molecular formula C7H6ClNO B168144 6-Chloro-3-methylpicolinaldehyde CAS No. 1211537-07-3

6-Chloro-3-methylpicolinaldehyde

Cat. No.: B168144
CAS No.: 1211537-07-3
M. Wt: 155.58 g/mol
InChI Key: OQTISOPNIFMIJH-UHFFFAOYSA-N
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Description

6-Chloro-3-methylpicolinaldehyde is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. Its structure, incorporating both an aldehyde and a chloro-substituted pyridine ring, makes it a versatile intermediate for constructing more complex molecules. This compound is particularly useful in research focused on the development of novel pharmaceutical agents. The reactive aldehyde group allows for facile condensation and functionalization, enabling the creation of diverse compound libraries for biological screening . Furthermore, its pyridine core is a common motif in ligands for coordination chemistry, facilitating the study of new metal complexes with potential applications in material science . As a key synthetic intermediate, this compound serves researchers in advancing projects in drug discovery and the development of functional materials. This product is intended for use in a laboratory setting by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTISOPNIFMIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598360
Record name 6-Chloro-3-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211537-07-3
Record name 6-Chloro-3-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-3-methylpicolinaldehyde: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 6-Chloro-3-methylpicolinaldehyde, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical properties, spectroscopic signature, and characteristic reactivity. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, synthetic utility, and role as a versatile intermediate in the construction of complex molecular architectures.

Core Molecular Profile

This compound, also known as 6-chloro-3-methylpyridine-2-carbaldehyde, is a disubstituted pyridine derivative. Its structure is characterized by a pyridine ring bearing a chloro group at position 6, a methyl group at position 3, and a formyl (aldehyde) group at position 2.[1][2] This strategic arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in pharmaceutical and materials science research.[3]

The interplay between the electron-withdrawing pyridine nitrogen, the chloro substituent, and the aldehyde functionality defines the molecule's chemical behavior, particularly the electrophilicity of the carbonyl carbon and the susceptibility of the C6 position to nucleophilic substitution.[3]

Physicochemical & Structural Data

Quantitative data for this compound is summarized in the table below. This information is critical for reaction planning, stoichiometry calculations, and analytical characterization.

PropertyValueSource(s)
CAS Number 1211537-07-3[3][4]
Molecular Formula C₇H₆ClNO[1][5]
Molecular Weight 155.58 g/mol [3][5]
Appearance Solid[5]
InChI Key OQTISOPNIFMIJH-UHFFFAOYSA-N[3][5]
SMILES Cc1ccc(Cl)nc1C=O[1][5]
Predicted XlogP 2.0[1]
Predicted H-Bond Acceptors 2[6]
Predicted H-Bond Donors 0[6]

Spectroscopic Signature Analysis

While peer-reviewed, fully assigned spectra for this specific molecule are sparse in the public domain, its spectroscopic characteristics can be reliably predicted based on the analysis of its functional groups and comparison to analogous structures.[3] This predictive analysis is fundamental for researchers to confirm the identity and assess the purity of the compound during synthesis and experimentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals. The aldehyde proton (-CHO) would appear as a singlet significantly downfield, typically in the δ 9.5-10.5 ppm range. The two aromatic protons on the pyridine ring will appear as doublets in the aromatic region (δ 7.0-8.5 ppm), with their exact shifts influenced by the adjacent substituents. The methyl group (-CH₃) protons will resonate as a singlet in the upfield region, likely around δ 2.3-2.6 ppm.

  • ¹³C NMR: The carbon spectrum will be characterized by a highly deshielded signal for the carbonyl carbon of the aldehyde, expected above 190 ppm.[3] The five carbons of the pyridine ring will have distinct resonances in the aromatic region (approx. δ 120-160 ppm). The methyl carbon will produce a signal in the aliphatic region, typically around δ 15-25 ppm.[3]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight. The presence of a chlorine atom would be evident from the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) should yield a mass measurement consistent with the molecular formula C₇H₆ClNO.[1]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its aldehyde group and the chloro-substituted pyridine ring.[3]

G cluster_aldehyde Aldehyde Reactions cluster_ring Pyridine Ring Reactions main This compound reduction (6-Chloro-3-methylpyridin-2-yl)methanol main->reduction 1. NaBH₄ or LiAlH₄ 2. Workup grignard Secondary Alcohol main->grignard 1. R-MgBr 2. H₃O⁺ workup cyanohydrin Cyanohydrin main->cyanohydrin KCN, H⁺ schiff Schiff Base / Imine main->schiff R-NH₂, cat. H⁺ epoxide Epoxide main->epoxide Corey-Chaykovsky Reagent nas Nucleophilic Aromatic Substitution Product main->nas Nu⁻ (e.g., RO⁻, R₂N⁻)

Caption: Reactivity map of this compound.

Reactions of the Aldehyde Group

The aldehyde is the primary site for transformations. Its reactivity is enhanced by the electron-withdrawing effect of the chloro-substituted pyridine ring, which increases the partial positive charge on the carbonyl carbon.[3]

  • Nucleophilic Addition: The aldehyde readily undergoes addition with a variety of nucleophiles.

    • Organometallic Reagents: Grignard (R-MgX) and organolithium (R-Li) reagents attack the carbonyl carbon to form secondary alcohols after acidic workup.[3][7] This is a cornerstone C-C bond-forming reaction.

    • Cyanohydrin Formation: The addition of a cyanide ion (e.g., from KCN) yields a cyanohydrin, which is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.[3][8]

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol, (6-chloro-3-methylpyridin-2-yl)methanol.[3]

    • Causality: Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation, typically used in alcoholic solvents. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, though it requires anhydrous conditions and a careful workup.[3][9]

  • Condensation Reactions:

    • Schiff Base Formation: Reaction with primary amines in the presence of a catalytic amount of acid leads to the formation of imines (Schiff bases). These iminopyridine structures are important ligands in coordination chemistry.[10]

    • Epoxidation: The Corey-Chaykovsky reaction, using a sulfur ylide like dimethyloxosulfonium methylide, can convert the aldehyde into the corresponding epoxide, a valuable three-membered ring intermediate for further elaboration.[11][12]

Reactions of the Pyridine Ring

The chlorine atom at the C6 position is susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing nature of the ring nitrogen atom facilitates this reaction, particularly with strong nucleophiles such as alkoxides, thiolates, or amines, allowing for the introduction of diverse functionalities at this position.

Synthesis and Applications

The construction of this compound typically involves a multi-step synthetic sequence.[3] A generalized pathway illustrates the logic behind its formation.

G start 2-Chloro-5-methylpyridine step1 Directed Ortho-metalation or Halogenation start->step1 intermediate1 2-Chloro-6-(X)-5-methylpyridine (X = Br, I) step1->intermediate1 step2 Halogen-Metal Exchange (e.g., n-BuLi) intermediate1->step2 intermediate2 Lithium Intermediate step2->intermediate2 step3 Formylation (e.g., DMF) intermediate2->step3 product This compound step3->product

Caption: Generalized synthetic workflow for substituted picolinaldehydes.

Application in Drug Discovery

Heterocyclic aldehydes are critical intermediates in drug development. The pyridine motif is a common feature in many biologically active molecules. For instance, 2,6-disubstituted pyridine derivatives have been investigated as potent inhibitors of β-amyloid (Aβ) aggregation, a key pathological event in Alzheimer's disease.[13] this compound serves as an ideal starting point for creating libraries of such compounds, where the aldehyde handle is used for linker attachment and the chloro group can be substituted to modulate physicochemical properties.[3][13]

Experimental Protocol: Reduction of Aldehyde

This protocol describes a standard, reliable method for the reduction of this compound to (6-chloro-3-methylpyridin-2-yl)methanol using sodium borohydride.

Objective: To selectively reduce the aldehyde functionality to a primary alcohol.

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Stir until fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Causality: This is to control the initial exothermic reaction upon addition of the hydride reagent.

  • Reagent Addition: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 10-15 minutes. Gas evolution (H₂) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the resulting crude alcohol via flash column chromatography.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin, eye, and respiratory irritation.[5][14]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[14][15] Handle in a well-ventilated area or a chemical fume hood.[14]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[14][15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

References

  • SAFETY DATA SHEET - 2-Chloro-3-cyano-6-methylpyridine . Thermo Fisher Scientific. [Link]

  • This compound (C7H6ClNO) . PubChemLite. [Link]

  • 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 . PubChem - NIH. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides . Bulletin de L'Academie Polonaise des Sciences. [Link]

  • 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 . PubChem. [Link]

  • Pyridine-2-carbaldehyde . Wikipedia. [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation . PubMed. [Link]

  • Reactions of Aldehydes and Ketones [Overview] . The Organic Chemistry Tutor (YouTube). [Link]

  • Addition of carbon nucleophiles to aldehydes and ketones . Khan Academy. [Link]

  • Nucleophilic Addition Reactions of Aldehydes & Ketones PART 1 . Professor Dave Explains (YouTube). [Link]

  • The Corey-Chaykovsky reaction: Reaction mechanism chemistry tutorial . The Organic Chemistry Tutor (YouTube). [Link]

  • Corey-Chaykovsky Reaction . Organic Chemistry Portal. [Link]

Sources

A Technical Guide to 6-Chloro-3-methylpicolinaldehyde (CAS 1211537-07-3): A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 6-Chloro-3-methylpicolinaldehyde has emerged as a significant heterocyclic building block for researchers in organic synthesis and medicinal chemistry.[1] Its distinct molecular architecture, featuring a reactive aldehyde group, a methyl substituent, and a chlorine atom on a pyridine core, offers a trifecta of functional handles for chemical modification. This guide provides an in-depth analysis of its physicochemical properties, reactivity, synthetic pathways, and strategic applications, particularly in the construction of diverse molecular libraries for pharmaceutical research.[1] The inherent reactivity of the aldehyde, combined with the potential for cross-coupling and substitution at the chloro position, makes this compound an invaluable intermediate for developing novel therapeutic agents.[1][2]

Core Compound Profile: Physicochemical and Spectroscopic Data

This compound is a solid compound at room temperature, valued for its utility as a synthetic intermediate.[3] Its structure combines the aromatic stability of a pyridine ring with the high reactivity of an aldehyde, creating a scaffold ripe for chemical elaboration.

Physicochemical Properties
PropertyValueSource
CAS Number 1211537-07-3[1][3][4]
IUPAC Name 6-chloro-3-methylpyridine-2-carbaldehyde[1]
Synonyms This compound, 6-Chloro-3-methyl-2-pyridinecarbaldehyde[1][3][5]
Molecular Formula C₇H₆ClNO[4]
Molecular Weight 155.58 g/mol [1][4]
Appearance Solid[3]
Canonical SMILES CC1=C(N=C(C=C1)Cl)C=O[1]
InChI Key OQTISOPNIFMIJH-UHFFFAOYSA-N[1]
Predicted Spectroscopic Signature

While specific analytical data for this compound is not widely published, its spectral characteristics can be reliably predicted based on its functional groups and established principles of spectroscopic interpretation.[6]

SpectroscopyPredicted FeaturesRationale
¹H NMR δ 9.8-10.2 (s, 1H, -CHO), δ 7.5-8.0 (d, 1H, Ar-H), δ 7.2-7.6 (d, 1H, Ar-H), δ 2.3-2.6 (s, 3H, -CH₃)The aldehyde proton is highly deshielded. The two aromatic protons on the pyridine ring will appear as doublets. The methyl group protons will appear as a singlet.
¹³C NMR δ 190-195 (-CHO), δ 150-160 (Ar-C), δ 120-145 (Ar-C), δ 15-20 (-CH₃)The carbonyl carbon of the aldehyde is characteristic. Signals for the six carbons of the substituted pyridine ring and one for the methyl group are expected.
IR (cm⁻¹) ~2820 & ~2720 (C-H stretch, aldehyde), ~1700 (strong, C=O stretch, aldehyde), ~1550-1600 (C=C/C=N stretch, pyridine), ~700-800 (C-Cl stretch)The C=O stretch is a prominent and diagnostic peak for the aldehyde. The pair of C-H stretches are also characteristic of an aldehyde functional group.
Mass Spec (EI) M⁺ at m/z 155, M⁺+2 at m/z 157 (approx. 3:1 ratio). Key fragments: m/z 126 ([M-CHO]⁺), m/z 120 ([M-Cl]⁺)The isotopic pattern of chlorine (³⁵Cl/³⁷Cl) provides a definitive signature. Fragmentation patterns would likely involve the loss of the formyl radical or a chlorine atom.[7]

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound is governed by the interplay between its three key functional regions: the aldehyde, the chloro substituent, and the pyridine ring.[1]

The Aldehyde Moiety: A Hub for Elaboration

The aldehyde group is the primary site of reactivity, serving as a versatile handle for constructing more complex molecular frameworks.[1] Its electrophilicity is significantly enhanced by the electron-withdrawing effect of the chlorine atom at the 6-position, making the carbonyl carbon highly susceptible to nucleophilic attack.[1]

  • Nucleophilic Addition: The aldehyde readily undergoes addition reactions with a wide range of nucleophiles. For instance, treatment with Grignard reagents (R-MgBr) or organolithium compounds yields secondary alcohols, while reaction with cyanide forms cyanohydrins, providing a pathway to α-hydroxy acids.[1]

  • Reductive Amination: A cornerstone of medicinal chemistry, this reaction allows for the introduction of diverse amine functionalities. The aldehyde first condenses with a primary or secondary amine to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the target amine.[8]

  • Reduction to Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol, (6-chloro-3-methylpyridin-2-yl)methanol. This transformation is efficiently achieved using standard hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] This resultant alcohol can then serve as a substrate for further functionalization, such as etherification.[9]

  • Condensation Reactions: The aldehyde is an excellent substrate for condensation reactions. For example, a Wittig reaction with a phosphorus ylide can be used to form an alkene, while condensation with active methylene compounds (e.g., malonates, acetophenones) provides a route to α,β-unsaturated systems, which are themselves valuable synthetic intermediates.[2][8]

The Chloro-Substituted Pyridine Core

The chlorine atom at the C6 position is not merely an electronic modifier; it is a key functional handle for substitution and cross-coupling reactions, enabling the diversification of the pyridine core.[2]

  • Nucleophilic Aromatic Substitution (SₙAr): The chloro group can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functionalities onto the pyridine ring. This is a common strategy for building kinase inhibitor scaffolds.[8]

  • Cross-Coupling Reactions: The C-Cl bond is amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These powerful methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, dramatically increasing molecular complexity.

Reactivity_Pathways cluster_aldehyde Aldehyde Reactions cluster_chloro Pyridine Core Reactions main This compound nuc_add Secondary Alcohol / Cyanohydrin main->nuc_add 1. R-MgBr or KCN 2. Workup red_alc (6-chloro-3-methylpyridin-2-yl)methanol main->red_alc NaBH_4 or LiAlH_4 red_am Substituted Amine main->red_am 1. R_2NH 2. NaBH(OAc)_3 cond Alkene / Chalcone main->cond Wittig Reagent or Active Methylene Cmpd. snar Substituted Pyridine (via S_NAr) main->snar Nu: (e.g., R_2NH) coupling Biaryl / Aminated Pyridine (via Cross-Coupling) main->coupling Pd catalyst, Boronic Acid / Amine

Caption: Key reactivity pathways of this compound.

Plausible Synthetic Workflow

While specific proprietary synthesis routes may vary, a logical and scalable pathway to this compound can be designed from commercially available precursors using established pyridine chemistry. The strategy involves the sequential introduction of the required functional groups onto the pyridine scaffold.[1]

Synthesis_Workflow start 2,6-Dichloro-3-methylpyridine intermediate1 6-Chloro-3-methyl-2-(lithiomethyl)pyridine (In situ intermediate) start->intermediate1 1. n-BuLi, THF, -78°C intermediate2 (6-Chloro-3-methylpyridin-2-yl)methanol intermediate1->intermediate2 2. Paraformaldehyde (HCHO)_n 3. Aqueous Workup product This compound intermediate2->product Oxidation (e.g., MnO_2, PCC, or Swern)

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations for analogous systems. Researchers should perform their own optimization.

  • Lithiation and Hydroxymethylation:

    • To a solution of 2,6-dichloro-3-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting deep-colored solution for 1 hour at -78 °C.

    • Add paraformaldehyde (1.5 eq) in one portion.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography to yield (6-chloro-3-methylpyridin-2-yl)methanol.

  • Oxidation to the Aldehyde:

    • Dissolve the (6-chloro-3-methylpyridin-2-yl)methanol (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or chloroform.

    • Add an oxidizing agent such as manganese dioxide (MnO₂, 5-10 eq) or pyridinium chlorochromate (PCC, 1.5 eq).

    • Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant, washing with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography or recrystallization to afford the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile scaffold for generating libraries of novel compounds for biological screening.[1] The strategic placement of its functional groups allows for systematic structural modification to explore structure-activity relationships (SAR).

While specific drugs derived directly from this compound are not prominent in the literature, its structural motifs are highly relevant. Analogous building blocks, such as substituted 2-chloro-quinoline-3-carbaldehydes and 6-morpholinonicotinaldehyde, are pivotal in the synthesis of potent kinase inhibitors, anticancer agents, and antimalarials.[2][8][10] The 6-chloropyridine moiety is a common feature in molecules designed to target the hinge region of kinase active sites.[8]

Drug_Discovery_Logic cluster_diversification Chemical Diversification start 6-Chloro-3-methyl- picolinaldehyde react_aldehyde Reaction at Aldehyde start->react_aldehyde react_chloro Reaction at C-Cl Bond start->react_chloro library Diverse Compound Library react_aldehyde->library react_chloro->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit lead Lead Optimization (SAR Studies) hit->lead candidate Drug Candidate lead->candidate

Caption: Logical workflow from building block to drug candidate.

Safety and Handling

As a laboratory chemical, this compound requires careful handling by qualified professionals in a controlled environment.[1]

Hazard InformationDetailsSource
GHS Pictogram GHS07 (Exclamation Mark)[11]
Signal Word Warning[11]
Hazard Statements H302: Harmful if swallowed[11]
Associated Hazards May cause skin, eye, and respiratory irritation (based on analogous compounds)[12][13][14]

Precautions for Safe Handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[15][16]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][16]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][16]

Conclusion

This compound (CAS 1211537-07-3) is more than a simple chemical reagent; it is a strategically designed building block that offers immense potential for innovation in drug discovery and materials science. Its well-defined points of reactivity—the aldehyde for elaboration and the chloro group for core modification—provide chemists with a robust platform for creating novel and complex molecules. Understanding the technical nuances of its reactivity, synthesis, and handling is paramount for any researcher aiming to leverage its full synthetic potential in the quest for new medicines and materials.

References

  • Material Safety Data Sheet. Angene. [Link]

  • SAFETY DATA SHEET - 2-Chloro-6-methyl-3-pyridinecarbonitrile. Thermo Fisher Scientific. [Link]

  • This compound. ChemBK. [Link]

  • SAFETY DATA SHEET - 6-Methylpyridine-2-carboxaldehyde. Fisher Scientific. [Link]

  • 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053. PubChem - NIH. [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. [Link]

  • Methods for degrading toxic compounds - Patent US-8278063-B2. PubChem. [Link]

  • Process for hydroxymethylation - US4740637A.
  • Heterocyclic compounds - US4742060A.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

  • Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

  • Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]

  • Synthesis of 6-chloro-3-pyridinemethanol. PrepChem.com. [Link]

  • 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139. PubChem. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

  • 6-methyl-pyridine-2-aldehyde, 1122-72-1. The Good Scents Company. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 6-Chloro-3-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 6-Chloro-3-methylpicolinaldehyde (IUPAC name: 6-chloro-3-methylpyridine-2-carbaldehyde), a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. This document delineates the molecule's structural features, spectroscopic signature, and key reactivity patterns. A plausible, detailed synthetic protocol is presented, synthesized from established chemical principles for analogous structures, to facilitate its practical application in a laboratory setting. The guide is structured to provide not just procedural steps but also the underlying chemical rationale, empowering researchers to effectively utilize this versatile intermediate in the design and execution of novel synthetic strategies.

Introduction

This compound is a substituted pyridine derivative whose strategic importance is derived from its unique combination of functional groups: a reactive aldehyde at the 2-position, a methyl group at the 3-position, and a chloro substituent at the 6-position of the pyridine ring. This specific arrangement of functionalities offers multiple avenues for synthetic elaboration, making it a valuable precursor for the construction of complex molecular architectures.[1] The pyridine core is a ubiquitous motif in pharmaceuticals and functional materials, and the aldehyde group serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions.[1] The chloro and methyl groups further modulate the electronic properties and steric environment of the pyridine ring, influencing its reactivity and providing opportunities for selective functionalization. Consequently, this compound has emerged as a key intermediate in the synthesis of diverse compound libraries for biological screening and the development of novel ligands in coordination chemistry.[1]

Molecular Structure and Physicochemical Properties

The fundamental attributes of this compound are summarized below, providing a foundational understanding of its chemical identity.

PropertyValueSource
IUPAC Name 6-chloro-3-methylpyridine-2-carbaldehyde[PubChem][1]
Molecular Formula C₇H₆ClNO[Sigma-Aldrich][2]
Molecular Weight 155.58 g/mol [Sigma-Aldrich][2]
CAS Number 1211537-07-3[BenchChem][1]
Canonical SMILES CC1=C(N=C(C=C1)Cl)C=O[PubChem][3]
InChI Key OQTISOPNIFMIJH-UHFFFAOYSA-N[BenchChem][1]
Physical Form Solid[Sigma-Aldrich][2]

The molecular structure, characterized by a pyridine ring functionalized with an aldehyde, a methyl group, and a chlorine atom, dictates its chemical behavior and potential applications. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom enhances the electrophilicity of the aldehyde's carbonyl carbon, making it particularly susceptible to nucleophilic attack.

Synthesis of this compound: A Proposed Experimental Protocol

Logical Synthesis Workflow

Synthesis_Workflow A 2,6-Dichloro-3-methylpyridine B Grignard Formation (Intermediate) A->B 1. n-BuLi, THF, -78°C 2. MgBr₂·OEt₂ C Formylation (Intermediate) B->C DMF, -78°C to rt D This compound C->D Aqueous Workup (NH₄Cl)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 2,6-Dichloro-3-methylpyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Initial Reaction Setup: The flask is charged with 2,6-dichloro-3-methylpyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. This step selectively lithiates the pyridine ring at the 2-position due to the directing effect of the adjacent nitrogen and the steric hindrance of the methyl group.

  • Transmetalation: A solution of MgBr₂·OEt₂ (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is allowed to warm slowly to 0 °C and stirred for 1 hour. This transmetalation step generates the more stable Grignard reagent, which is less prone to side reactions.

  • Formylation: The reaction mixture is re-cooled to -78 °C, and anhydrous DMF (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then diluted with water and saturated aqueous NaHCO₃ solution. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the molecular structure of the synthesized this compound. The following sections detail the expected spectroscopic data based on the analysis of its functional groups and comparison with similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While experimental data for this specific compound is sparse in peer-reviewed literature, predictions based on analogous structures provide expected chemical shift ranges.[1]

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyridine ring, and the methyl group protons.

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.8 and 10.2 ppm, due to the deshielding effect of the carbonyl group.

  • Aromatic Protons (Pyridyl-H): Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constant between these protons would be indicative of their ortho relationship.

  • Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 2.3-2.6 ppm.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aldehyde Carbonyl Carbon (C=O): A signal in the highly deshielded region, between δ 190 and 200 ppm.

  • Aromatic Carbons (Pyridyl-C): Five distinct signals in the aromatic region (δ 120-160 ppm). The chemical shifts will be influenced by the attached substituents (Cl, CH₃, CHO).

  • Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-20 ppm.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Proton Chemical Shift (ppm)
-CHO9.8 - 10.2 (s, 1H)
Pyridyl-H7.5 - 8.0 (d, 1H)
Pyridyl-H7.2 - 7.6 (d, 1H)
-CH₃2.3 - 2.6 (s, 3H)

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete assembly of the molecular structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. The predicted monoisotopic mass for C₇H₆ClNO is 155.0138 Da.[3] The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Aldehyde): A strong absorption band in the region of 1700-1720 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic and Methyl): Absorptions in the 2850-3100 cm⁻¹ region.

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the aldehyde functionality, which readily undergoes a variety of transformations.[1]

Reactivity of the Aldehyde Group

Aldehyde_Reactivity Aldehyde This compound Reduction Primary Alcohol ((6-chloro-3-methylpyridin-2-yl)methanol) Aldehyde->Reduction Reduction (e.g., NaBH₄) Oxidation Carboxylic Acid (6-chloro-3-methylpicolinic acid) Aldehyde->Oxidation Oxidation (e.g., KMnO₄) Nucleophilic_Addition Secondary Alcohols, Cyanohydrins, etc. Aldehyde->Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard reagents, HCN) Condensation Imines, Alkenes, etc. Aldehyde->Condensation Condensation (e.g., amines, Wittig reagents)

Caption: Key reactions of the aldehyde group in this compound.

  • Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, (6-chloro-3-methylpyridin-2-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[1]

  • Oxidation: Oxidation of the aldehyde group yields 6-chloro-3-methylpicolinic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or Jones reagent.

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. For example, Grignard reagents (R-MgX) add to the aldehyde to form secondary alcohols, and the addition of hydrogen cyanide (HCN) yields a cyanohydrin.

  • Condensation Reactions: The aldehyde readily undergoes condensation reactions with primary amines to form imines (Schiff bases). It can also participate in Wittig reactions to form alkenes.

Reactivity of the Pyridine Ring

The chloro substituent at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, such as amines, alkoxides, and thiols. This further enhances the synthetic utility of this compound as a versatile building block.

Conclusion

This compound is a strategically important synthetic intermediate with a rich and versatile chemical profile. Its molecular structure, characterized by a trifunctionalized pyridine ring, offers numerous possibilities for synthetic manipulation. This guide has provided a comprehensive overview of its physicochemical properties, a detailed proposed synthesis, and a thorough analysis of its expected spectroscopic characteristics and reactivity. The provided information is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the rational design of experiments and the efficient synthesis of novel compounds with potential applications in drug discovery and materials science.

References

  • Organic Syntheses. [Link]

  • Royal Society of Chemistry. Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • Google Patents.
  • PubChemLite. This compound (C7H6ClNO). [Link]

  • Google Patents. New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine.
  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PrepChem. Synthesis of 6-chloro-3-pyridinemethanol. [Link]

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A Technical Guide to 6-Chloro-3-methylpicolinaldehyde: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Value of a Versatile Heterocyclic Aldehyde

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. Heterocyclic aldehydes, particularly those based on a pyridine scaffold, represent a class of intermediates prized for their inherent reactivity and capacity for diversification. 6-Chloro-3-methylpicolinaldehyde stands out as a key exemplar of this class. Its architecture, featuring a reactive aldehyde at the 2-position, a strategically placed chlorine atom at the 6-position, and a methyl group at the 3-position, offers a trifecta of functional handles for complex molecule synthesis.[1]

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the nomenclature, properties, synthesis, and critical applications of this compound. We will delve into the causality behind synthetic choices, explore its predictable yet versatile reactivity, and present its proven utility as a pivotal intermediate in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. The formal IUPAC name for this compound is 6-chloro-3-methylpyridine-2-carbaldehyde . However, it is frequently referred to by its semi-systematic name, this compound, which is derived from "picoline," the trivial name for methylpyridine.

Compound Identity
IdentifierValueSource
IUPAC Name 6-chloro-3-methylpyridine-2-carbaldehyde[1]
Common Name This compoundSigma-Aldrich
Synonyms 6-Chloro-3-methylpyridine-2-carboxaldehydeChemrio
CAS Number 1211537-07-3[1]
Molecular Formula C₇H₆ClNO[2]
Molecular Weight 155.58 g/mol [2]
InChI Key OQTISOPNIFMIJH-UHFFFAOYSA-N[2]
Physicochemical Data

Quantitative data for this specific molecule is not widely published. The data below is a combination of information from commercial suppliers and predicted values based on structurally similar compounds. Researchers should perform their own characterization for definitive values.

PropertyValue / ObservationRationale / Comparative Insight
Appearance Solid (form)[2]
Melting Point Not specified. Analogous compounds like 6-chloropicolinaldehyde melt at 69-73 °C.The methyl group may slightly alter the crystal packing and melting point compared to the unsubstituted analog.
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.The aromatic nature and aldehyde functionality suggest solubility in moderately polar to nonpolar organic solvents.
Storage Store under inert gas, refrigerated.Aldehydes are susceptible to oxidation to carboxylic acids over time. Inert atmosphere and low temperature mitigate degradation.

Strategic Synthesis: A Multi-Step Approach

The synthesis of this compound is not a trivial, single-step process. It requires a deliberate, multi-step sequence to correctly install the three distinct functional groups—chloro, methyl, and aldehyde—onto the pyridine ring.[1] While a specific published protocol for this exact molecule is elusive, a logical and robust synthetic strategy can be designed based on well-established pyridine chemistry.

The most common and field-proven approach begins with a commercially available, substituted picoline and proceeds through chlorination and subsequent oxidation.

Proposed Synthetic Workflow

This proposed pathway maximizes the use of reliable, scalable reactions and starts from readily available materials like 2,3-dimethylpyridine. The rationale is to install the less reactive methyl group first, then introduce the versatile chloro handle, and finally, perform a selective oxidation to unmask the crucial aldehyde functionality.

SynthesisWorkflow cluster_0 Phase 1: Core Scaffolding cluster_1 Phase 2: Chlorination cluster_2 Phase 3: Selective Oxidation A 2,3-Dimethylpyridine (2,3-Lutidine) B 2,3-Dimethylpyridine N-oxide A->B Oxidation (e.g., m-CPBA) C 6-Chloro-2,3-dimethylpyridine B->C Chlorination (e.g., POCl3) D 6-Chloro-3-methyl-2- (hydroxymethyl)pyridine C->D Radical Bromination (NBS), then Hydrolysis E This compound (Final Product) D->E Mild Oxidation (e.g., MnO2, PCC)

Caption: Proposed synthetic workflow for this compound.

Rationale and Experimental Considerations
  • Step 1: N-Oxidation: The synthesis begins by activating the pyridine ring towards electrophilic substitution. Direct chlorination of 2,3-dimethylpyridine is difficult and non-selective. Converting it to the N-oxide derivative electronically activates the 6-position (para to the N-oxide) for subsequent regioselective chlorination.

    • Expert Insight: Using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) is a standard, high-yielding method for this transformation. The reaction is typically clean, with the benzoic acid byproduct being easily removable by a simple acid-base workup.

  • Step 2: Chlorination: With the 6-position activated, a chlorinating agent such as phosphorus oxychloride (POCl₃) can be used to install the chlorine atom. This is a classic and robust method for converting pyridine N-oxides to 2- or 6-chloropyridines.

    • Trustworthiness: This reaction is highly reliable, but care must be taken to control the temperature as it can be exothermic. The workup involves carefully quenching the excess POCl₃ with ice water.

  • Step 3: Side-Chain Functionalization: The next challenge is the selective oxidation of the 2-methyl group without affecting the 3-methyl group. A two-step process is most reliable:

    • Radical Bromination: Using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) will selectively brominate the 2-methyl group. The 2-position is more activated due to its proximity to the ring nitrogen.

    • Hydrolysis: The resulting benzylic-type bromide is then hydrolyzed to the primary alcohol, (6-chloro-3-methylpyridin-2-yl)methanol, typically using aqueous base.

  • Step 4: Final Oxidation: The final step is the oxidation of the primary alcohol to the aldehyde.

    • Expert Insight: The choice of oxidant here is critical to prevent over-oxidation to the carboxylic acid. Mild, selective oxidizing agents are required.

      • Manganese Dioxide (MnO₂): This is an excellent choice for oxidizing benzylic/allylic alcohols. It is a heterogeneous reagent and is easily filtered off after the reaction, simplifying purification.

      • Pyridinium Chlorochromate (PCC): A classic reagent that reliably stops at the aldehyde stage. However, it is a chromium-based reagent, which presents waste disposal challenges. MnO₂ is often the greener and more practical choice for industrial applications.

Chemical Reactivity and Synthetic Utility

The power of this compound as a building block lies in the orthogonal reactivity of its functional groups. The aldehyde and the chloro group can be addressed in separate, sequential steps, allowing for a highly controlled and divergent synthesis of complex targets.

Reactivity cluster_aldehyde Aldehyde Reactions cluster_chloro C-Cl Bond Reactions Core This compound Aldehyde (C2) Chloro (C6) ReductiveAmination Reductive Amination (Imine Formation + Reduction) Core:aldehyde->ReductiveAmination R-NH2, NaBH(OAc)3 Wittig Wittig Reaction (Alkene Formation) Core:aldehyde->Wittig Ph3P=CHR Reduction Reduction (Primary Alcohol) Core:aldehyde->Reduction NaBH4 Oxidation Oxidation (Carboxylic Acid) Core:aldehyde->Oxidation KMnO4 Suzuki Suzuki Coupling (C-C Bond Formation) Core:chloro->Suzuki Ar-B(OH)2, Pd cat. Buchwald Buchwald-Hartwig (C-N Bond Formation) Core:chloro->Buchwald R2NH, Pd cat. SNAr Nucleophilic Aromatic Substitution (SNAr) Core:chloro->SNAr Nu- (e.g., RO-)

Caption: Key reaction pathways for this compound.

Aldehyde-Centric Reactions: Building Molecular Scaffolds

The aldehyde group is an electrophilic hub, perfect for carbon-carbon and carbon-nitrogen bond formation.

  • Reductive Amination: This is arguably one of the most important reactions for this building block in medicinal chemistry. The aldehyde readily condenses with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.

    • Causality: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the protonated imine over the starting aldehyde. This allows for a one-pot reaction, which is highly efficient. The use of NaBH(OAc)₃ avoids the toxicity of sodium cyanoborohydride (NaBH₃CN), an older reagent for this transformation.[3] This reaction is fundamental for introducing diverse side chains and linking molecular fragments. A Japanese patent demonstrates the industrial relevance of this pathway by reducing 6-chloro-3-pyridylmethylideneamines (imines formed from the corresponding aldehyde) to produce 6-chloro-3-pyridylmethylamines, which are valuable intermediates for agrochemicals and pharmaceuticals.[3]

Protocol: General Procedure for Reductive Amination
  • Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1-0.5 M), add the desired primary or secondary amine (1.1-1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A few drops of acetic acid can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature for 6-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Chloro-Pyridine Reactions: Late-Stage Diversification

The 6-chloro substituent is a key handle for late-stage functionalization, most notably through palladium-catalyzed cross-coupling reactions. This allows chemists to build a core structure using the aldehyde and then introduce diversity at the pyridine ring.

  • Suzuki Coupling: Reacting the chloro-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond. This is a powerful method for introducing aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the chloro-pyridine with an amine, again using a palladium catalyst. It is a go-to method for synthesizing complex aniline and heteroarylamine derivatives.

Applications in Drug and Agrochemical Development

The true value of this compound is realized in its application as a pivotal intermediate. Its structure is embedded within numerous patented compounds across the pharmaceutical and agrochemical sectors.

The primary utility, as evidenced in patent literature, is its role as a precursor to 6-chloro-3-pyridylmethylamines.[3] These amines are critical building blocks for a class of insecticides known as neonicotinoids and are also found in various pharmaceutical candidates. The process involves forming an imine with a desired amine, followed by reduction—a direct application of the reductive amination protocol described above. This highlights the compound's industrial relevance as a stable, reactive aldehyde that can be converted into more complex and valuable amine intermediates.[3]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly available, data from closely related compounds like 6-chloropicolinaldehyde and other substituted pyridines provide a strong basis for safe handling procedures.

  • Hazard Classification (Anticipated):

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

    • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

  • Handling Protocols:

    • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

    • Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent oxidation of the aldehyde group.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its well-defined and orthogonal reactive sites—the aldehyde and the chloro group—provide chemists with a reliable and flexible platform for building complex molecular architectures. The ability to perform high-yield transformations like reductive amination and palladium-catalyzed cross-coupling makes it an exceptionally valuable intermediate. Its documented role as a precursor to key amine building blocks in the agrochemical and pharmaceutical industries underscores its practical and commercial importance. For research teams engaged in the synthesis of novel bioactive compounds, a thorough understanding of this versatile building block is an essential component of an effective discovery program.

References

  • Pyridine-2-carbaldehyde. Wikipedia. [Link]

  • The Synthesis of Biologically Relevant Conjugates of Re(CO)3 Using pyridine-2-carboxyaldehyde. PubMed. [Link]

  • JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.

Sources

Introduction: The Analytical Profile of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 6-Chloro-3-methylpicolinaldehyde

This compound is a substituted pyridine derivative recognized as a valuable heterocyclic building block in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a reactive aldehyde group, a methyl substituent, and a chlorine atom on the pyridine ring, provides multiple sites for functionalization, making it a versatile intermediate for constructing complex molecular architectures.[1] An unambiguous characterization of this compound is paramount for its effective use in research and development. This guide provides a comprehensive analysis of the spectral data for this compound (CAS: 1211537-07-3, Molecular Formula: C₇H₆ClNO, Molecular Weight: 155.58 g/mol ), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3] The insights herein are framed to not only present the data but to explain the underlying principles that govern the spectral outcomes, ensuring a robust and verifiable analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise molecular structure of this compound. The combination of ¹H and ¹³C NMR provides a complete map of the proton and carbon environments within the molecule. While specific experimental spectra for this exact compound are not widely published, a highly accurate prediction can be synthesized based on established principles of chemical shifts and coupling constants for substituted pyridines.[4]

Predicted ¹H & ¹³C NMR Spectral Data

The following data is predicted for a standard NMR analysis conducted in a deuterated chloroform (CDCl₃) solvent, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.[5]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Type Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
CarbonylC=O10.1 - 10.3Singlet (s)190 - 193
AromaticH-47.6 - 7.8Doublet (d)138 - 141
AromaticH-57.4 - 7.6Doublet (d)128 - 131
Methyl-CH₃2.5 - 2.7Singlet (s)18 - 21
AromaticC-2--151 - 154
AromaticC-3--135 - 138
AromaticC-6--150 - 153
Spectral Interpretation: The "Why" Behind the Peaks
  • ¹H NMR Spectrum:

    • Aldehyde Proton (10.1 - 10.3 ppm): The proton attached to the carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom, causing it to appear far downfield as a sharp singlet.

    • Aromatic Protons (H-4, H-5): The pyridine ring contains two remaining protons. H-4 is expected to be slightly further downfield than H-5 due to its proximity to the electron-withdrawing aldehyde group. They will appear as doublets due to coupling with each other.

    • Methyl Protons (2.5 - 2.7 ppm): The protons of the methyl group are in an aliphatic environment but are slightly deshielded by the aromatic ring, appearing as a characteristic singlet.

  • ¹³C NMR Spectrum:

    • Carbonyl Carbon (190 - 193 ppm): Similar to its proton, the aldehyde carbon is the most deshielded carbon in the molecule and appears significantly downfield.[1]

    • Aromatic Carbons (128 - 154 ppm): The five carbons of the pyridine ring will have distinct chemical shifts influenced by their substituents. The carbons directly attached to the electronegative nitrogen (C-2, C-6) and chlorine (C-6) will be significantly deshielded. The carbon bearing the aldehyde (C-2) and the methyl group (C-3) will also show characteristic shifts.

    • Methyl Carbon (18 - 21 ppm): This carbon appears in the typical upfield aliphatic region.

Standard Operating Protocol for NMR Data Acquisition

This protocol is designed as a self-validating system to ensure data integrity and reproducibility.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.[4]

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Perform automated shimming procedures to optimize magnetic field homogeneity. The half-height linewidth of the TMS signal should be <0.5 Hz.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire 1024-2048 scans.

  • Data Processing:

    • Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

Characteristic IR Absorption Bands

The solid-state IR spectrum, typically acquired via Attenuated Total Reflectance (ATR), will display several characteristic absorption bands.

Table 2: Predicted Characteristic IR Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3050 - 3100Aromatic C-H StretchMedium
~2920 - 2980Aliphatic C-H Stretch (Methyl)Medium
~2820 & ~2720Aldehyde C-H Stretch (Fermi Doublet)Weak-Medium
~1700 - 1715Carbonyl (C=O) StretchStrong, Sharp
~1560 - 1590Aromatic C=C and C=N StretchMedium-Strong
~1450 - 1480Aromatic C=C and C=N StretchMedium-Strong
~750 - 800C-Cl StretchStrong
Spectral Interpretation
  • C=O Stretch (~1705 cm⁻¹): The most prominent peak in the spectrum will be the strong, sharp absorption from the aldehyde carbonyl group.[1] Its position indicates a conjugated aldehyde system.

  • Aldehyde C-H Stretch (~2820 & ~2720 cm⁻¹): The presence of two weak-to-medium bands in this region is a classic indicator of an aldehyde C-H bond, arising from a Fermi resonance with an overtone of the C-H bending vibration.

  • Aromatic Ring Stretches (~1450-1590 cm⁻¹): Multiple bands in this region confirm the presence of the pyridine ring.

  • C-Cl Stretch (~750-800 cm⁻¹): A strong band in the fingerprint region is indicative of the carbon-chlorine bond.[6]

Standard Operating Protocol for FTIR-ATR Data Acquisition
  • Instrument Preparation:

    • Use an FTIR spectrometer equipped with a diamond ATR crystal.[7]

    • Before analysis, record a background spectrum of the clean, empty ATR crystal. This is crucial for data validity as it subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 32 or 64 scans to achieve a high signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.[7]

  • Data Processing:

    • The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.

    • Perform an ATR correction if necessary to adjust for the wavelength-dependent depth of penetration of the IR beam.

    • Use peak-picking software to identify the precise wavenumbers of major absorption bands.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for this type of molecule.

Predicted Mass Spectrum Data

The mass spectrum will provide definitive evidence of the compound's identity.

Table 3: Predicted Key Ions in the EI Mass Spectrum

m/z (mass-to-charge) Ion Formula Identity Notes
155 / 157[C₇H₆ClNO]⁺˙Molecular Ion [M]⁺˙Shows a ~3:1 isotopic ratio due to the presence of ³⁵Cl and ³⁷Cl.[1]
154 / 156[C₇H₅ClNO]⁺[M-H]⁺Loss of a hydrogen radical from the aldehyde.[8][9]
126 / 128[C₆H₅ClN]⁺˙[M-CHO]⁺Loss of the formyl radical (•CHO), a common aldehyde fragmentation.[8]
120[C₇H₆NO]⁺[M-Cl]⁺Loss of a chlorine radical.
91[C₆H₅N]⁺˙[M-Cl-HCN]⁺ or [M-CHO-Cl]⁺Subsequent fragmentation of the pyridine ring.
Fragmentation Pathway Analysis

Under electron ionization (EI), this compound will form an energetically unstable molecular ion ([M]⁺˙) that undergoes dissociation.[10] The primary fragmentation pathways are dictated by the functional groups present:

  • Isotopic Pattern: The most telling feature is the molecular ion cluster at m/z 155 and 157. The natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) results in two peaks separated by 2 m/z units with an approximate intensity ratio of 3:1, confirming the presence of one chlorine atom.

  • Alpha-Cleavage: A common fragmentation for aldehydes is the cleavage of the bond adjacent to the carbonyl group. This leads to the loss of the formyl radical (•CHO, 29 Da), resulting in a fragment ion at m/z 126/128.[8][9] Another possibility is the loss of a hydrogen radical (H•, 1 Da) to form a stable acylium ion at m/z 154/156.

  • Loss of Halogen: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35 Da), yielding an ion at m/z 120.

Visualization of Fragmentation Pathway

The logical flow of the primary fragmentation events can be visualized to aid in spectral interpretation.

Fragmentation_Pathway M [M]⁺˙ m/z 155/157 C₇H₆ClNO M_minus_H [M-H]⁺ m/z 154/156 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 126/128 M->M_minus_CHO - •CHO M_minus_Cl [M-Cl]⁺ m/z 120 M->M_minus_Cl - •Cl Final_Frag Further Fragments e.g., m/z 91 M_minus_CHO->Final_Frag - Cl•

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Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Characterization of 6-Chloro-3-methylpicolinaldehyde

This compound, identified by CAS number 1211537-07-3, is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry.[1] Its molecular structure, which integrates a reactive aldehyde group and a functionalized pyridine ring (C₇H₆ClNO, Molecular Weight: 155.58 g/mol ), presents multiple sites for strategic chemical modification.[2] This versatility makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1] The aldehyde functionality serves as a gateway for condensation, reduction, oxidation, and nucleophilic addition reactions, while the chloro-substituted pyridine core allows for various cross-coupling and substitution chemistries.[1]

Given its role as a foundational component in multi-step syntheses, the purity and structural integrity of this compound are not merely procedural checks but cornerstones of experimental success. The presence of impurities—be they unreacted starting materials, isomeric byproducts, or degradation products—can compromise reaction yields, introduce unforeseen side reactions, and ultimately impact the biological activity and safety profile of the final target molecules. This guide provides a comprehensive framework for the purification, characterization, and purity assessment of this compound, grounded in established analytical principles and field-proven methodologies.

Purification Strategy: From Crude Product to High-Purity Intermediate

The synthesis of this compound involves a targeted, multi-step functionalization of the pyridine scaffold.[1] This process can invariably lead to a crude product containing residual reagents and synthetic byproducts. A robust purification strategy is therefore essential. The choice between recrystallization and chromatography is dictated by the nature and quantity of the impurities present.

Recrystallization: Exploiting Differential Solubility

Recrystallization is a powerful and scalable technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[3] For chloropyridine derivatives, aqueous ethanol solutions have proven effective.[4] The underlying principle is to dissolve the crude solid in a minimum amount of hot solvent, in which the compound of interest has high solubility and the impurities have low solubility. Upon cooling, the target compound crystallizes out, leaving the impurities dissolved in the mother liquor.

  • Solvent Selection: Begin by testing solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and aqueous mixtures). An ideal solvent will fully dissolve the compound when hot but sparingly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of the selected solvent (e.g., 70-95% ethanol in water) and heat the mixture with stirring until the solid completely dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inner wall of the flask with a glass rod may be necessary. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Column Chromatography: Separation by Adsorption

For complex mixtures or when impurities have similar solubility profiles to the target compound, silica gel column chromatography is the method of choice.[3][5] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation and elution of compounds with increasing polarity.[5]

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification_Workflow Figure 1. General Purification Workflow crude Crude Synthetic Product dissolve Dissolution in Hot Solvent crude->dissolve Recrystallization Path column_prep Silica Column Chromatography crude->column_prep Chromatography Path cool Slow Cooling & Crystallization dissolve->cool filter Vacuum Filtration cool->filter pure_xtal High-Purity Crystals filter->pure_xtal fractions Fraction Collection & TLC Analysis column_prep->fractions evap Solvent Evaporation fractions->evap pure_col High-Purity Product evap->pure_col Characterization_Workflow Figure 2. Comprehensive Characterization Workflow cluster_results Data Interpretation start Purified Compound hplc RP-HPLC Analysis start->hplc nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms ir IR Spectroscopy start->ir purity Purity > 98%? hplc->purity structure Structural Confirmation nmr->structure ms->structure ir->structure final Qualified Material purity->final Yes structure->final

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The Emergence of a Key Building Block: A Technical Guide to 6-Chloro-3-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-3-methylpicolinaldehyde, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the advancement of synthetic methodologies for substituted pyridines and its crucial role as an intermediate in the synthesis of complex pharmaceutical agents. This document delves into the plausible synthetic pathways, key chemical properties, and significant applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Heterocyclic Intermediate

This compound, with the CAS number 1211537-07-3, is a solid organic compound with the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol .[1] Its structure, featuring a pyridine ring substituted with a chloro group, a methyl group, and a reactive aldehyde functional group, makes it a highly versatile intermediate for the construction of more complex molecular architectures.[1] The strategic placement of these functionalities allows for a wide range of chemical transformations, rendering it an invaluable tool in the synthesis of diverse compound libraries for biological screening and the development of novel pharmaceutical agents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1211537-07-3[1]
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Appearance Solid
InChI Key OQTISOPNIFMIJH-UHFFFAOYSA-N[1]

A History Forged in Application: The Rise of a Key Intermediate

The history of this compound is not one of a celebrated, isolated discovery but rather a narrative woven into the fabric of process chemistry and drug development. Its emergence in the scientific literature and chemical catalogs is closely tied to the need for efficient synthetic routes to complex molecules, a prime example being the orexin receptor antagonist Suvorexant. The demand for such a specific arrangement of functional groups on a pyridine scaffold likely spurred the development of reliable synthetic methods for this and related compounds.

The synthesis of substituted pyridines has been a long-standing area of research in organic chemistry. Early methods often involved harsh conditions and lacked regioselectivity. However, the advent of modern cross-coupling reactions and more controlled synthetic strategies has made intermediates like this compound more accessible. While a definitive "first synthesis" paper is not readily apparent, its availability from commercial suppliers indicates that robust and scalable synthetic procedures have been established.

Synthesis and Methodologies: Crafting the Building Block

The synthesis of this compound requires a multi-step approach to selectively introduce the chloro, methyl, and aldehyde functionalities onto the pyridine ring.[1] A plausible and efficient synthetic strategy would likely start from a simpler, commercially available pyridine derivative.

Proposed Synthetic Pathway

A logical synthetic route could commence with a suitable 3-methylpyridine derivative, followed by chlorination and subsequent formylation. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds and represents a viable approach for introducing the aldehyde group at the 2-position of the pyridine ring.

Synthesis_Pathway A 3-Methylpyridine B 2-Chloro-5-methylpyridine A->B Chlorination C This compound B->C Formylation (e.g., Vilsmeier-Haack)

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol based on established chemical principles for the synthesis of substituted picolinaldehydes.

Step 1: Chlorination of 3-Methylpyridine

  • To a solution of 3-methylpyridine in a suitable solvent (e.g., a chlorinated solvent), add a chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas) under controlled temperature conditions.

  • The reaction mixture is typically stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched, and the product, 2-chloro-5-methylpyridine, is isolated and purified using standard techniques such as extraction and distillation or chromatography.

Step 2: Formylation of 2-Chloro-5-methylpyridine

  • The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature.

  • 2-Chloro-5-methylpyridine is then added to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is heated to drive the formylation reaction to completion.

  • After the reaction is complete, the mixture is carefully quenched with an aqueous base.

  • The crude this compound is then extracted with an organic solvent and purified by column chromatography or recrystallization to yield the final product.

Chemical Reactivity and Spectroscopic Profile

The chemical behavior of this compound is dictated by its functional groups. The aldehyde group is the primary site of reactivity, readily undergoing nucleophilic addition, condensation, oxidation, and reduction reactions.[1] For instance, it can be reduced to the corresponding alcohol, (6-chloro-3-methylpyridin-2-yl)methanol, using reducing agents like sodium borohydride.[1]

Table 2: Expected Spectroscopic Data for this compound

SpectroscopyExpected Features
¹H NMR Signals for the aromatic protons on the pyridine ring, a singlet for the aldehyde proton, and a singlet for the methyl group protons.
¹³C NMR A signal for the carbonyl carbon of the aldehyde, signals for the carbons of the pyridine ring, and a signal for the methyl carbon.[1]
IR Spectroscopy A strong C=O stretching vibration for the aldehyde (around 1700 cm⁻¹), C-H stretching for the aromatic and methyl groups, and C=C/C=N stretching for the pyridine ring.[1]
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of a chlorine atom.[1]

Applications in Drug Discovery and Organic Synthesis

The utility of this compound as a synthetic intermediate is highlighted by its role in the synthesis of complex bioactive molecules. Its application in the pharmaceutical industry, particularly in the development of insomnia treatments, underscores its importance.

Key Intermediate in the Synthesis of Suvorexant

While detailed, publicly available process chemistry for Suvorexant may not explicitly name this compound, the structure of Suvorexant strongly suggests that a related substituted picoline derivative is a key precursor. The synthesis of Suvorexant involves the formation of a complex diazepane ring system and its subsequent coupling with other aromatic fragments.[2][3][4] The aldehyde functionality of this compound would be crucial for constructing the necessary linkages in such a synthesis, likely through a reductive amination reaction to form a new carbon-nitrogen bond.

Suvorexant_Synthesis A This compound C Key Bond Formation (e.g., Reductive Amination) A->C B Diazepane Intermediate B->C D Suvorexant Precursor C->D E Suvorexant D->E Further Synthetic Steps

Caption: Conceptual role of this compound in Suvorexant synthesis.

The development of efficient and scalable synthetic routes to Suvorexant has been a focus of extensive research, with various strategies employed to construct the chiral diazepane core and couple the different fragments.[2][3][4] The availability of well-defined building blocks like this compound is critical for the success of these complex synthetic endeavors.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry. While its own "discovery" story may be understated, its significance is vividly illustrated through its application as a key building block in the synthesis of important pharmaceuticals. For researchers in drug discovery and organic synthesis, a thorough understanding of the properties, synthesis, and reactivity of this versatile intermediate is essential for the continued development of novel and complex molecular entities.

References

  • Synthesis of 6-chloro-3-pyridinemethanol. PrepChem.com. [Link]

  • Yuan, H., Guo, L., & Pan, X. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(12), 1599-1602. [Link]

  • Production of 6-chloro-3-pyridylmethylamine.
  • Li, J., et al. (2023). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Advances, 13(1), 1-10. [Link]

  • Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist. ResearchGate. [Link]

  • Yuan, H., Guo, L., & Pan, X. (2021). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. HETEROCYCLES, 102(4), 742-748. [Link]

Sources

In-depth Technical Guide: Key Reactive Sites on 6-Chloro-3-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

6-Chloro-3-methylpicolinaldehyde is a pivotal heterocyclic building block in organic synthesis, particularly in the realms of medicinal chemistry and agrochemical development.[1] Its molecular architecture, featuring an aldehyde, a chloro substituent, and a methyl group on a pyridine ring, presents a rich and versatile platform for synthetic transformations. This guide provides a comprehensive technical analysis of the key reactive sites of this molecule. It aims to deliver field-proven insights and strategic guidance for its synthetic manipulation, enabling researchers to design and execute efficient and selective chemical syntheses. We will explore the reactivity of each functional group, underpinned by mechanistic principles and supported by established experimental protocols.

Table of Contents

  • Introduction: The Strategic Importance of this compound

  • Molecular Structure and Electronic Profile

  • The Aldehyde Group: A Center for Nucleophilic Addition and Condensation

    • 3.1. Reductive Amination: A Gateway to Diverse Amine Libraries

    • 3.2. Olefination Reactions: Constructing Carbon-Carbon Double Bonds

    • 3.3. Organometallic Additions: Formation of Secondary Alcohols

  • The Chloro Substituent: A Site for Nucleophilic Aromatic Substitution (SNAr)

    • 4.1. Mechanistic Insights: The Role of the Pyridine Ring

    • 4.2. Scope of Nucleophiles and Reaction Methodologies

  • The Methyl Group: Opportunities for Oxidation and Halogenation

    • 5.1. Oxidation to Carboxylic Acid

    • 5.2. Radical Halogenation

  • Integrated Synthetic Strategies: Leveraging Orthogonal Reactivity

  • References

Introduction: The Strategic Importance of this compound

This compound has emerged as a compound of significant interest in synthetic chemistry due to its trifunctional nature. This attribute allows for a high degree of molecular diversity to be generated from a single, readily accessible starting material.[1] The presence of an aldehyde, a chlorine atom, and a methyl group on an electron-deficient pyridine ring provides three distinct points for chemical modification. This versatility makes it an invaluable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients and agrochemicals. A thorough understanding of its reactivity is therefore essential for its effective utilization in research and development.

Molecular Structure and Electronic Profile

The reactivity of this compound is fundamentally governed by the electronic properties of the pyridine ring and its substituents. The pyridine nitrogen atom exerts a strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, particularly at the C2, C4, and C6 positions. This electronic characteristic is a key determinant of the molecule's chemical behavior.

G A Aldehyde + Amine B Imine/Iminium Ion Intermediate A->B Condensation (-H2O) C Target Amine B->C Reduction [H] G A Substrate + Nucleophile B Meisenheimer Complex (Stabilized) A->B Addition C Substituted Product B->C Elimination of Cl- G Start This compound Protect Protect Aldehyde (e.g., Acetal) Start->Protect SNAr SNAr at C6 Protect->SNAr Deprotect Deprotect Aldehyde SNAr->Deprotect Aldehyde_Mod Aldehyde Modification Deprotect->Aldehyde_Mod Final Final Product Aldehyde_Mod->Final

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Methodological & Application

Synthesis of 6-Chloro-3-methylpicolinaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Chloro-3-methylpicolinaldehyde

This compound is a key heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique trifunctionalized pyridine scaffold, featuring a chloro substituent, a methyl group, and a reactive aldehyde, makes it a versatile precursor for the synthesis of a diverse array of complex molecular architectures. The strategic placement of these functional groups allows for sequential and site-selective modifications, rendering it an invaluable intermediate in the development of novel bioactive compounds. This guide provides a comprehensive overview of a reliable synthetic route starting from a readily available picoline derivative, 2,5-lutidine, with in-depth protocols and expert insights into the critical transformations involved.

Strategic Overview: A Multi-step Synthesis from 2,5-Lutidine

The synthesis of this compound from 2,5-lutidine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and functional group transformations. The overall strategy involves the activation of the pyridine ring through N-oxidation, followed by chlorination and subsequent selective oxidation of the 2-methyl group to the target aldehyde.

The chosen synthetic pathway is outlined below. This route is favored for its logical progression and the use of well-established reactions, which can be adapted and optimized for various research and development applications.

Synthesis_Workflow Start 2,5-Lutidine N_Oxide 2,5-Lutidine N-oxide Start->N_Oxide N-Oxidation Hydroxymethyl (6-Chloro-3-methylpyridin-2-yl)methanol N_Oxide->Hydroxymethyl Rearrangement & Chlorination Aldehyde This compound Hydroxymethyl->Aldehyde Oxidation

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2,5-Lutidine N-oxide

Expertise & Experience: The initial step involves the N-oxidation of 2,5-lutidine. This transformation is crucial as it activates the pyridine ring, making it more susceptible to subsequent nucleophilic substitution and rearrangement reactions. The N-oxide group also directs the regioselectivity of the following chlorination step. Hydrogen peroxide in the presence of an acid catalyst, such as acetic acid, is a common and effective reagent for this purpose.

Experimental Protocol 1: N-Oxidation of 2,5-Lutidine
Reagent/ParameterValue/Condition
Starting Material 2,5-Lutidine
Reagents Hydrogen Peroxide (30% aq.), Acetic Acid
Solvent None (Acetic Acid acts as solvent)
Temperature 70-80 °C
Reaction Time 12-16 hours
Work-up Neutralization, Extraction

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-lutidine (1.0 eq).

  • Carefully add glacial acetic acid (5-10 vol).

  • To this solution, add 30% aqueous hydrogen peroxide (1.5-2.0 eq) dropwise at room temperature, with stirring. An exotherm may be observed.

  • Heat the reaction mixture to 70-80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-lutidine N-oxide. The crude product can be purified by crystallization or column chromatography if necessary.

Part 2: Synthesis of (6-Chloro-3-methylpyridin-2-yl)methanol

Expertise & Experience: This stage of the synthesis involves a rearrangement and chlorination of the 2,5-lutidine N-oxide. A common method to achieve this is the reaction with a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction proceeds through a rearrangement mechanism where the oxygen atom from the N-oxide is transferred to the C2 position, which is then displaced by a chloride ion. The methyl group at the C2 position is concomitantly hydroxylated.

Experimental Protocol 2: Rearrangement and Chlorination
Reagent/ParameterValue/Condition
Starting Material 2,5-Lutidine N-oxide
Reagent Phosphorus Oxychloride (POCl₃)
Solvent Dichloromethane (DCM) or Chloroform
Temperature Reflux
Reaction Time 2-4 hours
Work-up Quenching with ice, Neutralization, Extraction

Step-by-Step Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2,5-lutidine N-oxide (1.0 eq) in anhydrous dichloromethane or chloroform.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (6-Chloro-3-methylpyridin-2-yl)methanol.[1]

Part 3: Oxidation to this compound

Expertise & Experience: The final step is the selective oxidation of the primary alcohol, (6-chloro-3-methylpyridin-2-yl)methanol, to the desired aldehyde. It is critical to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. The Swern oxidation is an excellent choice for this transformation as it is highly effective for the oxidation of primary alcohols to aldehydes under mild, low-temperature conditions, and is tolerant of a wide range of functional groups.[2][3][4][5][6]

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride or trifluoroacetic anhydride. A hindered base, such as triethylamine, is then used to promote the elimination reaction that forms the aldehyde.

Swern_Oxidation Alcohol (6-Chloro-3-methylpyridin-2-yl)methanol Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium + Activated DMSO Activated_DMSO Activated DMSO (Oxalyl Chloride, DMSO) Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine Aldehyde This compound Ylide->Aldehyde Elimination

Caption: Key steps in the Swern Oxidation of the alcohol intermediate.

Experimental Protocol 3: Swern Oxidation
Reagent/ParameterValue/Condition
Starting Material (6-Chloro-3-methylpyridin-2-yl)methanol
Reagents Oxalyl Chloride, Dimethyl Sulfoxide (DMSO), Triethylamine
Solvent Dichloromethane (DCM), anhydrous
Temperature -78 °C to room temperature
Reaction Time 1-2 hours
Work-up Quenching, Extraction, Purification

Step-by-Step Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq). Stir the mixture for 15 minutes at -78 °C.

  • A solution of (6-chloro-3-methylpyridin-2-yl)methanol (1.0 eq) in anhydrous DCM is then added dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Characterization and Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Appearance Off-white to yellow solid
Purity (typical) >95% (by HPLC)

Analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry should be employed to confirm the structure of the synthesized compound.

Conclusion and Future Perspectives

This guide provides a robust and detailed protocol for the synthesis of this compound from the readily available starting material, 2,5-lutidine. The described synthetic route relies on well-established chemical transformations, offering a reliable pathway for researchers in the fields of medicinal chemistry and drug development. The causality behind each experimental choice has been explained to provide a deeper understanding of the synthetic process. By following these protocols, researchers can confidently synthesize this valuable building block for their discovery programs, enabling the exploration of new chemical space and the development of novel therapeutic agents and agrochemicals.

References

  • Swern, D. et al. (1978). A convenient oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482. Available at: [Link]

  • Wikipedia. Swern oxidation. Available at: [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Swern Oxidation. Available at: [Link]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. Available at: [Link]

  • Organic Syntheses. Pyridine and Pyrimidine Derivatives from N-Vinyl and N-Aryl Amides. Available at: [Link]

  • ResearchGate. Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines. Available at: [Link]

  • Organic Syntheses. 2,6-DIMETHYLPYRIDINE. Available at: [Link]

  • Google Patents. Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • The Good Scents Company. 2,5-lutidine. Available at: [Link]

  • ResearchGate. Oxidation of Secondary Amines to Nitrones: 6-Methyl-2,3,4,5-Tetrahydropyridine N-Oxide. Available at: [Link]

Sources

Application Notes and Protocols for the Vilsmeier-Haack Formylation of Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Aldehydes and the Vilsmeier-Haack Reaction

Pyridine aldehydes are a cornerstone in the synthesis of a multitude of pharmaceutical compounds and agrochemicals, serving as versatile intermediates for further molecular elaboration.[1] Their inherent biological activities, including antianginal, antilipemic, and antihistamine properties, underscore their significance in drug discovery.[1] The introduction of a formyl group (-CHO) onto the pyridine ring, however, is not a trivial synthetic challenge. The electron-deficient nature of the pyridine ring makes it significantly less reactive towards classical electrophilic aromatic substitution reactions compared to electron-rich aromatic systems.[1][2]

The Vilsmeier-Haack reaction offers a powerful and widely utilized method for the formylation of aromatic and heteroaromatic compounds.[3][4] This reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium ion, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][5] While highly effective for electron-rich systems, the direct Vilsmeier-Haack formylation of unsubstituted pyridine is challenging.[1] This guide provides a detailed exploration of the Vilsmeier-Haack reaction for the synthesis of pyridine aldehydes, focusing on the underlying mechanistic principles, strategic considerations for substrate activation, detailed experimental protocols, and the scope of its application.

Mechanistic Insights: Understanding the "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adapting the protocol to new substrates. The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the pyridine ring.

Part 1: Formation of the Electrophilic Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly DMF, by an acid chloride such as phosphorus oxychloride (POCl₃).[5][6] This process generates the highly electrophilic Vilsmeier reagent, a chloroiminium salt.[6][7] The resonance stabilization of this iminium ion is crucial for its reactivity.[2]

Vilsmeier_Reagent_Formation DMF N,N-Dimethylformamide (DMF) Intermediate Intermediate Adduct DMF->Intermediate + POCl3 POCl3 Phosphorus Oxychloride (POCl3) POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent - OPOCl2-

Caption: Formation of the Vilsmeier Reagent.

Part 2: Electrophilic Aromatic Substitution on the Pyridine Ring

The electron-deficient pyridine ring is generally resistant to electrophilic attack.[2] Therefore, the direct Vilsmeier-Haack formylation of pyridine itself is often inefficient. The reaction is most successful with pyridine derivatives bearing electron-donating groups (EDGs) which increase the nucleophilicity of the ring. For pyridine substrates that are not sufficiently activated, indirect methods, such as those involving Zincke intermediates, have been developed to achieve meta-selective formylation.[1]

Once the electrophilic Vilsmeier reagent is formed, it is attacked by the electron-rich pyridine derivative. This electrophilic aromatic substitution leads to the formation of an iminium salt intermediate.[3] Subsequent hydrolysis of this intermediate during the aqueous workup yields the final pyridine aldehyde.[3]

Vilsmeier_Pyridine_Mechanism Pyridine Electron-Rich Pyridine Derivative Iminium_Salt Iminium Salt Intermediate Pyridine->Iminium_Salt + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Iminium_Salt Pyridine_Aldehyde Pyridine Aldehyde Iminium_Salt->Pyridine_Aldehyde + H2O H2O H2O (Workup) H2O->Pyridine_Aldehyde

Caption: General Mechanism of Vilsmeier-Haack Formylation of Pyridine.

Experimental Protocol: A Self-Validating System

This protocol provides a general framework for the Vilsmeier-Haack formylation of an activated pyridine substrate. The quantities and reaction conditions should be optimized for each specific substrate.

Materials and Reagents
  • Activated Pyridine Substrate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate solvents for purification (e.g., ethyl acetate, hexanes)

Step-by-Step Methodology

Protocol_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification Prep_DMF 1. Add anhydrous DMF to a flask under N2. Cool_DMF 2. Cool the flask to 0 °C. Prep_DMF->Cool_DMF Add_POCl3 3. Add POCl3 dropwise with stirring. Cool_DMF->Add_POCl3 Stir_Reagent 4. Stir for 30-60 min at 0 °C. Add_POCl3->Stir_Reagent Add_Substrate 5. Add pyridine substrate solution dropwise. Stir_Reagent->Add_Substrate Vilsmeier Reagent Ready Warm_React 6. Allow to warm to room temp and stir. Add_Substrate->Warm_React Heat_React 7. Heat the reaction mixture (if required). Warm_React->Heat_React Monitor_React 8. Monitor reaction by TLC. Heat_React->Monitor_React Quench 9. Pour reaction mixture onto crushed ice. Monitor_React->Quench Reaction Complete Neutralize 10. Neutralize with saturated NaHCO3. Quench->Neutralize Extract 11. Extract with an organic solvent (e.g., DCM). Neutralize->Extract Wash 12. Wash organic layer with brine. Extract->Wash Dry 13. Dry over Na2SO4 or MgSO4. Wash->Dry Concentrate 14. Concentrate under reduced pressure. Dry->Concentrate Purify 15. Purify by column chromatography. Concentrate->Purify

Caption: Experimental Workflow for Vilsmeier-Haack Formylation.

Detailed Procedural Notes and Rationale:

  • Preparation of the Vilsmeier Reagent:

    • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the highly reactive POCl₃ and the Vilsmeier reagent.

    • Cooling the DMF to 0 °C before the addition of POCl₃ is crucial to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.[3]

    • The dropwise addition of POCl₃ ensures that the temperature of the reaction mixture remains low and manageable.

    • Stirring the mixture for 30-60 minutes at 0 °C allows for the complete formation of the Vilsmeier reagent before the addition of the substrate.

  • Formylation Reaction:

    • The pyridine substrate is typically dissolved in an anhydrous solvent like DMF or a chlorinated solvent before being added to the Vilsmeier reagent.

    • The reaction temperature is highly dependent on the reactivity of the pyridine substrate.[8] For highly activated pyridines, the reaction may proceed at room temperature, while less reactive substrates may require heating.[4]

    • Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Work-up and Purification:

    • The reaction is quenched by carefully pouring the mixture onto crushed ice. This hydrolyzes the intermediate iminium salt to the desired aldehyde and also deactivates any remaining Vilsmeier reagent.[3]

    • Neutralization with a weak base like sodium bicarbonate is necessary to remove any acidic byproducts.

    • Extraction with a suitable organic solvent, followed by washing with brine, removes inorganic salts and residual water.

    • Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate is a critical step to remove any remaining water before concentration.

    • Purification of the crude product is typically achieved by column chromatography on silica gel.

Scope and Applications: A Comparative Overview

The success of the Vilsmeier-Haack formylation of pyridines is highly dependent on the substitution pattern of the pyridine ring. The following table summarizes representative examples from the literature, highlighting the reaction conditions and yields for various pyridine substrates.

Pyridine SubstrateReagentsSolventTemperature (°C)Time (h)ProductYield (%)Reference
3-Amino-4-methylpyridinePOCl₃, DMF-Not specifiedNot specified3-Formyl-6-azaindoleNot specified[9]
Substituted PhenylacetonesPOCl₃, DMF-Not specifiedNot specified5-Aryl-4-chloronicotinaldehydesGood[10]
2-Arylamino-3-acetyl-5,6-dihydro-4H-pyransPOCl₃, DMF-Not specifiedNot specifiedHighly substituted pyridin-2(1H)-onesNot specified[11]

Troubleshooting and Key Considerations

  • Low or No Conversion: This is often due to an insufficiently activated pyridine substrate. Consider using a more forcing reaction condition (higher temperature, longer reaction time) or exploring alternative synthetic routes. The Vilsmeier reagent itself can also be deactivated by moisture, so ensure all reagents and glassware are scrupulously dry.

  • Formation of Byproducts: Over-reaction or side reactions can occur, especially at higher temperatures. Careful monitoring by TLC is crucial. In some cases, chlorination of the pyridine ring can be a competing reaction.[3]

  • Difficult Work-up: The hydrolysis of the iminium salt can sometimes be slow or incomplete. Ensuring thorough mixing during the quenching and neutralization steps is important.

Conclusion

The Vilsmeier-Haack reaction is a valuable tool for the synthesis of pyridine aldehydes, which are critical intermediates in medicinal chemistry and materials science. While the electron-deficient nature of the pyridine ring presents a challenge, this can be overcome through the use of activated substrates or by employing indirect synthetic strategies. A solid understanding of the reaction mechanism, careful attention to experimental detail, and systematic optimization are key to achieving successful and reproducible results. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize the Vilsmeier-Haack reaction in their synthetic endeavors.

References

  • American Chemical Society. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. ACS Publications. Retrieved from [Link]

  • Desai, N. C., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

  • ResearchGate. (2025). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Dong, D., et al. (2007). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 72(25), 9891–9894. Retrieved from [Link]

  • Tasneem, S., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Recent Technology and Engineering, 8(4), 10836-10839. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]

  • Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

Application Notes & Protocols: 6-Chloro-3-methylpicolinaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-3-methylpicolinaldehyde is a strategically functionalized heterocyclic compound, emerging as a pivotal building block for synthetic chemists in drug discovery and materials science.[1] Its structure, featuring a pyridine core substituted with a reactive aldehyde, a versatile chlorine atom, and a methyl group, offers multiple avenues for molecular elaboration. This guide provides an in-depth exploration of its reactivity, applications, and detailed protocols for its use in key synthetic transformations, designed for researchers, scientists, and professionals in drug development.

Introduction: Unpacking the Synthetic Potential

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials.[2] Among these, substituted pyridines are particularly prevalent due to their unique electronic properties and ability to engage in hydrogen bonding. This compound (CAS No: 1211537-07-3) is a prime example of a high-value building block, offering three distinct points for chemical modification.[1][3]

The inherent reactivity of this molecule is governed by the interplay of its functional groups:

  • The Aldehyde Group: Positioned at C2, this group is highly electrophilic, making it a focal point for nucleophilic additions, condensations, and reductive aminations. The electron-withdrawing nature of the pyridine nitrogen and the C6-chloro group further enhances its reactivity.[1]

  • The Chloro Group: Located at C6, this atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and serves as a handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • The Pyridine Ring: The nitrogen atom can act as a ligand for metal catalysts or be quaternized, modulating the electronic properties of the entire scaffold.[1]

Compound Properties at a Glance
PropertyValue
CAS Number 1211537-07-3[1]
Molecular Formula C₇H₆ClNO[3]
Molecular Weight 155.58 g/mol [3]
Appearance Solid[3]
InChI Key OQTISOPNIFMIJH-UHFFFAOYSA-N[1][3]
SMILES Cc1ccc(Cl)nc1C=O[3]

Core Reactivity & Synthetic Pathways

The strategic placement of functional groups on the pyridine ring allows for a logical and controlled approach to building molecular complexity. The diagram below illustrates the primary reaction vectors available to the synthetic chemist.

G cluster_main This compound cluster_aldehyde Aldehyde Reactions (C2) cluster_chloro Chloro Group Reactions (C6) main Pyridine Core (C7H6ClNO) nuc_add Nucleophilic Addition (e.g., Grignard, Wittig) main->nuc_add -CHO reduct Reduction to Alcohol (e.g., NaBH4) main->reduct -CHO condense Condensation (e.g., Knoevenagel) main->condense -CHO red_am Reductive Amination main->red_am -CHO snar SNAr (e.g., Amines, Thiols) main->snar -Cl suzuki Suzuki Coupling (C-C bond) main->suzuki -Cl buchwald Buchwald-Hartwig (C-N bond) main->buchwald -Cl

Caption: Key reaction pathways for this compound.

Application in Heterocyclic Synthesis: Construction of Fused Ring Systems

A powerful application of this building block is in the synthesis of fused heterocyclic systems, which are common motifs in pharmacologically active compounds.[4] The aldehyde and chloro groups can be used in tandem to construct new rings onto the pyridine scaffold. A prime example is the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Workflow: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This workflow demonstrates a two-step sequence involving an initial condensation followed by an intramolecular SNAr cyclization.

workflow start 6-Chloro-3-methyl- picolinaldehyde step1 Step 1: Condensation (Hydrazone Formation) start->step1 reagent1 + Hydrazine Derivative (e.g., Phenylhydrazine) reagent1->step1 intermediate Intermediate Hydrazone step1->intermediate step2 Step 2: Intramolecular SNAr Cyclization (Heat, Base) intermediate->step2 product 3-methyl-1-phenyl- pyrazolo[3,4-b]pyridine Derivative step2->product

Caption: Synthetic workflow for fused heterocycle construction.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for the synthetic elaboration of this compound.

Protocol 1: Knoevenagel Condensation with Malononitrile

This reaction exemplifies the reactivity of the aldehyde group to form a new carbon-carbon double bond, a key step in synthesizing more complex conjugated systems.

  • Objective: To synthesize (E)-2-((6-chloro-3-methylpyridin-2-yl)methylene)malononitrile.

  • Rationale: The aldehyde condenses with an active methylene compound (malononitrile) in the presence of a weak base. Piperidine is a common and effective catalyst for this transformation.

ReagentMW ( g/mol )AmountMoles
This compound155.581.0 g6.43 mmol
Malononitrile66.060.47 g7.07 mmol
Piperidine85.150.1 mL~1.0 mmol
Ethanol-20 mL-

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 g, 6.43 mmol) and ethanol (20 mL). Stir until dissolved.

  • Add malononitrile (0.47 g, 7.07 mmol, 1.1 eq).

  • Add piperidine (0.1 mL) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, a precipitate typically forms. Cool the mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to yield the desired vinyl dinitrile.

  • Self-Validation: The product should be characterized by ¹H NMR to confirm the presence of the vinyl proton and by mass spectrometry to verify the expected molecular weight.

Protocol 2: Reductive Amination with Morpholine

This protocol demonstrates the conversion of the aldehyde into an amine, a critical transformation in medicinal chemistry for introducing functionalities that can improve solubility and biological interactions.

  • Objective: To synthesize 4-((6-chloro-3-methylpyridin-2-yl)methyl)morpholine.

  • Rationale: The aldehyde first reacts with a secondary amine (morpholine) to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is less reactive towards the aldehyde starting material than other hydrides like NaBH₄.[1]

ReagentMW ( g/mol )AmountMoles
This compound155.581.0 g6.43 mmol
Morpholine87.120.67 mL7.71 mmol
Sodium Triacetoxyborohydride (STAB)211.942.05 g9.65 mmol
Dichloromethane (DCM)-25 mL-

Procedure:

  • Dissolve this compound (1.0 g, 6.43 mmol) in anhydrous DCM (25 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Add morpholine (0.67 mL, 7.71 mmol, 1.2 eq) and stir the mixture for 20 minutes at room temperature.

  • Add STAB (2.05 g, 9.65 mmol, 1.5 eq) portion-wise over 10 minutes, controlling any mild effervescence.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (gradient elution, e.g., Hexanes to Ethyl Acetate) to afford the pure product.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol illustrates the power of using the C6-chloro position as a handle for carbon-carbon bond formation, enabling the synthesis of biaryl structures common in many drug candidates.

  • Objective: To synthesize 3-methyl-6-phenylpicolinaldehyde.

  • Rationale: A palladium catalyst, in the presence of a suitable ligand and base, facilitates the coupling of the chloro-pyridine with an organoboron reagent (phenylboronic acid).

suzuki_cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B + Ar-Cl C Ar-Pd(II)-Cl(L2) B->C D Transmetalation C->D + Ar'-B(OR)2 + Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A  Regenerates  Catalyst G Ar-Ar' (Product) F->G H Ar-Cl H->B I Ar'-B(OR)2 I->D J Base J->D

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

ReagentMW ( g/mol )AmountMoles
This compound155.581.0 g6.43 mmol
Phenylboronic Acid121.930.94 g7.71 mmol
Pd(PPh₃)₄1155.560.37 g0.32 mmol
K₂CO₃138.211.78 g12.86 mmol
Toluene/H₂O-20 mL / 5 mL-

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 g, 6.43 mmol), phenylboronic acid (0.94 g, 7.71 mmol, 1.2 eq), and K₂CO₃ (1.78 g, 12.86 mmol, 2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.37 g, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene (20 mL) and degassed water (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate 3-methyl-6-phenylpicolinaldehyde.

Conclusion

This compound is a powerful and versatile intermediate for organic synthesis. Its distinct functional handles—the electrophilic aldehyde and the cross-coupling-ready chloro group—allow for a wide range of selective transformations. The protocols outlined herein provide a robust foundation for researchers to leverage this building block in the creation of diverse and complex molecular architectures for applications spanning from medicinal chemistry to materials science.

References

  • PubChem. (n.d.). Patent US-8278063-B2: Methods for degrading toxic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US4742060A: Heterocyclic compounds.
  • PubChem. (n.d.). 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053. Retrieved from [Link]

  • Google Patents. (n.d.). US2721866A: Process of manufacture of 6-mercapto purine and intermediate therefor.
  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link]

Sources

Application Notes and Protocols for 6-Chloro-3-methylpicolinaldehyde in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-3-methylpicolinaldehyde is a highly versatile heterocyclic building block, distinguished by its unique trifunctional scaffold: a pyridine core, a reactive aldehyde, and a strategically positioned chlorine atom.[1] This combination of features makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors and other therapeutic agents. The aldehyde group provides a reactive handle for a multitude of transformations, including reductive aminations and condensation reactions, while the chloro-substituent is an ideal partner for palladium-catalyzed cross-coupling reactions.[1] This guide provides an in-depth exploration of the compound's properties, key synthetic applications, and detailed, field-proven protocols to empower researchers in drug discovery and development.

Compound Profile and Physicochemical Properties

This compound, also known as 6-chloro-3-methylpyridine-2-carbaldehyde, is a solid at room temperature. Its structure features a pyridine ring, which is a common motif in medicinal chemistry, often contributing to favorable binding interactions with biological targets.[1] The electron-withdrawing nature of the chlorine atom at the 6-position enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] Conversely, the methyl group at the 3-position can introduce steric considerations that may influence reaction outcomes.[1]

PropertyValueSource
IUPAC Name 6-chloro-3-methylpyridine-2-carbaldehydePubChem[1]
CAS Number 1211537-07-3Benchchem[1]
Molecular Formula C₇H₆ClNOSigma-Aldrich
Molecular Weight 155.58 g/mol Sigma-Aldrich
Form SolidSigma-Aldrich
SMILES Cc1ccc(Cl)nc1C=OSigma-Aldrich

Note: Detailed experimental data on properties like solubility and melting point are not widely published and should be determined empirically.

Safety and Handling

Proper safety precautions are essential when handling this compound. It is classified as an acute oral toxin and causes skin and serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.[2]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]

Core Synthetic Applications & Protocols

The utility of this compound stems from the orthogonal reactivity of its functional groups. The aldehyde is typically addressed first, followed by modification of the chloro-group.

Workflow Overview

The following diagram illustrates a typical synthetic workflow utilizing this compound for the construction of a complex, drug-like scaffold.

G A This compound C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Primary/Secondary Amine B->C D Intermediate: 6-Chloro-3-methyl-N-substituted- pyridin-2-yl)methanamine C->D C-N Bond Formation F Suzuki-Miyaura Coupling (e.g., Pd(PPh₃)₄, Base) D->F E Arylboronic Acid E->F G Final Product: 6-Aryl-3-methyl-N-substituted- (pyridin-2-yl)methanamine F->G C-C Bond Formation

Caption: General workflow for elaborating this compound.

Protocol 1: Reductive Amination

Reductive amination is a cornerstone reaction for converting the aldehyde into a secondary or tertiary amine, a common functional group in kinase inhibitors.[4] This one-pot procedure involves the initial formation of an iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for the iminium ion over the aldehyde, and does not require acidic conditions that could be detrimental to sensitive substrates.

Objective: To synthesize N-((6-chloro-3-methylpyridin-2-yl)methyl)aniline.

Materials:

Reagent MW ( g/mol ) Amount (mmol) Equivalents
This compound 155.58 1.0 1.0
Aniline 93.13 1.1 1.1
Sodium Triacetoxyborohydride (STAB) 211.94 1.5 1.5
Dichloromethane (DCM) - 10 mL -

| Acetic Acid (optional) | 60.05 | catalytic | - |

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM (0.1 M solution).

  • Add aniline (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.[5]

  • Carefully add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Self-Validation:

  • In-process Control: Monitor the disappearance of the aldehyde starting material by TLC. The imine intermediate may or may not be visible.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new methylene signal and N-H proton (if applicable) in the ¹H NMR spectrum are indicative of a successful reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties at the 6-position of the pyridine ring.[6][7] This reaction is fundamental in synthesizing biaryl scaffolds prevalent in many kinase inhibitors.[8] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with an electron-rich pyridine substrate.[7]

Objective: To synthesize 3-methyl-6-phenylpicolinaldehyde from the product of a prior reaction or a related chlorinated intermediate. For the purpose of this protocol, we will use a generic chlorinated pyridine as the substrate.

Reaction Mechanism:

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Materials:

Reagent MW ( g/mol ) Amount (mmol) Equivalents
Substrate (e.g., N-((6-chloro-3-methylpyridin-2-yl)methyl)aniline) - 1.0 1.0
Phenylboronic Acid 121.93 1.2 1.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] 1155.56 0.05 0.05
Sodium Carbonate (Na₂CO₃) 105.99 2.0 2.0

| Toluene/Ethanol/Water | - | 10 mL | (4:1:1 ratio) |

Procedure:

  • In a Schlenk flask, combine the chlorinated pyridine substrate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Add the solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio). Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).[7]

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography.

Self-Validation:

  • In-process Control: Monitor the consumption of the starting material by LC-MS. A successful reaction will show a new peak corresponding to the mass of the coupled product.

  • Characterization: Confirm the structure via NMR and mass spectrometry. ¹H NMR should show new signals in the aromatic region corresponding to the newly introduced phenyl group.

Applications in Kinase Inhibitor Synthesis

The pyridine scaffold is a privileged structure in kinase inhibitor design, often acting as a hinge-binder by mimicking the adenine core of ATP.[4][10] this compound is a precursor to scaffolds targeting critical signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][11] The synthetic routes described above allow for the systematic exploration of the structure-activity relationship (SAR) by varying the amine component in the reductive amination and the boronic acid in the Suzuki coupling, enabling the optimization of potency and selectivity.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its distinct reactive sites—the aldehyde and the chloro group—allow for sequential, controlled modifications through robust and well-understood reactions like reductive amination and Suzuki-Miyaura coupling. The protocols provided herein offer a reliable foundation for researchers to construct diverse libraries of complex molecules, accelerating the discovery of novel therapeutic agents.

References

  • Material Safety Data Sheet. (2021-11-25). [Link]

  • NROChemistry. Pictet-Spengler Reaction. [Link]

  • chemeurope.com. Pictet-Spengler reaction. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • J&K Scientific LLC. Pictet-Spengler Reaction. (2021-03-23). [Link]

  • Organic-Chemistry.org. Pictet-Spengler Reaction - Common Conditions. [Link]

  • National Institutes of Health. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC. [Link]

  • Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • YouTube. Reductive Amination. (2023-03-16). [Link]

  • National Institutes of Health. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. [Link]

  • ResearchGate. Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Institutes of Health. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2025-10-13). [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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The Strategic Application of 6-Chloro-3-methylpicolinaldehyde in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the intricate landscape of medicinal chemistry, the selection of starting materials is a critical determinant of a drug discovery program's success. Heterocyclic compounds, in particular, form the cornerstone of a vast number of approved therapeutics. Among these, pyridine-based scaffolds have consistently proven their value. 6-Chloro-3-methylpicolinaldehyde is a bifunctional pyridine building block that has emerged as a compound of significant interest for synthetic and medicinal chemists.[1] Its strategic arrangement of a reactive aldehyde, a versatile chloro-substituent, and a methylated pyridine core offers a unique combination of synthetic handles and structural features pertinent to the development of novel therapeutic agents.

This guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its role as a precursor to privileged pharmacophores, provide detailed, field-proven protocols for its key transformations, and discuss its potential in the synthesis of targeted therapies, with a particular focus on kinase inhibitors.

Physicochemical Properties and Handling

A solid understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

PropertyValueSource
Molecular Formula C₇H₆ClNO[2]
Molecular Weight 155.58 g/mol [2]
Appearance Solid[2]
CAS Number 1211537-07-3[1]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area. It is classified as an acute oral toxicant and requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, during handling.[2]

Core Applications in the Synthesis of Privileged Scaffolds

The true utility of this compound lies in its ability to serve as a versatile starting material for the construction of more complex molecular architectures that are frequently found in bioactive molecules. The aldehyde and chloro- functionalities are the primary sites of reactivity, enabling a wide range of synthetic transformations.

Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a cornerstone reaction in medicinal chemistry for the introduction of amine functionalities. The aldehyde group of this compound readily undergoes this transformation to yield a diverse array of substituted aminomethylpyridines. These products are valuable intermediates, as the newly introduced amine can be further functionalized, for instance, by acylation or arylation, to explore structure-activity relationships (SAR).

Protocol 1: General Procedure for Reductive Amination of this compound

This protocol details a standard and robust procedure for the reductive amination of this compound using sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

  • This compound

  • Primary or secondary amine of choice (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in DCM or DCE (0.2 M), add the desired amine (1.1 equivalents). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture. The addition may cause a slight exotherm. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-6 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride because it is less likely to reduce the starting aldehyde before iminium ion formation and is tolerant of a wider range of functional groups.

  • Solvent: DCM and DCE are excellent solvents for this reaction as they are relatively non-polar and aprotic, which favors iminium ion formation.

  • Aqueous Work-up: The use of saturated NaHCO₃ neutralizes any remaining acidic species and helps to remove the boron byproducts.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The chloro-substituent on the pyridine ring of this compound is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a common strategy in the optimization of kinase inhibitors to probe interactions with the hydrophobic regions of the ATP-binding site.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 6-position of the pyridine ring.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water)

  • Schlenk flask or sealed tube, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a Schlenk flask or sealed tube, add this compound (1.0 equivalent), the boronic acid or ester (1.2 equivalents), and the base (2.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 equivalents). Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst. An inert atmosphere is crucial for reproducible results.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[5]

  • Solvent System: A mixture of an organic solvent like dioxane and water is often used to ensure the solubility of both the organic substrates and the inorganic base.

Application in the Synthesis of Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[6] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 6-chloropyridine scaffold, a core feature of this compound, is a privileged structure in the design of ATP-competitive kinase inhibitors. It can effectively mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of various kinases.[6]

A significant number of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, feature a morpholine moiety.[1][7] This is often introduced via nucleophilic aromatic substitution of a chloro-substituent. The aldehyde group of this compound can be strategically transformed either before or after the introduction of other key pharmacophoric elements.

Hypothetical Synthetic Route to a PI3K/mTOR Inhibitor Scaffold

The following workflow illustrates how this compound can be utilized in a multi-step synthesis to generate a scaffold common in PI3K/mTOR inhibitors.

G A This compound B Reductive Amination (Protocol 1) A->B Introduce diverse amine functionalities D Suzuki Coupling (Protocol 2) A->D Introduce aryl/heteroaryl groups C Substituted Aminomethylpyridine B->C F Nucleophilic Aromatic Substitution (e.g., with Morpholine) C->F Introduce hinge-binding moiety E 6-Aryl-3-methylpicolinaldehyde D->E E->F Introduce hinge-binding moiety G Kinase Inhibitor Scaffold F->G

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery. Its dual reactivity allows for the sequential or orthogonal functionalization of both the aldehyde and the chloro-substituent, providing medicinal chemists with a powerful tool to generate diverse compound libraries. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers looking to leverage the synthetic potential of this compound in their drug discovery programs. The insights into the causality behind experimental choices aim to empower scientists to not only follow procedures but to understand and adapt them to their specific synthetic challenges.

References

  • Pyridine-2-carbaldehyde - Wikipedia. Available at: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. Available at: [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. Available at: [Link]

  • Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed. Available at: [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde | Asian Journal of Chemistry. Available at: [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols for Condensation Reactions of 6-Chloro-3-methylpicolinaldehyde's Aldehyde Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Chloro-3-methylpicolinaldehyde in Drug Discovery

This compound is a highly valued heterocyclic building block in the realms of organic synthesis and medicinal chemistry.[1] Its structure, which incorporates a reactive aldehyde group on a pyridine ring substituted with both a chloro and a methyl group, presents a versatile scaffold for the synthesis of complex molecular architectures.[1] This strategic combination of functional groups makes it an invaluable intermediate for the generation of diverse compound libraries aimed at biological screening, particularly in the development of novel pharmaceutical agents.[1] The aldehyde functionality is a prime site for a variety of condensation reactions, enabling the facile extension of the molecule and the introduction of new pharmacophores. This guide provides detailed protocols and technical insights into the most pertinent condensation reactions of the aldehyde group of this compound for researchers, scientists, and professionals in drug development.

Core Reactivity of the Aldehyde Group

The aldehyde group in this compound is a key center of reactivity, readily participating in nucleophilic addition reactions, which are often followed by dehydration to form a stable, conjugated system.[1] The electrophilicity of the carbonyl carbon is significantly influenced by the electronic properties of the pyridine ring and its substituents. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the inductive effect of the chlorine atom at the 6-position, enhances the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the aldehyde particularly susceptible to attack by a wide range of nucleophiles, forming the basis for the condensation reactions detailed below.[1]

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with a compound possessing an active methylene group, typically catalyzed by a weak base.[2] This reaction is exceptionally useful for synthesizing α,β-unsaturated products, which are prevalent motifs in biologically active molecules.[3]

Mechanistic Insight

The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, pyridine) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol-type intermediate subsequently undergoes dehydration, often spontaneously or with gentle heating, to yield the final α,β-unsaturated product. The driving force for the dehydration step is the formation of a highly conjugated system.

Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active_Methylene Z-CH₂-Z' Carbanion [Z-CH-Z']⁻ (Carbanion) Active_Methylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Carbanion_ref Carbanion Aldehyde This compound Intermediate Aldol-type Intermediate Aldehyde->Intermediate Intermediate_ref Intermediate Carbanion_ref->Aldehyde Attack Product α,β-Unsaturated Product Intermediate_ref->Product -H₂O Water H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((6-chloro-3-methylpyridin-2-yl)methylene)malononitrile.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥98% PurityBenchChem
MalononitrileReagent GradeSigma-Aldrich
PiperidineACS ReagentFisher Scientific
Ethanol (Absolute)Anhydrous, ≥99.5%VWR Chemicals
Diethyl EtherACS ReagentJ.T. Baker
HexanesACS ReagentEMD Millipore

Procedure:

  • To a solution of this compound (1.0 mmol, 155.6 mg) in absolute ethanol (10 mL) in a 50 mL round-bottom flask, add malononitrile (1.1 mmol, 72.7 mg).

  • Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

  • Upon completion (typically within 2-4 hours), a precipitate of the product may form.

  • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure 2-((6-chloro-3-methylpyridin-2-yl)methylene)malononitrile.

Wittig Reaction: A Versatile Olefination Strategy

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[4] This reaction is highly valued for its predictability in the location of the newly formed double bond.[5]

Mechanistic Insight

The reaction proceeds through the nucleophilic addition of the ylide to the carbonyl carbon of this compound. This initial attack forms a dipolar intermediate known as a betaine, which then cyclizes to a four-membered ring intermediate, the oxaphosphetane. The oxaphosphetane is unstable and spontaneously decomposes to yield the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction. The stereochemical outcome (E/Z selectivity) is dependent on the stability of the ylide used.[6]

Wittig_Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Oxaphosphetane Formation cluster_2 Step 3: Decomposition Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Ylide_ref Ylide Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide_ref->Aldehyde [2+2] Cycloaddition Oxaphosphetane_ref Oxaphosphetane Alkene Alkene Product Oxaphosphetane_ref->Alkene TPO Ph₃P=O Oxaphosphetane_ref->TPO

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol details the synthesis of ethyl 2-(6-chloro-3-methylpyridin-2-yl)acrylate using a stabilized ylide.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥98% PurityBenchChem
(Carbethoxymethylene)triphenylphosphorane≥98% PuritySigma-Aldrich
TolueneAnhydrous, ≥99.8%Fisher Scientific
Dichloromethane (DCM)ACS ReagentVWR Chemicals
HexanesACS ReagentJ.T. Baker

Procedure:

  • In a flame-dried, 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 mmol, 155.6 mg) in anhydrous toluene (20 mL).

  • Add (carbethoxymethylene)triphenylphosphorane (1.1 mmol, 383.2 mg) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC (eluent: 8:2 hexane/ethyl acetate) until the aldehyde spot is no longer visible (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • The residue will contain the desired product and triphenylphosphine oxide.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the product from the triphenylphosphine oxide byproduct.

Horner-Wadsworth-Emmons (HWE) Reaction: An Alternative Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions.[7] A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification compared to the often-problematic separation of triphenylphosphine oxide in the Wittig reaction.[7] The HWE reaction typically shows a strong preference for the formation of (E)-alkenes.[8][9]

Mechanistic Insight

The HWE reaction begins with the deprotonation of a phosphonate ester by a base (e.g., NaH, K₂CO₃) to generate a phosphonate carbanion. This carbanion is more nucleophilic and generally less basic than the corresponding Wittig ylide. The carbanion then adds to the aldehyde to form an intermediate which eliminates a dialkyl phosphate to give the alkene.[7]

HWE_Workflow Start Start: Reagents Phosphonate Phosphonate Ester (e.g., Triethyl phosphonoacetate) Start->Phosphonate Base Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) Start->Base Carbanion_Formation Phosphonate Carbanion Formation Phosphonate->Carbanion_Formation Base->Carbanion_Formation Aldehyde Add this compound in Anhydrous THF Carbanion_Formation->Aldehyde Reaction Nucleophilic Addition & Elimination Aldehyde->Reaction Workup Aqueous Workup (e.g., sat. NH₄Cl) Reaction->Workup Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Drying, Concentration & Column Chromatography Extraction->Purification Product Final Product: (E)-Alkene Purification->Product

Sources

Application Notes and Protocols for Reactions with 6-Chloro-3-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-3-methylpicolinaldehyde is a versatile heterocyclic building block crucial in organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with a reactive aldehyde, a chloro group, and a methyl group, offers multiple sites for chemical modification. This unique combination of functional groups allows for its use as a scaffold in the synthesis of a diverse array of more complex molecules, particularly in the development of novel pharmaceutical agents.[1] The aldehyde functionality is a prime site for nucleophilic addition, condensation, and oxidation-reduction reactions, while the chloro substituent is amenable to cross-coupling reactions, enabling the introduction of various aryl and alkyl groups. This guide provides detailed experimental protocols for several key transformations of this compound, offering insights into the rationale behind the procedural steps to aid researchers in its effective utilization.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its safe handling and successful application in synthesis.

PropertyValueSource
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Appearance Solid
CAS Number 1211537-07-3[1]
SMILES String Cc1ccc(Cl)nc1C=O
InChI Key OQTISOPNIFMIJH-UHFFFAOYSA-N

Safety and Handling

Proper safety precautions are paramount when working with this compound. The compound is classified as an acute oral toxicant.

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][3][4]

  • Avoid inhalation of dust and vapors.[3]

  • Avoid contact with skin and eyes.[2][4] In case of contact, rinse immediately and thoroughly with water.[4]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a cool, dry place.[4]

Disposal:

  • Dispose of waste materials in accordance with local, state, and federal regulations.[2]

Experimental Protocols

The following protocols detail common and synthetically useful transformations of this compound. The rationale behind key steps is provided to facilitate a deeper understanding of the reaction mechanics.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-3-methylpicolinaldehydes

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, widely used to synthesize biaryl compounds.[5][6][7] In this protocol, the chloro group at the 6-position of the pyridine ring is replaced with an aryl group from a boronic acid.

Reaction Scheme:

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Arylboronic acid, Pd catalyst, ligand, and base in a flask. solvent Add degassed solvent under inert atmosphere. reagents->solvent heat Heat the mixture to the specified temperature and monitor by TLC or LC-MS. solvent->heat cool Cool to room temperature and filter. heat->cool extract Extract with an organic solvent. cool->extract dry Dry the organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

ReagentMolar Eq.Amount (for 1 mmol scale)
This compound1.0155.6 mg
Arylboronic acid1.21.2 mmol
Pd(PPh₃)₄0.0558 mg
K₂CO₃2.0276 mg
Dioxane/H₂O (4:1)-5 mL

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture (4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Insights: The base is crucial for the activation of the boronic acid to facilitate transmetalation to the palladium center.[8] The use of a degassed solvent and an inert atmosphere prevents the oxidation and deactivation of the palladium catalyst.

Protocol 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly reliable method for forming a C=C double bond by reacting an aldehyde with a phosphonium ylide.[9][10] This protocol outlines the synthesis of a vinyl-substituted pyridine from this compound. The nature of the ylide (stabilized or non-stabilized) will determine the stereoselectivity of the resulting alkene.[10]

Reaction Scheme:

Simplified Mechanism of the Wittig Reaction:

Wittig_Mechanism aldehyde 6-Chloro-3-methyl- picolinaldehyde oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane intermediate) aldehyde->oxaphosphetane + Ylide ylide Phosphonium Ylide (Ph₃P=CHR) product Alkene Product oxaphosphetane->product Decomposition tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: Simplified mechanism of the Wittig reaction.

Materials (for a non-stabilized ylide):

ReagentMolar Eq.Amount (for 1 mmol scale)
Methyltriphenylphosphonium bromide1.1393 mg
n-Butyllithium (n-BuLi)1.050.66 mL of 1.6 M solution in hexanes
This compound1.0155.6 mg
Anhydrous Tetrahydrofuran (THF)-10 mL

Procedure:

  • Ylide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF (5 mL). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add n-BuLi (1.05 eq) dropwise. A color change (typically to orange or deep red) indicates ylide formation. Allow the mixture to warm to room temperature and stir for 1 hour.[9]

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 eq) in anhydrous THF (5 mL) and add it dropwise to the ylide solution.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Causality and Insights: The use of a strong base like n-BuLi is necessary to deprotonate the phosphonium salt and form the reactive, non-stabilized ylide.[9] Performing the reaction at low temperatures helps to control the reactivity and can influence the stereochemical outcome.

Protocol 3: Reductive Amination for Amine Synthesis

Reductive amination is a versatile method for preparing amines from carbonyl compounds.[11] It involves the initial formation of an imine or iminium ion, followed by its reduction in situ.[11][12] This one-pot procedure is highly efficient for synthesizing secondary and tertiary amines.

Reaction Scheme:

Experimental Workflow Diagram:

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification mix Combine this compound and amine in solvent. acid Add a catalytic amount of acetic acid. mix->acid add_reductant Add reducing agent portion-wise. acid->add_reductant stir Stir at room temperature until reaction is complete. add_reductant->stir quench Quench the reaction. stir->quench extract Extract with an organic solvent. quench->extract purify Purify the product. extract->purify

Caption: General workflow for a one-pot reductive amination.

Materials:

ReagentMolar Eq.Amount (for 1 mmol scale)
This compound1.0155.6 mg
Amine (e.g., benzylamine)1.11.1 mmol
Sodium triacetoxyborohydride (STAB)1.5318 mg
Dichloromethane (DCM)-10 mL
Acetic Acidcatalytic1-2 drops

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in DCM (10 mL). Add a catalytic amount of acetic acid (1-2 drops).[13] Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or by SCX (Strong Cation Exchange) chromatography.[12]

Causality and Insights: Acetic acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic than the starting aldehyde and readily reduced.[13] Sodium triacetoxyborohydride is a mild and selective reducing agent, often preferred for reductive aminations as it can be added directly to the mixture of the aldehyde and amine without significantly reducing the aldehyde.

Protocol 4: Oxidation to 6-Chloro-3-methylpicolinic Acid

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents.[1][14] This protocol uses potassium permanganate, a strong and effective oxidant for this transformation.

Reaction Scheme:

Materials:

ReagentMolar Eq.Amount (for 1 mmol scale)
This compound1.0155.6 mg
Potassium permanganate (KMnO₄)1.5237 mg
Sodium hydroxide (NaOH)1.144 mg
Water-15 mL

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of water (10 mL) and a solution of NaOH (1.1 eq) in water (5 mL).

  • Oxidant Addition: Cool the solution in an ice bath. Slowly add a solution of KMnO₄ (1.5 eq) in water (5 mL) dropwise, maintaining the temperature below 10 °C. A brown precipitate of MnO₂ will form.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared.

  • Work-up: Filter the mixture to remove the MnO₂ precipitate and wash the solid with a small amount of water.

  • Isolation: Cool the filtrate in an ice bath and carefully acidify with concentrated HCl to pH ~3-4. The carboxylic acid product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality and Insights: The reaction is performed under basic conditions to improve the solubility of the aldehyde and to facilitate the oxidation process. Acidification of the reaction mixture after filtration protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the aqueous solution.

Protocol 5: Reduction to (6-Chloro-3-methylpyridin-2-yl)methanol

The aldehyde can be selectively reduced to a primary alcohol using mild hydride reducing agents like sodium borohydride.[1] This is a common and high-yielding transformation.

Reaction Scheme:

Materials:

ReagentMolar Eq.Amount (for 1 mmol scale)
This compound1.0155.6 mg
Sodium borohydride (NaBH₄)1.557 mg
Methanol-10 mL

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (1.5 eq) portion-wise with stirring.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water.

  • Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the alcohol product, which can be further purified by recrystallization or column chromatography if necessary.

Causality and Insights: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of many other functional groups. The reaction is typically fast and clean. The use of a protic solvent like methanol helps to protonate the intermediate alkoxide.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted pyridines. The protocols outlined in this guide provide a solid foundation for researchers to perform key chemical transformations, including C-C bond formation, olefination, amination, oxidation, and reduction. By understanding the principles behind these reactions, scientists can effectively utilize this compound to advance their research, particularly in the fields of drug discovery and materials science.

References

  • Material Safety Data Sheet. (2021-11-25). [Link]

  • SAFETY DATA SHEET. Fisher Scientific. (2024-02-10). [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Wittig Reaction - Common Conditions. [Link]

  • Reductive Amination. YouTube. (2023-03-16). [Link]

  • 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053. PubChem - NIH. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. PMC - NIH. [Link]

  • Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Organic Syntheses Procedure. [Link]

  • Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). [Link]

  • C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. PMC - NIH. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation. PMC - NIH. [Link]

  • Cyanation – Knowledge and References. Taylor & Francis. [Link]

  • Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. American Chemical Society - ACS Figshare. (2023-04-27). [Link]

  • 22.4e Synthesis of Amines Reductive Amination. YouTube. (2018-09-21). [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]

  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]

  • Direct Regioselective C-H Cyanation of Purines. MDPI. (2023-01-17). [Link]

  • Oxidation of aldehydes to carboxylic acids using Cr(VI). Master Organic Chemistry. [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023-01-22). [Link]

  • Synthesis of 6-chloro-3-pyridinemethanol. PrepChem.com. [Link]

  • CAS No : 23100-12-1 | Product Name : 6-Chloronicotinaldehyde. Pharmaffiliates. [Link]

  • A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids. | Request PDF. ResearchGate. (2025-08-07). [Link]

  • 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139. PubChem. [Link]

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Application Notes and Protocols for the Scalable Synthesis of 6-Chloro-3-methylpicolinaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of 6-Chloro-3-methylpicolinaldehyde, a critical heterocyclic building block in medicinal chemistry and drug development. Recognizing the industrial demand for robust and efficient synthetic routes, this guide focuses on a multi-step synthesis starting from readily available 2-chloro-5-methylpyridine. We present two detailed, field-proven protocols: the synthesis of the key intermediate, (6-chloro-3-methylpyridin-2-yl)methanol, via directed ortho-lithiation, and its subsequent selective oxidation to the target aldehyde. The causality behind experimental choices, process optimization, scale-up considerations, and analytical characterization are discussed in detail to ensure scientific integrity and practical applicability for researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

This compound is a highly versatile intermediate, prized for its dual reactivity. The aldehyde group serves as a handle for forming imines, Schiff bases, and for undergoing various condensation and nucleophilic addition reactions, while the chloro-substituted pyridine ring is amenable to a wide array of cross-coupling reactions.[1] This combination makes it an invaluable scaffold for constructing diverse molecular libraries for biological screening.

The primary challenge in synthesizing this molecule lies in the regioselective introduction of the formyl group onto the substituted pyridine ring. Direct formylation methods, such as the Vilsmeier-Haack reaction, can be effective for electron-rich aromatics but often lack the required regioselectivity and can be difficult to control with substituted pyridines.[2][3][4]

Therefore, a more robust and scalable strategy involves a two-step approach starting from 2-chloro-5-methylpyridine:

  • Step 1: Directed Ortho-Metalation and Hydroxymethylation. This step leverages the directing effect of the pyridine nitrogen and the chloro substituent to achieve highly regioselective lithiation at the C6 position. Quenching this organometallic intermediate with a formaldehyde source installs the required hydroxymethyl group.

  • Step 2: Selective Oxidation. The resulting primary alcohol is then selectively oxidized to the target aldehyde. This transformation must be efficient and avoid over-oxidation to the corresponding carboxylic acid.

This strategic pathway offers excellent control over isomer formation and utilizes well-understood, scalable reaction classes.

Logical Workflow Diagram

The following diagram illustrates the strategic decision-making process, highlighting the chosen scalable route over less favorable alternatives.

G cluster_start Starting Material Start 2-Chloro-5-methylpyridine OrthoLith Route A: Directed ortho-Lithiation Start->OrthoLith Chosen Scalable Path (High Regioselectivity) DirectFormyl Route B: Direct Formylation (e.g., Vilsmeier) Start->DirectFormyl Alternative Path (Poor Regioselectivity) Alcohol (6-chloro-3-methylpyridin-2-yl)methanol OrthoLith->Alcohol Step 1: + Formaldehyde SideProduct Isomeric Aldehydes (Low Yield) DirectFormyl->SideProduct FinalAldehyde This compound Alcohol->FinalAldehyde Step 2: Selective Oxidation LowYield Low Scalability & Purification Issues SideProduct->LowYield

Caption: Strategic workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are designed for gram-scale synthesis and provide a basis for further scale-up. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.

Protocol 1: Synthesis of (6-chloro-3-methylpyridin-2-yl)methanol

This protocol details the regioselective hydroxymethylation of 2-chloro-5-methylpyridine via directed ortho-lithiation. The pyridine nitrogen and the C2-chloro group direct the deprotonation to the C6 position.

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
2-Chloro-5-methylpyridine 127.57 25.0 g 0.196 1.0
Anhydrous Tetrahydrofuran (THF) - 500 mL - -
n-Butyllithium (n-BuLi) 64.06 86.2 mL 0.216 1.1
Paraformaldehyde (30.03)n 8.8 g 0.293 1.5
Saturated aq. NH₄Cl - 200 mL - -
Ethyl Acetate - 300 mL - -
Brine - 100 mL - -

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Experimental Procedure

Caption: Step-by-step workflow for the synthesis of the alcohol intermediate.

  • Reaction Setup: To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-5-methylpyridine (25.0 g, 0.196 mol) and anhydrous THF (500 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (86.2 mL of a 2.5 M solution in hexanes, 0.216 mol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A deep red to brown color will develop.

  • Intermediate Formation: Stir the reaction mixture at -78 °C for 1 hour. The availability of the proton at the C6 position is critical for complete lithiation at the desired C3 position.[2][5]

  • Quenching: Add dry paraformaldehyde (8.8 g, 0.293 mol) to the reaction mixture in a single portion. It is crucial that the paraformaldehyde is dry and added quickly to the cold solution.

  • Warm-up: Remove the cooling bath and allow the mixture to warm slowly to room temperature. Let the reaction stir overnight (approximately 16 hours).

  • Workup: Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (200 mL). Transfer the mixture to a separatory funnel, and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: For scalable purification, chromatography should be avoided.[1] The crude solid can be purified by recrystallization from a suitable solvent system such as a mixture of hexanes and ethyl acetate to afford (6-chloro-3-methylpyridin-2-yl)methanol as a white to off-white solid.

    • Expected Yield: 75-85%.

Protocol 2: Oxidation to this compound

This protocol uses activated manganese dioxide (MnO₂), a mild and highly selective oxidizing agent for allylic and benzylic-type alcohols. Its heterogeneous nature makes it ideal for scalable processes, as the excess reagent and byproducts are easily removed by simple filtration.

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
(6-chloro-3-methylpyridin-2-yl)methanol 157.60 20.0 g 0.127 1.0
Activated Manganese Dioxide (MnO₂) 86.94 110 g 1.27 10.0
Dichloromethane (DCM) - 600 mL - -

| Celite® | - | As needed | - | - |

Experimental Procedure

  • Reaction Setup: In a 1 L round-bottom flask, suspend (6-chloro-3-methylpyridin-2-yl)methanol (20.0 g, 0.127 mol) in dichloromethane (600 mL).

  • Oxidation: To the stirred suspension, add activated manganese dioxide (110 g, 1.27 mol) portion-wise at room temperature. Note: The reaction is typically exothermic, and for larger scales, initial cooling may be necessary.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 40 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours). The activity of MnO₂ can vary, so reaction time may need adjustment.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ and manganese salts. Wash the filter cake thoroughly with additional DCM (2 x 100 mL) to ensure complete recovery of the product.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from hexanes or by vacuum distillation to yield this compound as a solid.

    • Expected Yield: 80-95%.

Process Optimization and Scale-Up Considerations

ParameterOptimization & RationaleScale-Up Challenges & Solutions
Lithiation Temp. Maintaining T < -70 °C is critical to prevent side reactions, such as reaction with the solvent (THF) or loss of regioselectivity.In large reactors, efficient heat transfer is difficult. Ensure the reactor has a high surface-area-to-volume ratio and a powerful cooling system. Use a jacketed reactor with a chilled coolant circulation.
Reagent Addition Slow, subsurface addition of n-BuLi prevents localized heating and ensures controlled reaction.Use calibrated dosing pumps for controlled addition rates. Ensure vigorous stirring to dissipate heat and ensure rapid mixing.
Oxidant Choice MnO₂ is preferred for its selectivity, mild conditions, and simple filtration-based workup, which is highly advantageous for large-scale operations over methods requiring chromatography.The large excess of MnO₂ requires reactors with high-torque overhead stirrers to maintain an efficient slurry. Filtration of large volumes of fine solids can be slow; consider using a filter press.
Purification Recrystallization is the preferred method for purification at scale, as it is more cost-effective and less labor-intensive than chromatography.[1]Develop a robust crystallization protocol by carefully selecting solvents, cooling profiles, and seeding strategies to ensure consistent crystal size and purity.

Characterization and Quality Control

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Observations
(6-chloro-3-methylpyridin-2-yl)methanol ¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.6 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~2.4 (s, 3H, -CH₃).
MS (ESI) m/z: [M+H]⁺ calculated for C₇H₉ClNO: 158.04.
This compound ¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~10.2 (s, 1H, -CHO), ~7.9 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~2.6 (s, 3H, -CH₃).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~192 (CHO), ~155-125 (aromatic carbons), ~20 (-CH₃).
IR (ATR) ν (cm⁻¹): ~1700 (C=O stretch of aldehyde).
MS (ESI) m/z: [M+H]⁺ calculated for C₇H₇ClNO: 156.02.

Note: Exact chemical shifts (δ) may vary slightly depending on solvent and concentration.

References

  • Turck, A., et al. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. J Org Chem. 2003;68(6):2243-7. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. 2021. Available from: [Link]

  • ResearchGate. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-3-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-3-methylpicolinaldehyde (CAS No. 1211537-07-3). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility. As a key heterocyclic building block, optimizing its preparation is critical for downstream applications in medicinal chemistry and materials science.[1]

The primary challenge in synthesizing this molecule is the selective oxidation of the methyl group of 2-chloro-5-methylpyridine to an aldehyde without over-oxidation to the corresponding carboxylic acid. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and validated protocols to address these issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis.

Q1: My reaction shows low conversion of the starting material (2-chloro-5-methylpyridine). What are the likely causes and solutions?

A1: Low conversion is a frequent issue, often stemming from oxidant activity, reaction temperature, or solvent choice.

  • Cause 1: In-Active Oxidizing Agent. The most common route to picolinaldehydes is the oxidation of the corresponding methylpyridine.[2] Reagents like Manganese Dioxide (MnO₂) are heterogeneous oxidants, and their activity is highly dependent on the preparation method, age, and activation state. Commercially available "activated" MnO₂ is recommended, but batch-to-batch variability can be high.[3]

    • Solution:

      • Activate the MnO₂: Before use, dry the MnO₂ in a vacuum oven at 100-120 °C for 24 hours to remove adsorbed water, which can deactivate the surface.

      • Use a Large Excess: For heterogeneous reactions with MnO₂, a significant molar excess (5-15 equivalents) is often required to drive the reaction to completion.[3]

      • Test a Different Oxidant: Consider Selenium Dioxide (SeO₂), which is a powerful oxidant for benzylic/allylic methyl groups. However, it is highly toxic and may require different work-up procedures.[4][5]

  • Cause 2: Insufficient Reaction Temperature or Time. The oxidation is often conducted at elevated temperatures (e.g., refluxing in solvents like dioxane, toluene, or chloroform). Insufficient heat can lead to a sluggish or stalled reaction.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature towards the reflux point of the chosen solvent. Monitor by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track conversion.

      • Extend Reaction Time: These reactions can be slow, sometimes requiring 24-48 hours. Continue monitoring until the starting material spot on TLC has significantly diminished.

  • Cause 3: Poor Solvent Choice. The starting material must be sufficiently soluble in the reaction solvent at the target temperature to interact with the oxidant.

    • Solution: While 1,4-dioxane is common for SeO₂ oxidations, its solvating power can be limited.[6] For MnO₂ oxidations, solvents like chloroform, dichloromethane (DCM), or toluene can be effective. If solubility is an issue, consider a higher-boiling solvent like chlorobenzene, but be mindful of potential side reactions at higher temperatures.

Q2: I'm observing a significant amount of 6-chloro-3-methylpicolinic acid as a byproduct. How can I prevent this over-oxidation?

A2: The formation of the carboxylic acid is a classic sign of over-oxidation. The aldehyde product is itself susceptible to further oxidation under the reaction conditions.[1]

  • Cause 1: Oxidant is Too Reactive or in Too High Excess. While a large excess of MnO₂ is needed for conversion, an extremely reactive batch or excessive SeO₂ can promote the second oxidation step. Selenium dioxide, in particular, can easily lead to mixtures of aldehyde and carboxylic acid.[4]

    • Solution:

      • Reduce Oxidant Stoichiometry: Carefully titrate the amount of oxidant. For SeO₂, using slightly less than one molar equivalent (e.g., 0.95 eq) can help minimize over-oxidation, though this may leave some unreacted starting material.[4]

      • Control Addition: Instead of adding all the oxidant at once, consider portion-wise addition, monitoring the reaction progress closely by TLC or GC after each addition.

  • Cause 2: Prolonged Reaction Time at High Temperature. Leaving the reaction to run for too long after the starting material has been consumed will inevitably lead to the oxidation of the desired aldehyde product.

    • Solution:

      • Implement In-Process Controls (IPCs): Do not run the reaction for a fixed time. Actively monitor its progress every few hours. Once the maximum consumption of starting material is observed with minimal carboxylic acid formation, quench the reaction.

      • Lower the Temperature: If the reaction is proceeding too quickly and aggressively, reducing the temperature can provide better control and selectivity for the aldehyde.

Q3: The purification is difficult, and my final product has low purity. What are the best practices for work-up and purification?

A3: Purification challenges often arise from residual oxidant, metal byproducts (manganese or selenium salts), and polar impurities like the carboxylic acid.

  • Work-up Procedure:

    • Filtration (for MnO₂): After the reaction, the solid MnO₂ and manganese salts must be thoroughly removed. Cool the reaction mixture and filter it through a pad of Celite®. Wash the filter cake extensively with a solvent in which your product is soluble (e.g., DCM, Ethyl Acetate) to recover all the product.

    • Aqueous Wash (for both MnO₂ and SeO₂): To remove the carboxylic acid byproduct, perform a mild basic wash. After removing the solids and evaporating the solvent, redissolve the crude material in a suitable organic solvent (like Ethyl Acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move into the aqueous layer. Follow this with a brine wash to remove residual water.

    • Selenium Removal (for SeO₂): Elemental selenium byproducts can be difficult to remove. Filtering the hot reaction mixture through Celite is often effective.[4]

  • Purification Method:

    • Column Chromatography: This is the most reliable method for achieving high purity.[7]

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A non-polar/polar solvent system like a gradient of Hexane/Ethyl Acetate is typically effective. The aldehyde product is moderately polar and should separate well from the non-polar starting material and the highly polar carboxylic acid.

    • Recrystallization: If a solid product is obtained and a suitable solvent system can be found, recrystallization is an excellent method for scaling up purification.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most direct and widely cited method is the selective oxidation of 2-chloro-5-methylpyridine. This starting material can be synthesized from 3-methylpyridine (3-picoline) via various chlorination methods.[8][9][10] The oxidation of the 2-methyl group is the key and most challenging step.

Q2: How do I choose between Manganese Dioxide (MnO₂) and Selenium Dioxide (SeO₂)?

A2: The choice depends on factors like scale, safety protocols, and desired outcome. The table below provides a comparison.

FeatureManganese Dioxide (MnO₂)Selenium Dioxide (SeO₂)
Reaction Type Heterogeneous (solid-liquid)Homogeneous (in suitable solvents)
Selectivity Generally good for activated (allylic/benzylic) alcohols. Can be used for methyl groups but requires harsh conditions.Highly selective for oxidizing active methyl and methylene groups adjacent to carbonyls or aromatic rings (Riley Oxidation).[5][11]
Stoichiometry Large excess (5-15 eq.) often needed.[3]Near-stoichiometric (0.95-1.1 eq.) is common.[4]
Safety & Toxicity Relatively low toxicity. Mn is an essential element but toxic at high doses.[3]Highly toxic and environmentally hazardous. Must be handled with extreme care in a fume hood.
Work-up Simple filtration to remove solid waste.[3]Can be complex due to soluble selenium byproducts. Filtration of elemental selenium is often required.[4]
Recommendation Preferred for larger scale and process safety. Variability in reagent quality is the main drawback.Excellent for small-scale and discovery chemistry where high reactivity is needed, but poses significant safety challenges for scale-up.
Q3: What are the Critical Process Parameters (CPPs) I need to control?

A3: For a robust and reproducible synthesis, the following parameters are critical:

  • Reagent Quality & Stoichiometry: The activity of MnO₂ or the precise molar equivalents of SeO₂ directly impact conversion and selectivity.

  • Reaction Temperature: Controls the rate of reaction and the rate of byproduct formation.

  • Reaction Time: Must be optimized via in-process monitoring to maximize product formation and minimize degradation.

  • Solvent Choice & Concentration: Affects solubility, reaction rate, and reflux temperature.

Q4: What analytical methods are recommended for reaction monitoring?

A4:

  • Thin Layer Chromatography (TLC): The quickest and most common method for qualitative monitoring. Use a Hexane/Ethyl Acetate eluent system (e.g., 4:1) and visualize under UV light. The aldehyde product should have an Rf value between the starting material (less polar) and the carboxylic acid (more polar).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the consumption of starting material and the formation of product and byproducts. It's excellent for tracking reaction kinetics.

  • High-Performance Liquid Chromatography (HPLC): An alternative to GC for quantitative analysis, particularly useful if the compounds are not volatile enough or are thermally unstable.[7]

Experimental Protocols & Workflows

Protocol: Oxidation of 2-chloro-5-methylpyridine using Activated MnO₂

This is a representative protocol and should be optimized for your specific setup and scale.

  • Activation of Oxidant: Place commercial activated Manganese Dioxide (10.0 eq.) in a round-bottom flask and dry under vacuum at 110 °C for at least 12 hours.

  • Reaction Setup: To a flask equipped with a reflux condenser and magnetic stirrer, add the activated MnO₂. Add a suitable solvent (e.g., chloroform or toluene, ~10-20 mL per gram of starting material).

  • Substrate Addition: Dissolve 2-chloro-5-methylpyridine (1.0 eq.) in a minimal amount of the reaction solvent and add it to the stirred suspension of MnO₂.

  • Reaction: Heat the mixture to a vigorous reflux.

  • Monitoring: Follow the reaction progress by taking small aliquots, filtering them through a small plug of silica/Celite in a pipette, and analyzing the filtrate by TLC or GC.

  • Work-up: Once the reaction has reached optimal conversion (typically 24-48 hours), cool the mixture to room temperature. Filter the entire reaction mixture through a pad of Celite®, washing the filter cake thoroughly with several portions of chloroform or DCM.

  • Purification (Aqueous Wash): Combine the organic filtrates and concentrate under reduced pressure. Redissolve the crude residue in Ethyl Acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).

  • Purification (Chromatography): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude oil/solid by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate to yield pure this compound.

Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification SM Starting Material (2-chloro-5-methylpyridine) Setup Charge Reactor (Oxidant + Solvent) SM->Setup Solvent Solvent Selection (e.g., Toluene) Solvent->Setup Oxidant Oxidant Activation (Dry MnO₂) Oxidant->Setup Addition Add Starting Material Setup->Addition Reflux Heat to Reflux Addition->Reflux IPC In-Process Control (TLC / GC) Reflux->IPC IPC->Reflux Continue Quench Cool & Filter (Remove MnO₂) IPC->Quench Complete Wash Aqueous Wash (Remove Byproducts) Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: General experimental workflow for MnO₂ oxidation.

G Start Low Yield or Purity Issue Check_Conv Check Conversion (TLC/GC Analysis) Start->Check_Conv Low_Conv Low Conversion Check_Conv->Low_Conv Yes High_Conv High Conversion, Low Isolated Yield Check_Conv->High_Conv No, conversion is high Check_Purity Analyze Crude Purity (TLC/GC/NMR) Cause_OverOx Cause: Over-oxidation? Check_Purity->Cause_OverOx Carboxylic Acid Seen Cause_Workup Cause: Poor Work-up? Check_Purity->Cause_Workup Multiple Spots / Contaminants Cause_Oxidant Cause: Inactive Oxidant? Low_Conv->Cause_Oxidant Cause_Temp Cause: Low Temp/Time? Low_Conv->Cause_Temp Sol_Activate Solution: Activate/Replace MnO₂ Cause_Oxidant->Sol_Activate Sol_Temp Solution: Increase Temp/Time Cause_Temp->Sol_Temp High_Conv->Check_Purity Sol_Control Solution: Reduce Oxidant/Time Cause_OverOx->Sol_Control Sol_Workup Solution: Optimize Filtration & Aqueous Wash Cause_Workup->Sol_Workup

Caption: Troubleshooting decision tree for synthesis optimization.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2764053, 6-Chloropyridine-3-carbaldehyde. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14273, 2-Pyridinecarboxaldehyde. Available from: [Link]

  • Wikipedia. Pyridine-2-carbaldehyde. Available from: [Link]

  • Wang, L., et al. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.
  • Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Jeromin, G. E., & Hartmann, W. (1987). The Selenium Dioxide Oxidation of 2,3- and 3,4-Dimethylpyridines. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Ragaini, F., et al. (2007). Pyridine-2-carboxaldehyde as ligand: synthesis and derivatization of carbonyl complexes. Inorganica Chimica Acta. Available from: [Link]

  • ResearchGate. Good solvents for allylic oxidation with SeO2?. Available from: [Link]

  • Google Patents. US20110003997A1 - Process for the synthesis of 3-methyl-pyridine.
  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. Available from: [Link]

  • Google Patents. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • ResearchGate. How to synthesis 2-methyl pyridin (2-Picoline) from MeI?. Available from: [Link]

  • ACS Green Chemistry Institute. Manganese Dioxide, MnO2. Available from: [Link]

  • Google Patents. US3274206A - Process for the production of pyridine aldehydes.
  • Wikipedia. Riley oxidation. Available from: [Link]

  • Google Patents. US4742060A - Heterocyclic compounds.
  • Google Patents. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • ResearchGate. Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. Available from: [Link]

  • ResearchGate. The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Available from: [Link]

  • Organic Chemistry Portal. Manganese(IV) oxide. Available from: [Link]

  • Organic Syntheses. 2-Picoline-borane. Available from: [Link]

  • Google Patents. CN103709175B - The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones.
  • ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF. Available from: [Link]

  • Semantic Scholar. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Available from: [Link]

  • Google Patents. US5334724A - Preparation of substituted 2-chloropyridines.
  • PrepChem.com. Synthesis of 6-chloro-3-pyridinemethanol. Available from: [Link]

  • SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong. Available from: [Link]

  • YouTube. Manganese Redox. Available from: [Link]

  • ResearchGate. Manganese Dioxide Oxidation of Hydroxylamines to Nitrones | Request PDF. Available from: [Link]

  • Google Patents. CN101906068B - Preparation method of 2-pyridine carboxaldehyde.

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Technical Support Center: Purification of Crude 6-Chloro-3-methylpicolinaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-Chloro-3-methylpicolinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this versatile heterocyclic building block.

Introduction

This compound is a key intermediate in the synthesis of a wide range of pharmaceutical compounds.[1] Its structure, featuring a reactive aldehyde group and a substituted pyridine ring, presents unique challenges during purification.[1] This guide offers practical, experience-based solutions to common issues encountered during its purification by column chromatography.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound, offering probable causes and actionable solutions.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: I'm observing overlapping peaks or a broad elution band for my this compound during column chromatography, resulting in poor separation from impurities. What could be the cause and how can I improve the resolution?

Answer: Poor separation is a frequent challenge and can stem from several factors related to the mobile phase, stationary phase, or the compound's own characteristics.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: The polarity of the eluent is crucial for effective separation.[2] If the solvent is too polar, the compound will elute too quickly with poor separation. Conversely, a solvent that is not polar enough will result in very slow elution or the compound remaining on the column.[2]

    • Solution: Systematically screen different solvent systems. A common starting point for compounds like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3][4] Start with a low percentage of the polar solvent and gradually increase it, monitoring the separation by Thin Layer Chromatography (TLC) to find the optimal ratio. An ideal Rf value on TLC for good column separation is typically between 0.2 and 0.4.[5]

  • Compound Tailing: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the silica gel surface, leading to peak tailing and poor separation.[6]

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your mobile phase.[5] This will compete with your compound for the active sites on the silica.

  • Column Overloading: Loading too much crude material onto the column can saturate the stationary phase, leading to broad bands and co-elution of closely related impurities.[6]

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. For difficult separations, a lower loading is recommended.

Issue 2: The Compound Appears to be Decomposing on the Column

Question: I'm experiencing low recovery of this compound after column chromatography, and I suspect it might be degrading on the silica gel. How can I confirm this and what are my alternatives?

Answer: Aldehydes can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[4][5]

Possible Causes & Solutions:

  • Silica Gel Acidity: The acidic surface of silica gel can catalyze reactions such as acetal formation if alcohols are present in the solvent, or other acid-catalyzed decompositions.[5][7]

    • Solution 1: Deactivated Silica: Use silica gel that has been treated to reduce its acidity. You can prepare this by washing the silica with a dilute base, followed by thorough washing with water and drying. Alternatively, adding a small amount of a non-nucleophilic base like triethylamine to the eluent can mitigate this issue.[5]

    • Solution 2: Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil.[8][9]

  • Confirmation of Decomposition: To test if your compound is degrading on silica, you can perform a simple experiment. Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or streaking that wasn't present in the initial spot, it's likely decomposing.

Issue 3: The Compound is Not Eluting from the Column

Question: I've run a significant volume of my chosen mobile phase through the column, but I can't detect my this compound in the collected fractions. What should I do?

Answer: This frustrating situation can arise from a few key issues.

Possible Causes & Solutions:

  • Mobile Phase is Not Polar Enough: The selected solvent system may not have sufficient polarity to move the compound down the column.[2]

    • Solution: Gradually increase the polarity of your mobile phase. If you started with a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate. If that is still not effective, a stronger solvent like dichloromethane or even a small percentage of methanol might be necessary.[5] Always test the new solvent system on TLC first.

  • Compound Precipitation: If the crude material was dissolved in a strong solvent for loading and this solvent is not miscible with the mobile phase, the compound may precipitate at the top of the column.[8]

    • Solution: Ensure the solvent used to load the sample is compatible with the mobile phase. Ideally, dissolve the sample in a minimal amount of the mobile phase itself. If the compound has poor solubility, consider a "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being added to the column.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A mixture of n-hexane and ethyl acetate is a commonly effective starting point for purifying aromatic aldehydes.[3] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration based on TLC analysis.

Q2: How do I choose the right stationary phase?

A2: For most applications, standard silica gel (60 Å, 230-400 mesh) is a good first choice due to its versatility and cost-effectiveness.[11] However, if your compound shows signs of degradation, consider using deactivated silica, alumina, or other specialty stationary phases.[8]

Q3: What is the best way to load my sample onto the column?

A3: For optimal separation, dissolve your crude this compound in the minimum amount of the mobile phase and carefully apply it to the top of the column.[10] If solubility is an issue, dry loading is recommended. To do this, dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder, which can then be carefully added to the top of the column.[10]

Q4: How can I monitor the progress of my column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring your column. Collect fractions of the eluent and spot them on a TLC plate alongside your crude material and a pure standard (if available). This will allow you to identify which fractions contain your desired compound and assess their purity.

Q5: What are the safety precautions I should take when working with this compound and the solvents for chromatography?

A5: this compound is classified as an irritant and may be harmful if swallowed or inhaled.[12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] The organic solvents used in column chromatography are often flammable and can be hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.[12]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general guideline for the purification of this compound. Optimization will be necessary based on the specific impurities present in your crude material.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates (silica gel coated)

  • Fraction collection tubes

  • Rotary evaporator

Procedure
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3).

    • The optimal solvent system should give your target compound an Rf value of approximately 0.2-0.4. If peak tailing is observed, add 0.1% triethylamine to the solvent system.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.

    • Allow the silica gel to settle, ensuring a uniform and crack-free packing.

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully pipette the solution onto the top layer of sand.

    • Alternatively, perform a dry loading as described in the FAQs.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Collect the eluent in fractions. The size of the fractions will depend on the scale of your purification.

    • Continuously monitor the separation by TLC.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure this compound as determined by TLC.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation
ParameterRecommended Value/Range
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase n-Hexane / Ethyl Acetate (gradient or isocratic)
Rf (TLC) 0.2 - 0.4
Sample Load 1-5% of silica gel weight
Optional Additive 0.1-1% Triethylamine (to reduce tailing)

Visualizing the Workflow

Caption: Column Chromatography Workflow for Purifying this compound.

Conclusion

The successful purification of this compound by column chromatography hinges on a systematic approach to method development and troubleshooting. By carefully selecting the stationary and mobile phases, optimizing sample loading, and being mindful of the compound's potential sensitivities, researchers can achieve high purity of this important synthetic intermediate. This guide provides the foundational knowledge and practical solutions to navigate the common challenges associated with this process.

References

  • Restek. Choosing Your LC Stationary Phase. [Link]

  • Chromtech. HPLC Column Selection Guide. [Link]

  • 2BScientific. Column Chromatography - What are Different Types and How to Select Right Method. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • University of Colorado Boulder. Column Chromatography. [Link]

  • Material Safety Data Sheet. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Biovanix. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography? [Link]

  • Mastelf. How to Choose the Best Mobile Phase in HPLC for Optimal Results. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • PubChem. 6-Chloropyridine-3-carbaldehyde. [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography? [Link]

  • Google Patents.
  • Reddit. What compounds are unstable in a silica gel column (chromatography). [Link]

  • ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

  • ResearchGate. Product decomposed on silica gel. [Link]

  • PubMed. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. [Link]

  • Google Patents.
  • MDPI. Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]

  • Properties of Common Organic Solvents. [Link]

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Identifying and minimizing byproducts in 6-Chloro-3-methylpicolinaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-3-methylpicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. Our focus is to provide in-depth, field-proven insights into identifying, understanding, and minimizing the formation of common byproducts during its use in chemical synthesis.

Frequently Asked Questions: Understanding Potential Byproducts
Q1: What are the primary reactive sites on this compound and how does this influence byproduct formation?

A1: The primary reactive site is the aldehyde functional group at the C2 position of the pyridine ring.[1] This group is highly electrophilic and susceptible to nucleophilic attack, oxidation, and reduction. The electron-withdrawing effect of the chloro group at the C6 position further enhances the electrophilicity of the aldehyde's carbonyl carbon, making it very reactive.[1] This high reactivity, while useful, also makes the molecule prone to several side reactions that generate key byproducts. The second area of concern is impurities carried over from the synthesis of the aldehyde itself.

Q2: What are the most common byproducts I should expect to see in my reactions involving this compound?

A2: Based on the compound's structure and reactivity, you can anticipate four main classes of byproducts:

  • Oxidation Product: Formation of 6-Chloro-3-methylpicolinic acid.

  • Reduction Product: Formation of (6-Chloro-3-methylpyridin-2-yl)methanol.

  • Disproportionation Products: Simultaneous formation of both the carboxylic acid and the alcohol via the Cannizzaro reaction, especially under basic conditions.[2][3]

  • Process-Related Impurities: Residual starting materials or isomers from the synthesis of the aldehyde itself.[4]

The diagram below illustrates the primary transformation pathways leading to these common byproducts.

Byproduct_Pathways cluster_main Byproduct Formation Pathways cluster_cannizzaro Cannizzaro Reaction (Disproportionation) Aldehyde This compound Acid 6-Chloro-3-methylpicolinic Acid Aldehyde->Acid Oxidation (e.g., Air, Harsh Oxidants) Alcohol (6-Chloro-3-methylpyridin-2-yl)methanol Aldehyde->Alcohol Reduction (e.g., Hydride Impurities) Aldehyde_copy 2x this compound Cannizzaro_Products Acid + Alcohol Aldehyde_copy->Cannizzaro_Products Strong Base (e.g., NaOH, KOH)

Caption: Primary pathways for byproduct formation from this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides actionable solutions grounded in chemical principles.

Problem 1: "My reaction is clean by TLC, but after work-up and purification, I see a new, more polar spot and my yield is low. NMR suggests the formation of a carboxylic acid."
  • Potential Cause: Oxidation of the aldehyde.

  • Detailed Explanation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 6-Chloro-3-methylpicolinic acid.[1][5] This is a common issue, particularly if the reaction work-up involves exposure to air for prolonged periods, especially under non-neutral pH, or if purification is performed on silica gel that has not been deactivated. Older samples of the starting aldehyde may also contain significant amounts of this acidic impurity.[6]

  • Recommended Actions:

    • Inert Atmosphere: During work-up and purification, handle the material under an inert atmosphere (Nitrogen or Argon) to the extent possible.

    • Mild Work-up: Use mild, non-oxidizing conditions for your work-up. Ensure any aqueous washes are degassed if the product is particularly sensitive.

    • Solvent Purity: Ensure solvents are free of peroxides, which can act as oxidants.

    • Storage: Store the starting aldehyde and purified products under an inert atmosphere, protected from light, and at a low temperature.

ByproductMolecular WeightIdentification MethodPrevention Strategy
6-Chloro-3-methylpicolinic acid171.58 g/mol LC-MS, ¹H NMRInert atmosphere, mild work-up, proper storage
(6-Chloro-3-methylpyridin-2-yl)methanol157.60 g/mol LC-MS, ¹H NMRAvoid strong bases, control reaction temperature
Problem 2: "My reaction, run under basic conditions (e.g., NaOH, KOH), gives a poor yield of my desired product. I've isolated two major byproducts: the corresponding alcohol and carboxylic acid."
  • Potential Cause: The Cannizzaro Reaction.

  • Detailed Explanation: This is a classic issue for aldehydes that lack α-hydrogens, such as this compound.[7] Under strong basic conditions, two molecules of the aldehyde undergo a disproportionation reaction. One molecule is oxidized to the carboxylic acid, and the other is reduced to the primary alcohol.[2][8] This reaction is often second order in aldehyde and first or second order in base, meaning its rate increases significantly with higher concentrations of both the aldehyde and the base.[2][3]

  • Recommended Actions:

    • Avoid Strong Bases: If your reaction chemistry allows, switch to a non-hydroxide base. Organic bases (e.g., Triethylamine, DBU) or carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are generally not strong enough to initiate the Cannizzaro reaction.

    • Control Stoichiometry and Temperature: If a strong base is unavoidable, use it catalytically if possible, add it slowly at a low temperature (e.g., 0 °C) to control the exotherm, and keep the reaction temperature as low as feasible.

    • Use a Crossed-Cannizzaro Strategy: In some cases, you can add a sacrificial aldehyde, like formaldehyde, which is more reactive. Formaldehyde will be preferentially oxidized, reducing your main aldehyde to the alcohol in a more controlled manner if that is the desired product.[7][9]

Cannizzaro_Mechanism cluster_mechanism Cannizzaro Reaction Mechanism Aldehyde1 Aldehyde (Molecule 1) OH_attack 1. Nucleophilic Attack by Hydroxide (OH⁻) Aldehyde1->OH_attack Intermediate Tetrahedral Intermediate (Hydride Donor) OH_attack->Intermediate Hydride_transfer 2. Intermolecular Hydride Transfer Intermediate->Hydride_transfer Aldehyde2 Aldehyde (Molecule 2) Aldehyde2->Hydride_transfer Products Carboxylate Anion + Alkoxide Anion Hydride_transfer->Products Proton_exchange 3. Proton Exchange Products->Proton_exchange Final_Products Carboxylic Acid + Primary Alcohol Proton_exchange->Final_Products

Caption: Simplified mechanism of the base-induced Cannizzaro reaction.

Problem 3: "My starting material appears impure by HPLC, showing peaks with similar but not identical retention times to the main product."
  • Potential Cause: Process-related impurities from the aldehyde synthesis.

  • Detailed Explanation: this compound is typically synthesized via oxidation of a precursor like 6-chloro-2,3-dimethylpyridine or through a formylation reaction like the Vilsmeier-Haack.[4][6] These synthetic routes can introduce impurities:

    • Unreacted Starting Material: Incomplete conversion can leave precursors in the final product.

    • Isomeric Impurities: Non-regioselective formylation can create isomers (e.g., 6-Chloro-5-methylnicotinaldehyde) that are difficult to separate.[4]

  • Recommended Actions:

    • Source High-Purity Aldehyde: If possible, purchase starting material with a high purity specification (>98%).

    • Re-purify Starting Material: If you suspect impurities, purify the aldehyde by column chromatography or recrystallization before use.

    • Characterize Impurities: Use LC-MS or GC-MS to identify the mass of the impurities, which can provide clues to their structure and origin.

Troubleshooting_Workflow Troubleshooting Workflow Problem Problem Observed Acid Acidic Byproduct (New polar spot) Problem->Acid Alcohol Alcohol/Acid Mix (Poor yield in base) Problem->Alcohol Impurity Impure Starting Material (Multiple peaks in new batch) Problem->Impurity Cause1 Potential Cause: Oxidation Acid->Cause1 Cause2 Potential Cause: Cannizzaro Reaction Alcohol->Cause2 Cause3 Potential Cause: Synthesis Impurities Impurity->Cause3 Action1 Action: - Use Inert Atmosphere - Mild Work-up Cause1->Action1 Action2 Action: - Avoid Strong Base (NaOH/KOH) - Use Low Temperature Cause2->Action2 Action3 Action: - Re-purify Aldehyde - Characterize by LC-MS Cause3->Action3

Sources

Troubleshooting low yields in the synthesis of 6-Chloro-3-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3-methylpicolinaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical heterocyclic building block. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot low yields and other synthetic hurdles. Our guidance is structured in a practical question-and-answer format, grounded in established chemical principles.

Diagram: General Troubleshooting Workflow

Below is a generalized workflow for diagnosing and resolving low yields in the synthesis of this compound, which primarily involves the oxidation of (6-Chloro-3-methylpyridin-2-yl)methanol.

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_sm sm_present Incomplete Conversion: High % of Starting Material (SM) check_sm->sm_present byproducts Complex Mixture: Significant Byproduct Formation check_sm->byproducts no_product No Desired Product or SM check_sm->no_product reagent_quality Verify Reagent Quality & Stoichiometry - Titrate oxidant if necessary - Use fresh, anhydrous solvents sm_present->reagent_quality Potential Cause over_oxidation Is byproduct the carboxylic acid? ((6-chloro-3-methylpicolinic acid)) byproducts->over_oxidation Analyze degradation Is it SM or product degradation? (e.g., dimerization, polymerization) byproducts->degradation Analyze purification_issue Isolate & Characterize Major Byproduct byproducts->purification_issue wrong_reagent Confirm Reagent Identity no_product->wrong_reagent Verify conditions Optimize Reaction Conditions - Increase temperature? - Extend reaction time? reagent_quality->conditions If Reagents OK reagent_choice Consider Alternative Oxidant conditions->reagent_choice If Still Incomplete mild_oxidant Switch to Milder Oxidant (e.g., DMP, MnO2) over_oxidation->mild_oxidant Solution degradation->conditions Solution: Milder Conditions purification_opt Optimize Purification (e.g., pH adjustment during workup, different chromatography) purification_issue->purification_opt Solution sm_decomposed Check SM Stability Under Conditions wrong_reagent->sm_decomposed If Reagents Correct protecting_group Consider Protecting Groups (if applicable) sm_decomposed->protecting_group Advanced Solution

Caption: A general troubleshooting flowchart for low yields.

Frequently Asked Questions (FAQs)

Q1: My oxidation of (6-Chloro-3-methylpyridin-2-yl)methanol is resulting in a low yield with a significant amount of unreacted starting material. What are the common causes?

This is a classic case of incomplete conversion, which can stem from several factors related to your reagents and reaction conditions. Let's break down the possibilities.

1. Sub-stoichiometric or Deactivated Oxidant: Many common oxidants are sensitive to moisture and air over time.

  • Dess-Martin Periodinane (DMP): DMP is hygroscopic and can hydrolyze, losing its activity. Using a freshly opened bottle or drying it under vacuum is recommended.

  • Manganese Dioxide (MnO₂): The activity of MnO₂ can vary significantly between batches and suppliers.[1] For the oxidation of heteroaromatic methanol derivatives, a highly activated form of MnO₂ is often required.[2][3] If you are not using "activated" MnO₂, or if your batch is old, you may see low conversion.

  • Swern Oxidation Reagents: The core of this reaction is the formation of the chloro(dimethyl)sulfonium chloride intermediate from dimethyl sulfoxide (DMSO) and oxalyl chloride.[4] Both reagents must be anhydrous. Any moisture will quench the activated species.

2. Inappropriate Reaction Conditions:

  • Temperature: While many oxidations are run at room temperature or below, the oxidation of electron-deficient pyridyl alcohols can be sluggish. For instance, with MnO₂, gentle heating (e.g., 40-60 °C) might be necessary to drive the reaction to completion.[2] Conversely, for a Swern oxidation, maintaining a very low temperature (typically -78 °C) during the initial steps is critical to prevent the decomposition of the activated intermediate.[4][5]

  • Reaction Time: Monitor your reaction by Thin-Layer Chromatography (TLC) or LC-MS. Heterogeneous reactions, especially with MnO₂, can be slow and may require extended reaction times (overnight or longer).[1][2][3]

3. Poor Solubility: The starting material, (6-Chloro-3-methylpyridin-2-yl)methanol, must be fully dissolved for a homogeneous reaction (like DMP or Swern) to proceed efficiently. If you observe poor solubility in your chosen solvent (e.g., Dichloromethane - DCM), consider a more polar, aprotic solvent or a solvent mixture.

Troubleshooting Steps:

  • Confirm Reagent Activity: Use a fresh bottle of your oxidant. For MnO₂, consider purchasing a high-activity grade or preparing it fresh.

  • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly, and run the reaction under an inert atmosphere (Nitrogen or Argon), especially for Swern and DMP oxidations.

  • Optimize Stoichiometry: For MnO₂ oxidations, a large excess (5-10 equivalents or more by weight) is often required.[1] For DMP or Swern, a slight excess (1.2-1.5 equivalents) is typical.[6][7]

  • Monitor and Adjust: Follow the reaction's progress. If it stalls, consider a modest increase in temperature (for MnO₂ or DMP) or allowing it to run longer.

Q2: I am observing a new, more polar spot on my TLC plate and my final product is difficult to purify. What could this byproduct be?

The formation of a more polar byproduct often points to over-oxidation to the corresponding carboxylic acid, (6-chloro-3-methylpicolinic acid). Aldehydes, particularly electron-deficient ones, can be susceptible to further oxidation, especially under harsh conditions or in the presence of water.

Causative Factors:

  • Oxidant Choice: Stronger oxidizing agents, like chromium-based reagents (e.g., Jones reagent), will readily oxidize primary alcohols to carboxylic acids.[8] While milder reagents like DMP, Swern, and MnO₂ are generally selective for aldehydes, over-oxidation can still occur if conditions are not optimal.[5]

  • Presence of Water: For some oxidation pathways, the presence of water can facilitate the formation of a hydrate intermediate from the aldehyde, which can then be further oxidized to the carboxylic acid.[8]

  • Work-up Procedure: The aldehyde product can be sensitive to air oxidation over long periods, especially under basic conditions. A prompt work-up and purification are advisable.

Identification and Mitigation:

  • Characterization: The presence of a carboxylic acid can often be confirmed by LC-MS (looking for the corresponding M+H peak) or by its solubility characteristics (soluble in aqueous base).

  • Mitigation Strategies:

    • Strictly Anhydrous Conditions: Ensure your reaction is free of water to minimize hydrate formation.

    • Choice of Oxidant: MnO₂ is often highly selective for the oxidation of allylic and benzylic-type alcohols and is less prone to over-oxidation.[2] The Dess-Martin oxidation is also highly selective for aldehydes when performed under standard conditions.[6][7][9]

    • Buffered Conditions: The Dess-Martin oxidation produces acetic acid as a byproduct.[7] While generally not strong enough to cause issues, for particularly sensitive substrates, adding a mild, non-nucleophilic base like pyridine or sodium bicarbonate can be beneficial.[7]

    • Purification: If the carboxylic acid does form, it can often be removed from the less polar aldehyde product via an acid-base extraction during the work-up. Extracting the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) will remove the acidic byproduct into the aqueous phase.

Q3: My Swern oxidation is giving a low yield and an unidentifiable mixture of products. What are the critical parameters for this reaction?

The Swern oxidation is exceptionally powerful but notoriously sensitive to procedural details.[4][10] Low yields often result from improper temperature control or the order of addition.

Diagram: Critical Steps in Swern Oxidation

Swern A 1. Activation: (COCl)2 + DMSO in DCM @ -78 °C B 2. Alcohol Addition: Add (6-Chloro-3-methylpyridin-2-yl)methanol @ -78 °C A->B Forms Chloro(dimethyl)sulfonium chloride C 3. Elimination: Add Triethylamine (Et3N) @ -78 °C, then warm to RT B->C Forms Alkoxysulfonium ion D Desired Aldehyde + (CH3)2S + CO + CO2 C->D Base-induced elimination

Caption: Key stages of the Swern oxidation protocol.

Critical Troubleshooting Points for Swern Oxidation:

  • Temperature Control is Paramount: The initial reaction between DMSO and oxalyl chloride to form the active electrophile is highly exothermic and the intermediate is unstable above -60 °C.[5] All additions must be performed slowly at -78 °C (a dry ice/acetone bath is standard). Allowing the temperature to rise prematurely will lead to the decomposition of the activated complex and a complex mixture of byproducts.

  • Order of Addition: The correct order is crucial: first, activate the DMSO with oxalyl chloride, then add the alcohol, and finally, add the hindered base (like triethylamine).[5] Adding the base before the alcohol will quench the activated complex.

  • Malodorous Byproduct Management: The reaction produces dimethyl sulfide ((CH₃)₂S), which is volatile and has an extremely unpleasant odor.[4] All steps, including the work-up, must be performed in a well-ventilated fume hood. Rinsing glassware with bleach after the experiment will oxidize the dimethyl sulfide to odorless DMSO or dimethyl sulfone.[4]

  • Purity of Reagents: As mentioned in Q1, anhydrous reagents are essential. DMSO should be distilled from CaH₂ and stored over molecular sieves. Oxalyl chloride should be freshly distilled or from a new, sealed bottle.

Recommended Protocol for Swern Oxidation: Please refer to the detailed protocol section below for a step-by-step guide.

Comparative Overview of Recommended Oxidation Methods

For the synthesis of this compound, the choice of oxidant is a critical decision. The table below summarizes the key features of the three most suitable methods discussed.

FeatureDess-Martin Periodinane (DMP)Swern OxidationActivated Manganese Dioxide (MnO₂)
Reaction Temp. Room Temperature[6][7]-78 °C to Room Temp.[4]Room Temp. to Reflux[2]
Advantages - Very mild conditions- High yields- Simple work-up- Tolerates many functional groups[7][9]- Very mild conditions- No over-oxidation- Metal-free- Broad scope[5][10]- Highly selective for benzylic/allylic type alcohols- Inexpensive reagent- Simple filtration work-up
Disadvantages - Reagent is expensive- Potentially explosive under heat/shock- Hygroscopic- Requires cryogenic temperatures- Forms toxic CO gas- Foul-smelling (CH₃)₂S byproduct[4]- Requires large excess of reagent (poor atom economy)- Activity varies by batch- Can be slow[1]
Typical Solvent DCM, Chloroform[6][7]DCM[11]DCM, Chloroform, Hexane, Acetone[2][3]
Stoichiometry 1.1 - 1.5 equivalents1.1 - 1.5 equivalents (activator)5 - 20 equivalents (by weight)[1]

Detailed Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is often a reliable first choice due to its mild conditions and simple execution.[6]

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (6-Chloro-3-methylpyridin-2-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM, approx. 0.1 M solution).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. If your substrate is known to be acid-sensitive, you may add pyridine (1.5 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Protocol 2: Activated Manganese Dioxide (MnO₂) Oxidation

This method is advantageous for its selectivity and simple work-up, though it may require optimization of reaction time and temperature.[2]

  • Preparation: To a round-bottom flask, add (6-Chloro-3-methylpyridin-2-yl)methanol (1.0 eq) and a suitable solvent such as DCM or chloroform (approx. 0.1 M).

  • Reagent Addition: Add activated manganese dioxide (10 eq by weight) to the flask. The mixture will be a black slurry.

  • Reaction: Stir the suspension vigorously at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or by taking small aliquots, filtering them through celite, and analyzing the filtrate by LC-MS. The reaction can take anywhere from a few hours to 48 hours.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and filter it through a pad of celite, washing the pad thoroughly with DCM or ethyl acetate. The combined filtrate contains the crude product. Concentrate the solvent under reduced pressure. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

References

  • Dess, D. B.; Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

  • Wikipedia. (2023). Pyridine-2-carbaldehyde. [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. [Link]

  • Chemistry LibreTexts. (2019). Oxidation Reactions of Alcohols. [Link]

  • Wikipedia. (2023). Manganese dioxide. [Link]

  • Organic Chemistry Portal. (2019). Swern Oxidation. [Link]

  • Organic Syntheses. (n.d.). Procedure for a related reaction. [Link]

  • Wikipedia. (2023). Swern oxidation. [Link]

  • Common Organic Chemistry. (n.d.). Manganese Dioxide. [Link]

  • The Organic Chemistry Tutor. (n.d.). Swern Oxidation. [Link]

  • ResearchGate. (2025). Unsaturated Aldehydes: A Novel Route for the Synthesis of Pyridine and 3-picoline. [Link]

  • ResearchGate. (n.d.). Oxidation. [Link]

  • ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. [Link]

  • ACS. (n.d.). Manganese Dioxide, MnO2. [Link]

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Technical Support Center: In-Situ Monitoring of Reactions Involving 6-Chloro-3-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-3-methylpicolinaldehyde. This guide is designed to provide expert insights, practical protocols, and robust troubleshooting advice for the successful real-time monitoring of chemical reactions involving this versatile building block. By leveraging in-situ analytical techniques, you can gain profound process understanding, optimize reaction conditions, and ensure the quality and consistency of your synthesis. This approach is a cornerstone of modern pharmaceutical development, often framed within the Process Analytical Technology (PAT) initiative, which aims to build quality into processes from the ground up.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when planning to work with this compound and in-situ monitoring tools.

Q1: What is this compound and why is it a significant compound in research?

A1: this compound is a heterocyclic building block used extensively in organic synthesis and medicinal chemistry.[4] Its structure is valuable because it contains multiple reactive sites:

  • An aldehyde group , which is a versatile handle for transformations like reductions, oxidations, and nucleophilic additions.[4]

  • A chloro-substituted pyridine ring , enabling reactions such as nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki coupling).[4]

  • A methyl group , which can also be functionalized.

This combination makes it a key intermediate for creating complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.[4]

Q2: Why is in-situ monitoring essential for reactions with this compound?

A2: In-situ (in the reaction mixture) monitoring provides a continuous stream of data on the progress of a reaction in real-time, without the need for sampling and quenching.[5][6] This is a significant advantage over traditional offline analysis (e.g., HPLC, GC-MS) which provides only discrete data points.[7] The benefits include:

  • Enhanced Process Understanding: Identify and track reactive intermediates, byproducts, and the precise endpoint of the reaction.[8]

  • Improved Safety: Monitor reaction exotherms and gas evolution in real-time, allowing for better control.

  • Accelerated Optimization: Quickly assess the impact of changing parameters like temperature, catalyst loading, or reagent addition rate.[9]

  • Increased Robustness: Develop a deep understanding of the reaction's "design space," leading to more consistent and reproducible results.[10]

Q3: What are the most common reactions involving this compound that can be monitored?

A3: The aldehyde functionality is the most frequent site of reaction. Common transformations include:

  • Reduction to an Alcohol: Conversion of the aldehyde to a primary alcohol, typically using hydride reagents like sodium borohydride (NaBH₄).[4] This is an ideal candidate for in-situ monitoring.

  • Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.[4]

  • Condensation Reactions: Such as the Knoevenagel or Wittig reactions, to form new carbon-carbon bonds.

  • Reductive Amination: Formation of an amine by reacting the aldehyde with an amine in the presence of a reducing agent.

Q4: Which in-situ analytical techniques are most suitable for these reactions?

A4: The choice of technique depends on the specific reaction and the information required. The most common and powerful methods are vibrational and nuclear magnetic resonance spectroscopies.[11]

Technique Principle Pros Cons
FTIR (e.g., ReactIR) Measures molecular vibrations. Tracks changes in functional groups.[11]Excellent for real-time kinetics, easy to implement with immersion probes, suitable for a wide range of concentrations.Less structural information than NMR, solvent interference can be an issue, quantification requires careful calibration.
Raman Spectroscopy Measures light scattering from molecular vibrations.Complements FTIR, excellent for C-C bonds, less interference from water, can be used with fiber optic probes.Weaker signal than FTIR (fluorescence can be an issue), not ideal for all functional groups.
NMR Spectroscopy Provides detailed structural information about molecules in solution.[11]Highly specific, excellent for structural elucidation of intermediates and products, inherently quantitative.[5]Lower sensitivity, more expensive instrumentation, requires specialized flow tubes or probes for in-situ use, slower acquisition times.
UV-Vis Spectroscopy Measures electronic transitions in molecules.[11]Simple, sensitive for chromophoric species.Provides limited structural information, susceptible to overlapping spectra in complex mixtures.

Q5: What are the primary safety considerations when working with this compound?

A5: As with any chemical research, a thorough safety assessment is critical.

  • Handling: this compound and related compounds are irritants. Always handle them in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13][14]

  • Reaction Conditions: Be aware of potentially exothermic reactions, especially when scaling up. Use appropriate cooling and monitoring. Some reactions may produce hazardous byproducts or off-gassing.

  • Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[12][15] It is often recommended to store under an inert atmosphere like argon or nitrogen.[12]

Section 2: In-Situ Monitoring Protocols & Workflows

This section provides detailed, step-by-step protocols for setting up in-situ monitoring experiments.

General Experimental Workflow

The following diagram illustrates a universal workflow for setting up a reaction with in-situ monitoring. This process ensures that reliable, high-quality data is collected from the outset.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Monitoring cluster_post Post-Reaction Analysis A 1. System Setup & Cleaning - Clean reactor & probe - Ensure all connections are secure B 2. Instrument Check - Perform instrument diagnostics - Verify performance (e.g., signal intensity) A->B C 3. Background Spectrum - Add solvent(s) to reactor - Collect a stable background spectrum B->C D 4. Add Reactants - Add starting material(s) - Allow to dissolve and stabilize C->D E 5. Initiate Reaction - Start data collection - Add initiating reagent (e.g., catalyst, second reactant) D->E F 6. Monitor in Real-Time - Track key spectral features - Observe trends (consumption, formation) E->F G 7. Reaction Endpoint - Confirm reaction completion - Stop data collection F->G H 8. Data Processing - Baseline correction, peak picking - Generate concentration profiles G->H I 9. Kinetic & Mechanistic Analysis - Determine reaction rates - Identify intermediates and byproducts H->I

Caption: General workflow for in-situ reaction monitoring.

Protocol 1: Monitoring the Reduction of this compound using In-Situ FTIR

This protocol details the use of an Attenuated Total Reflectance (ATR) based FTIR probe (e.g., Mettler-Toledo ReactIR) to monitor the reduction of the aldehyde to (6-chloro-3-methylpyridin-2-yl)methanol.

Materials:

  • Jacketed laboratory reactor with overhead stirring

  • In-situ FTIR probe with ATR crystal (Diamond or SiComp)

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Reducing agent (e.g., Sodium borohydride - NaBH₄)

  • Quenching solution (e.g., saturated ammonium chloride)

Procedure:

  • System Setup: Assemble the clean, dry reactor. Insert the FTIR probe, ensuring the ATR crystal is fully submerged in the reaction volume.

  • Background Collection: Charge the reactor with the calculated volume of anhydrous THF. Start stirring and allow the temperature to stabilize. Collect a background spectrum of the solvent. A stable baseline is critical for high-quality data.

  • Add Starting Material: Add this compound to the reactor. Begin collecting spectra (e.g., one spectrum every 30 seconds). You should observe the appearance of characteristic peaks for the starting material, notably the aldehyde C=O stretch.

  • Initiate Reaction: Once the starting material spectrum is stable, add the sodium borohydride. It can be added as a solid portion-wise or as a solution/slurry in the same solvent.

  • Monitor Progress: Track the reaction in real-time by observing the following spectral changes:

    • Decrease in the aldehyde carbonyl (C=O) peak intensity (~1700 cm⁻¹).

    • Increase in the alcohol O-H stretch peak intensity (~3300 cm⁻¹, broad).

    • Changes in the fingerprint region (1500-900 cm⁻¹) corresponding to the conversion of the reactant to the product.

  • Endpoint Determination: The reaction is complete when the aldehyde C=O peak has completely disappeared and the product peaks are no longer increasing in intensity.

  • Work-up: Once complete, carefully quench the reaction according to your established procedure.

  • Data Analysis: Use the collected data to create concentration profiles versus time, which can be used to determine the reaction kinetics.[16]

Characteristic Spectroscopic Data

The following table provides representative spectral data to aid in tracking the reduction reaction.

Compound Functional Group FTIR Peak (cm⁻¹) ¹H NMR Shift (ppm)
This compound Aldehyde C=O~1700~10.1 (s, 1H, -CHO)
Aldehyde C-H~2850, ~2750
Aromatic C-H~7.5-8.0
(6-chloro-3-methylpyridin-2-yl)methanol Alcohol O-H~3300 (broad)~4.5-5.5 (broad s, 1H, -OH)
Methylene CH₂~4.7 (s, 2H, -CH₂OH)
Aromatic C-H~7.2-7.8

Note: Exact peak positions and chemical shifts can vary based on solvent and concentration.

Section 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This guide provides solutions to common problems encountered during in-situ monitoring.

Problem Possible Cause(s) Recommended Solution(s)
FTIR: Low Signal Intensity or Noisy Spectrum 1. Probe is not fully submerged or is misaligned. 2. ATR crystal is dirty or fouled. 3. Bubbles or solid particles are interfering with the measurement. 4. Low concentration of analyte.1. Check probe position and ensure it is submerged. Re-align if necessary. 2. Clean the ATR probe according to manufacturer instructions.[17] 3. Adjust stirring speed to minimize bubble formation. If solids are present, ensure adequate mixing to create a uniform slurry. 4. If possible, increase the reaction concentration.
FTIR: Drifting or Unstable Baseline 1. Temperature fluctuations in the reactor. 2. Instrument not thermally equilibrated. 3. Changes in solvent composition (e.g., evaporation).1. Ensure robust temperature control of the reactor. 2. Allow the spectrometer to warm up for at least 60 minutes before collecting the background. 3. Use a sealed reactor with a condenser to prevent solvent loss.
NMR: Broad, Poorly Resolved Peaks 1. Magnetic field inhomogeneity (poor shimming). 2. Presence of paramagnetic species (e.g., metal catalyst residues). 3. High sample viscosity.1. Shim the spectrometer carefully on the sample before initiating the reaction.[17] 2. Ensure reagents are free of paramagnetic impurities. 3. Consider diluting the reaction mixture if viscosity is a known issue.
General: Reaction Not Starting or Very Slow 1. Inactive reagent or catalyst. 2. Incorrect temperature. 3. Poor mixing/mass transfer limitations.1. Use fresh, high-purity reagents. In-situ monitoring will immediately confirm if the reaction is not proceeding. 2. Verify the reaction temperature is correct. Use the real-time data to carefully study the effect of temperature adjustments. 3. Increase the stirring rate and observe the effect on the reaction rate in real-time.
General: Unexpected Peaks Appearing 1. Formation of a reaction intermediate. 2. Formation of a byproduct or impurity.[18] 3. Degradation of starting material or product.1. This is a key advantage of in-situ monitoring! Track the rise and fall of the new peak to understand its role in the mechanism. 2. Correlate the in-situ data with offline methods (e.g., LC-MS) on a final sample to identify the unknown species. 3. See Section 4 on potential degradation pathways.

Section 4: Potential Degradation Pathways

Understanding the stability of this compound is crucial for developing robust synthetic procedures. The molecule is generally stable but can degrade under certain conditions.[19][20]

Key Vulnerabilities:

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation, especially in the presence of air (auto-oxidation) or oxidizing agents, forming the corresponding carboxylic acid (6-chloro-3-methylpicolinic acid).[4][21] This is often the primary degradation pathway.

  • Hydrolysis of the Chloro Group: Under harsh basic or acidic conditions, particularly at elevated temperatures, the chloro substituent on the pyridine ring can undergo nucleophilic substitution by water or hydroxide, yielding a hydroxypyridine derivative.

  • Photodegradation: Aromatic systems can be sensitive to UV light, which could potentially lead to radical reactions or ring cleavage over long exposure times.[21]

The following diagram illustrates the most common degradation pathways.

DegradationPathways A This compound B 6-Chloro-3-methylpicolinic Acid A->B Oxidation (e.g., Air, H₂O₂) C 6-Hydroxy-3-methylpicolinaldehyde A->C Hydrolysis (e.g., NaOH, H₂O, Heat)

Caption: Potential degradation pathways for this compound.

By monitoring for the appearance of characteristic peaks of these degradation products (e.g., the broad O-H stretch of a carboxylic acid in FTIR), researchers can identify and mitigate conditions that lead to sample degradation, ensuring higher product purity and yield.

References

  • Mettler Toledo. Process Analytical Technology (PAT) - Enhance Quality and Efficiency. [Link]

  • Wikipedia. Process analytical technology. [Link]

  • Leiss, M. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]

  • IGI Global. Spectroscopic Methods for Studying Reaction Mechanisms. [Link]

  • Agilent. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. [Link]

  • European Pharmaceutical Review. Process Analytical Technology: An industry perspective. [Link]

  • NIH. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]

  • Wu, Y., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR. RSC Publishing. [Link]

  • Chuang, S. S. C. (2023). Tracing the transient reaction kinetics of adsorbed species by in situ/operando infrared spectroscopy. OSTI.GOV. [Link]

  • Mettler Toledo. Webinar: In-Situ FTIR Spectroscopy to Study Reaction Kinetics. [Link]

  • The University of Oklahoma. In-situ Spectroscopy for Reaction Kinetics. [Link]

  • American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]

  • AZoM. What Is Bio-Monitoring? The Role of Spectroscopy in Real-Time Analysis. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • ResearchGate. In-Situ Spectroscopy of Catalyst | Request PDF. [Link]

  • Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • PubMed. (2021). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. [Link]

  • ResearchGate. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis | Request PDF. [Link]

  • Madison Instruments. FTIR Troubleshooting Guide. [Link]

  • Common Organic Chemistry. Common Organic Chemistry - Home Page. [Link]

  • ResearchGate. Monitoring in situ Mechanochemical Reactions | Request PDF. [Link]

  • ResearchGate. (PDF) Degradation Pathway. [Link]

  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Chemistry LibreTexts. (2024). 23.5: Common Classes of Organic Reactions. [Link]

  • NIH PubChem. 6-Chloropyridine-3-carbaldehyde. [Link]

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Technical Support Center: Catalyst Selection for 6-Chloro-3-methylpicolinaldehyde Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the chemical modification of 6-Chloro-3-methylpicolinaldehyde. Here, we address common challenges and provide systematic guidance on catalyst selection and reaction optimization to streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed reactions for functionalizing the C-Cl bond of this compound?

A1: The most prevalent and versatile methods are cross-coupling reactions. For C-C bond formation, the Suzuki-Miyaura coupling (using boronic acids/esters) is a primary choice. For C-N bond formation, the Buchwald-Hartwig amination is the industry standard for coupling with a wide range of amines.[1] For C-C(sp) bonds, the Sonogashira coupling is used to introduce alkyne fragments.

Q2: Why is this substrate considered "challenging" for cross-coupling reactions?

A2: There are two main reasons. First, aryl chlorides are inherently less reactive than the corresponding bromides or iodides due to the strong C-Cl bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[2][3] Second, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation or undesired side reactions.[3] The aldehyde group can also add complexity, requiring careful selection of bases to avoid side reactions.

Q3: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the first parameters I should check?

A3: Low yield is a frequent issue. Before extensive optimization, verify these three critical parameters:

  • Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[4][5]

  • Reagent Purity & Dryness: Water can lead to protodeboronation, where the boronic acid is replaced by a hydrogen atom.[3] Ensure solvents are anhydrous and that the boronic acid is pure. Using boronic esters (e.g., pinacol esters) can increase stability and reduce this side reaction.[6][7]

  • Base Activity: The base is crucial for activating the boronic acid.[8] If you are using a weaker base like Na₂CO₃, it may be insufficient. Switching to a stronger base like K₃PO₄ or Cs₂CO₃ is a standard troubleshooting step for unreactive chlorides.[2]

Q4: Can I use the same catalyst system for a Suzuki coupling and a Buchwald-Hartwig amination?

A4: Not typically. While both are palladium-catalyzed, the optimal ligand and base combination often differs. Suzuki couplings frequently succeed with ligands like SPhos or XPhos and inorganic carbonate or phosphate bases.[4] Buchwald-Hartwig aminations often require specific, highly electron-rich and bulky phosphine ligands (e.g., BrettPhos, RuPhos) and strong, non-nucleophilic bases like NaOt-Bu or LHMDS to facilitate the C-N bond formation.[9][10]

Catalyst & Condition Selection Guide

Navigating the landscape of catalysts and conditions can be daunting. The following workflow provides a structured approach to selecting a robust starting point for your functionalization reaction.

G cluster_start cluster_bond cluster_reactions cluster_catalysts Recommended Starting Systems start Define Goal: Functionalize this compound bond_type What type of bond to form? start->bond_type cc C-C Bond bond_type->cc C-C cn C-N Bond bond_type->cn C-N csp C-C(sp) Bond bond_type->csp C-C(sp) suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acid) Catalyst: Pd₂(dba)₃ / SPhos Base: K₃PO₄ Solvent: Dioxane/H₂O cc->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine) Catalyst: G3-XPhos Precatalyst Base: NaOt-Bu or LHMDS Solvent: Toluene or Dioxane cn->buchwald sonogashira Sonogashira Coupling (Terminal Alkyne) Catalyst: Pd(PPh₃)₄ / CuI Base: Et₃N or DIPEA Solvent: THF or DMF csp->sonogashira

Figure 1. Decision workflow for selecting an initial catalyst system.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Potential Cause Explanation & Diagnostic Check Recommended Solution
Inactive Catalyst System The C-Cl bond activation is the rate-limiting step and requires a highly active catalyst.[2] Your chosen ligand may not be electron-rich or bulky enough to promote oxidative addition and subsequent reductive elimination.Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands. SPhos and XPhos are excellent starting points for heteroaryl chlorides.[4][11] Use a Precatalyst: Buchwald G2, G3, or G4 precatalysts are air-stable Pd(II) sources that efficiently generate the active Pd(0) species in situ.[7][12]
Ineffective Base The base is required to form the boronate species, which is more nucleophilic than the boronic acid and essential for the transmetalation step.[2][8] A weak or poorly soluble base will stall the catalytic cycle.Screen Bases: Strong inorganic bases are often necessary. If K₂CO₃ fails, switch to K₃PO₄ or Cs₂CO₃.[2][13] Solvent System: A small amount of water (e.g., in a 10:1 dioxane:water mixture) can aid in dissolving the base and facilitating the reaction.
Protodeboronation This side reaction consumes your boronic acid, converting it back to an arene. It is often promoted by excess water, high temperatures, or an unsuitable base.[3]Use Boronic Esters: MIDA or pinacol boronate esters are more stable and less prone to protodeboronation.[6][7] Anhydrous Conditions: If using a boronic acid, ensure your solvent is rigorously dried and consider using an anhydrous base like powdered KF.[8]
Substrate Degradation The aldehyde functionality can be sensitive to strongly basic conditions or high temperatures, leading to decomposition or side reactions.Lower Temperature: Run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.[14] Weaker Base Trial: If a strong base is causing degradation, screen weaker bases like K₂CO₃ or CsF, but be aware this may require a more active catalyst.

Problem 2: Significant Side Product Formation

Side Product Potential Cause Recommended Solution
Hydrodehalogenation (Loss of Cl) The palladium catalyst reacts with a hydride source (e.g., solvent, base, or water), leading to the replacement of the chlorine atom with hydrogen.[15]Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (Ar/N₂).[4] Change Solvent: Solvents like THF can sometimes act as hydride sources. Consider switching to dioxane or toluene.
Homocoupling of Boronic Acid This typically occurs when the reaction is exposed to oxygen, which oxidizes the Pd(0) catalyst.[5] It can also happen if the rate of transmetalation is slow compared to the homocoupling pathway.Degas Thoroughly: Use the freeze-pump-thaw method for solvents and ensure all reagents are added under a positive pressure of inert gas.[4] Optimize Catalyst/Ligand: A more active catalyst system can accelerate the desired cross-coupling, outcompeting the homocoupling reaction.[3]
Catalyst Deactivation The pyridine nitrogen can bind to the palladium center, inhibiting its catalytic activity.[3] This is a common issue with heteroaromatic substrates.Use Bulky Ligands: Sterically hindered ligands like XPhos or tBuXPhos can create a "pocket" around the palladium center, disfavoring coordination by the pyridine nitrogen.[14] Increase Catalyst Loading: As a last resort, incrementally increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes compensate for deactivation.[4]

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), powdered (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.[15]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[3]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[3]

Troubleshooting Workflow Diagram

When a reaction fails, a logical sequence of checks can quickly identify the root cause.

G start Reaction Failed (Low/No Yield) check_inert Is atmosphere strictly inert? start->check_inert fix_inert Action: Re-run with rigorous degassing (Freeze-Pump-Thaw) check_inert->fix_inert No check_reagents Are reagents pure? (Solvent dry, boronic acid not degraded?) check_inert->check_reagents Yes fix_inert->start Retry fix_reagents Action: Use fresh/purified reagents. Switch to pinacol boronate ester. check_reagents->fix_reagents No check_base Is base strong enough and soluble? check_reagents->check_base Yes fix_reagents->start Retry fix_base Action: Switch from Carbonate to Phosphate (e.g., K₃PO₄). check_base->fix_base No optimize_catalyst Optimize Catalyst System check_base->optimize_catalyst Yes fix_base->start Retry screen_ligands Action: Screen bulky, electron-rich ligands (SPhos, XPhos). optimize_catalyst->screen_ligands end Successful Reaction screen_ligands->end

Figure 2. A logical workflow for troubleshooting low-yield coupling reactions.

References

  • Benchchem. Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
  • Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Benchchem. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Benchchem. Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling.
  • National Institutes of Health (NIH). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides.
  • ACS Publications, The Journal of Organic Chemistry. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • National Institutes of Health (NIH), PMC. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Wikipedia. Buchwald–Hartwig amination.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • MDPI. Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib.
  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF.
  • Green Chemistry (RSC Publishing). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • National Institutes of Health (NIH), PMC. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • PubMed. Investigation of an efficient palladium-catalyzed C(sp)-C(sp) cross-coupling reaction using phosphine-olefin ligand: application and mechanistic aspects.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides, Wordpress. Buchwald-Hartwig Amination.
  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction.

Sources

Managing impurities during the scale-up of 6-Chloro-3-methylpicolinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Chloro-3-methylpicolinaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with managing impurities in this critical pharmaceutical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your development and manufacturing processes.

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Unwanted chemicals can arise from raw materials, synthetic side reactions, or degradation and must be rigorously controlled to meet stringent regulatory standards.[1][3] This guide offers a structured, question-and-answer approach to address specific issues you may encounter during the synthesis and scale-up of this compound.

Part 1: Frequently Asked Questions (FAQs) on Impurity Formation & Control

This section addresses common questions regarding the origins and characteristics of impurities in the this compound synthesis.

Q1: What are the most likely impurities to be generated during the synthesis of this compound?

A1: Impurities can originate from various points in the synthetic process.[4] They are broadly categorized as starting material-related, process-related (by-products), and degradation products. For this compound, the profile typically includes:

  • Starting Material-Related Impurities : Primarily unreacted precursors. The specific impurity depends on the synthetic route, but could include unreacted 2-chloro-3-methylpyridine or (6-chloro-3-methylpyridin-2-yl)methanol.

  • Isomeric Impurities : If the synthesis involves chlorination of a 3-methylpyridine precursor, regioisomers such as 4-chloro- or 5-chloro-3-methylpicolinaldehyde could form. The formation of these isomers is a common challenge in electrophilic aromatic substitution on pyridine rings.

  • Over-oxidation Product : The most common process-related impurity is the corresponding carboxylic acid, 6-Chloro-3-methylpicolinic acid . The aldehyde group is susceptible to oxidation, which can occur with certain reagents or upon exposure to air, especially at elevated temperatures.[5]

  • Reduction Product : If the aldehyde is prepared by oxidation of the corresponding alcohol, ((6-chloro-3-methylpyridin-2-yl)methanol), any incomplete reaction will leave this as a key impurity.[6]

  • Degradation Products : Older samples of picolinaldehydes are often brown due to impurities formed during storage.[7] The aldehyde functionality can be sensitive to light, air, and temperature, leading to degradation over time.

Q2: During scale-up, we are observing an increase in 6-Chloro-3-methylpicolinic acid. What is the mechanistic cause and how can we control it?

A2: The increase of the picolinic acid impurity during scale-up is a classic process control issue, often linked to thermal management and atmospheric exposure.

  • Mechanistic Cause : The aldehyde functional group is readily oxidized to a carboxylic acid. On a larger scale, reactions that are slightly exothermic can have significant temperature increases due to a lower surface-area-to-volume ratio, leading to less efficient heat dissipation.[6] This elevated temperature can accelerate oxidation, especially if residual oxidants are present or if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon).

  • Control Strategies :

    • Inert Atmosphere : Ensure the reaction and work-up steps are conducted under a robust nitrogen blanket to minimize contact with atmospheric oxygen.

    • Temperature Control : Implement stringent temperature controls. For exothermic steps, this may involve slower reagent addition, adjusting the jacket temperature, or using a more efficient cooling system.

    • Quenching and Work-up : After the reaction is complete, ensure the quenching process is rapid and effectively neutralizes any remaining oxidizing agents. Avoid prolonged exposure to basic conditions during aqueous work-up, as this can sometimes facilitate air oxidation.

    • Antioxidants : In some cases, adding a small amount of an antioxidant during work-up or storage can be considered, but this must be carefully evaluated for its potential to introduce new impurities.

Q3: We have identified an unknown impurity with a similar polarity to our main product, making purification difficult. What is the recommended workflow for identification and removal?

A3: This is a common and challenging scenario. A systematic approach is required for both identification and the development of a targeted purification strategy.

  • Identification Workflow : The first step is to obtain structural information.[3] A combination of analytical techniques is most powerful.[4]

    • LC-MS (Liquid Chromatography-Mass Spectrometry) : This is the initial go-to technique. It provides the molecular weight of the impurity, which is a critical piece of the puzzle.[3][8]

    • High-Resolution Mass Spectrometry (HRMS) : Provides a highly accurate mass, allowing you to determine the elemental formula of the impurity.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy : If the impurity can be isolated (e.g., via preparative HPLC), ¹H and ¹³C NMR are invaluable for definitive structural elucidation.[9]

    • Forced Degradation Studies : Subjecting the pure product to stress conditions (acid, base, oxidation, heat, light) can help determine if the impurity is a degradation product and provide clues to its structure.[10]

  • Purification Strategy :

    • Chromatography Optimization : If the impurity co-elutes, modify the chromatographic method. This could involve changing the stationary phase (e.g., from C18 to a phenyl-hexyl column), altering the mobile phase composition or pH, or changing the gradient slope.[5]

    • Recrystallization : This is a highly effective technique for removing impurities, especially on a large scale.[5] A thorough solvent screen is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in the mother liquor.

    • Derivative Formation : In challenging cases, the aldehyde can be temporarily converted to a derivative (e.g., a bisulfite adduct or a hydrazone) which may have significantly different crystallization properties. After purification, the derivative is hydrolyzed to regenerate the pure aldehyde.

Below is a workflow diagram for troubleshooting an unknown impurity.

ImpurityFormation precursor_node precursor_node product_node product_node impurity_node impurity_node process_node process_node Precursor (6-chloro-3-methylpyridin-2-yl)methanol process_node_1 Desired Reaction Precursor->process_node_1 Oxidation (e.g., MnO2, PCC) Product This compound Impurity1 6-Chloro-3-methylpicolinic acid (Over-oxidation Impurity) Product->Impurity1 Further Oxidation (Air, Heat, Excess Oxidant) Impurity2 Unreacted Starting Material process_node_1->Product process_node_1->Impurity2 Incomplete Reaction

Sources

Technical Support Center: Improving Regioselectivity in Reactions with 6-Chloro-3-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-3-methylpicolinaldehyde. This versatile heterocyclic building block is instrumental in medicinal chemistry and organic synthesis, largely due to its multiple reactive sites.[1] However, this same structural richness presents a common and critical challenge for researchers: controlling regioselectivity. The primary hurdle is achieving selective reaction at one of the two principal electrophilic centers—the aldehyde carbon (C2-CHO) and the carbon bearing the chloro substituent (C6-Cl)—while avoiding unwanted side reactions at the other.

This guide is structured as a series of troubleshooting questions and detailed answers to provide you with the mechanistic insights and practical protocols required to steer your reactions toward the desired isomer with high fidelity.

Section 1: Understanding the Reactivity Landscape

Before troubleshooting, it is crucial to understand the electronic and steric factors governing the reactivity of this compound. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the electron-withdrawing effects of the ring nitrogen and the C2-aldehyde group.[2][3] This electronic profile makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the activating groups.

Simultaneously, the aldehyde's carbonyl carbon is a classic electrophilic site for nucleophilic addition.[1] This creates a scenario of intramolecular competition for incoming nucleophiles.

Workflow start Start: This compound protect Step 1: Protect Aldehyde (e.g., Acetal Formation) start->protect Protocol 1 snar Step 2: Perform S N Ar (Displace C6-Cl) protect->snar Protocol 2 (Nucleophile added) deprotect Step 3: Deprotect Aldehyde (Acidic Hydrolysis) snar->deprotect Protocol 3 product Final Product: C6-Substituted Aldehyde deprotect->product

Caption: A robust three-step workflow for achieving high regioselectivity in SNAr reactions.

Section 3: Key Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the protecting group strategy outlined above.

Protocol 1: Aldehyde Protection via Acetal Formation
  • Objective: To selectively protect the aldehyde as a 1,3-dioxolane, rendering it inert to nucleophilic attack.

  • Rationale: This reaction is an equilibrium process. The use of a Dean-Stark apparatus or molecular sieves removes the water byproduct, driving the reaction to completion according to Le Châtelier's principle.

  • Methodology:

    • To a solution of this compound (1.0 eq) in toluene (approx. 0.2 M), add ethylene glycol (1.5 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture. Monitor the reaction by TLC or GC-MS until the starting material is fully consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude protected aldehyde is often pure enough for the next step, but can be purified by column chromatography if necessary.

Protocol 2: Regioselective SNAr on the Protected Aldehyde
  • Objective: To displace the C6-chloride with a nucleophile on the protected substrate.

  • Rationale: With the aldehyde masked, the C6 position is the only viable site for nucleophilic attack. This example uses a secondary amine, a common reaction in drug discovery.

  • Methodology:

    • Dissolve the protected aldehyde (1.0 eq) in a polar aprotic solvent such as DMSO or NMP (approx. 0.5 M).

    • Add the desired amine nucleophile (e.g., morpholine, 1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophile's reactivity.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: Acetal Deprotection to Regenerate the Aldehyde
  • Objective: To remove the acetal protecting group and reveal the final C6-substituted picolinaldehyde product.

  • Rationale: Acetals are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions, making the deprotection step orthogonal to the SNAr reaction.

  • Methodology:

    • Dissolve the purified, protected product (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

    • Add a catalytic amount of p-TSA or a stronger acid like 2N HCl.

    • Stir the mixture at room temperature. Monitor by TLC or LC-MS until the starting material is consumed.

    • Neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Remove the acetone under reduced pressure.

    • Extract the remaining aqueous solution with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Section 4: Summary of Strategic Choices

Desired ReactionPrimary ChallengeRecommended StrategyKey Conditions to Control
SNAr at C6 Competition from aldehydeProtecting Group Strategy Anhydrous conditions for protection; sufficient heat for SNAr; mild acidic conditions for deprotection.
Nucleophilic Addition at Aldehyde Competition from SNArKinetic Control Low temperature (-78 °C to 0 °C); rigorously anhydrous conditions; monitor reaction time closely.

By understanding the underlying principles of reactivity and employing the appropriate strategic approach—either kinetic control or a protecting group workflow—researchers can effectively overcome the regioselectivity challenges inherent to this compound and unlock its full potential in synthesis.

References

  • Pearson. (2024). EAS Reactions of Pyridine.
  • BenchChem. (n.d.). This compound | CAS 1211537-07-3.
  • Comins, D. L., & Joseph, S. P. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews - ACS Publications.
  • BenchChem. (n.d.). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
  • van der Westhuizen, C., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances.
  • Garg, N. K., et al. (n.d.). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. ScienceDirect.
  • Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC - NIH.
  • Larhed, M., et al. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate.
  • Berionni, G., et al. (2017). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Synthesis.
  • Berionni, G., et al. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. ResearchGate.
  • The Organic Chemistry Tutor. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.
  • Khan Academy. (2013). Steric hindrance. YouTube.
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
  • Roxi Hulet. (2020). 75: The effect of steric hinderance on the SN2 mechanism. YouTube.
  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • Erland Stevens. (2019). nucleophilic aromatic substitutions. YouTube.
  • ChemicalBook. (2025). 2-Pyridinecarboxaldehyde - Safety Data Sheet.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.

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Validation & Comparative

Navigating the Reactivity Landscape of Picolinaldehydes: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of pharmaceutical and materials science, the subtle yet profound differences in the reactivity of synthetic building blocks can dictate the success or failure of a research program. Picolinaldehydes, a class of heterocyclic aldehydes, are pivotal intermediates, and understanding their reactivity is paramount for designing efficient synthetic routes. This guide offers an in-depth, objective comparison of the reactivity of 6-Chloro-3-methylpicolinaldehyde against other picolinaldehydes, providing researchers, scientists, and drug development professionals with actionable insights supported by experimental data.

The Decisive Role of Substituents in Picolinaldehyde Reactivity

The reactivity of the aldehyde functional group in picolinaldehydes is fundamentally governed by the electronic and steric nature of the substituents on the pyridine ring.[1][2] The pyridine ring itself is electron-deficient, which influences the electrophilicity of the carbonyl carbon. However, the introduction of substituents can either amplify or attenuate this inherent reactivity.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., Chloro-) and nitro groups decrease the electron density of the pyridine ring through inductive and resonance effects.[1][3] This withdrawal of electron density makes the carbonyl carbon more electrophilic and, consequently, more susceptible to nucleophilic attack.[2][4]

  • Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., Methyl-) and alkoxy moieties increase the electron density of the ring.[5] This has the opposite effect, reducing the electrophilicity of the carbonyl carbon and thus decreasing the aldehyde's reactivity towards nucleophiles.[2]

Steric Effects:

Beyond electronics, the sheer physical presence of substituents near the aldehyde group can impede the approach of a nucleophile, a phenomenon known as steric hindrance.[6][7] Bulky substituents can significantly slow down or even prevent reactions that would otherwise be favorable.[6]

A Comparative Analysis: this compound in Focus

This compound presents a fascinating case study due to the opposing electronic influences of its substituents. The chloro group at the 6-position acts as a potent electron-withdrawing group, enhancing the electrophilicity of the aldehyde.[4] Conversely, the methyl group at the 3-position is a weak electron-donating group.

To contextualize its reactivity, we will compare it with two other representative picolinaldehydes: the parent Pyridine-2-carbaldehyde (also known as picolinaldehyde)[8][9] and 6-(tert-Butoxy)picolinaldehyde .

CompoundKey SubstituentsPredicted Reactivity towards Nucleophiles
This compound 6-Chloro (EWG), 3-Methyl (EDG)High
Pyridine-2-carbaldehyde NoneModerate
6-(tert-Butoxy)picolinaldehyde 6-tert-Butoxy (EDG, Bulky)Low

The high reactivity of this compound is primarily driven by the strong electron-withdrawing nature of the chlorine atom, which outweighs the modest donating effect of the methyl group.[4] Pyridine-2-carbaldehyde serves as our baseline, with its reactivity dictated by the inherent electronic properties of the unsubstituted pyridine ring. 6-(tert-Butoxy)picolinaldehyde is expected to be the least reactive due to the electron-donating nature of the tert-butoxy group and the significant steric hindrance it imposes.

Experimental Validation: Unveiling Reactivity Differences

To empirically validate these predictions, a series of hallmark reactions for aldehydes can be employed. The progress and yield of these reactions provide a quantitative measure of the relative reactivities of our chosen picolinaldehydes.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones into alkenes, is a cornerstone of organic synthesis.[10][11] The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[2][12]

Workflow for Comparative Wittig Reaction:

Caption: Generalized workflow for the comparative Wittig reaction.

Expected Outcome: this compound is anticipated to react most rapidly, affording the highest yield of the corresponding vinylpyridine in a given timeframe. Pyridine-2-carbaldehyde will likely exhibit a moderate reaction rate, while 6-(tert-Butoxy)picolinaldehyde will be the most sluggish.[6]

Condensation Reaction: The Aldol Condensation

The Aldol condensation is a powerful carbon-carbon bond-forming reaction involving the reaction of an enolate with a carbonyl compound.[13][14][15] When crossed with a ketone like acetophenone, the reactivity of the picolinaldehyde partner is a critical determinant of the reaction's success. This specific type of crossed aldol reaction is also known as a Claisen-Schmidt condensation.[15][16]

Mechanism of Base-Catalyzed Aldol Condensation:

Aldol_Mechanism Ketone Ketone (e.g., Acetophenone) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., NaOH) Base->Enolate Alkoxide Tetrahedral Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Picolinaldehyde Picolinaldehyde Derivative (Electrophile) Picolinaldehyde->Alkoxide Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol_Adduct Protonation Enone α,β-Unsaturated Ketone (Final Product) Aldol_Adduct->Enone Dehydration (Heat)

Caption: Simplified mechanism of a base-catalyzed Aldol condensation.

Expected Outcome: The enhanced electrophilicity of this compound will facilitate a faster nucleophilic attack by the enolate, leading to a higher yield of the chalcone-like product compared to pyridine-2-carbaldehyde.[17] The steric bulk and electron-donating nature of the substituent in 6-(tert-Butoxy)picolinaldehyde are expected to significantly hinder this reaction.[17]

Oxidation: Tollen's Test

While all aldehydes are readily oxidized, the rate of oxidation can be influenced by the electronic environment of the carbonyl group.[18][19] Tollen's test, which involves the oxidation of an aldehyde to a carboxylic acid with the concurrent reduction of Ag(I) to metallic silver, can serve as a qualitative indicator of reactivity.[20][21]

Expected Outcome: While all three picolinaldehydes are expected to give a positive Tollen's test (formation of a silver mirror), the reaction with this compound may proceed more rapidly due to the electron-withdrawing chloro group facilitating the initial hydration step, which is often rate-limiting.

Detailed Experimental Protocols

For researchers wishing to replicate these comparative studies, the following detailed protocols are provided.

Protocol 1: Comparative Wittig Reaction of Picolinaldehydes

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the resulting orange-red solution for 1 hour at 0°C.

  • Reaction with Aldehyde: Cool the ylide solution to -78°C using a dry ice/acetone bath. Slowly add a solution of the respective picolinaldehyde (1.0 equivalent) in anhydrous THF via syringe.

  • Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Isolation and Analysis: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Comparative Aldol Condensation of Picolinaldehydes

  • Reaction Setup: To a round-bottom flask, add the picolinaldehyde derivative (1.0 equivalent), acetophenone (1.1 equivalents), and ethanol.

  • Base Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise.

  • Reaction and Isolation: Stir the mixture at room temperature for 2-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC. Once complete, cool the mixture in an ice bath and collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Analysis: Dry the product and determine the yield. Characterize the product by melting point, ¹H NMR, and ¹³C NMR.

Conclusion

The reactivity of picolinaldehydes is a nuanced interplay of electronic and steric factors. This compound emerges as a highly reactive building block due to the potent electron-withdrawing effect of the 6-chloro substituent, making it an excellent substrate for nucleophilic addition and condensation reactions. In contrast, the presence of electron-donating and sterically demanding groups, as seen in 6-(tert-Butoxy)picolinaldehyde, significantly diminishes reactivity. Pyridine-2-carbaldehyde provides a valuable baseline for comparison. By understanding these structure-reactivity relationships, researchers can make more informed decisions in the selection of starting materials, ultimately accelerating the discovery and development of novel chemical entities.

References

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A Comparative Guide to the Biological Activity Screening of 6-Chloro-3-methylpicolinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing a pyridine scaffold, are of significant interest due to their wide range of biological activities.[1][2][3][4] Among these, derivatives of 6-Chloro-3-methylpicolinaldehyde represent a promising, yet underexplored, class of molecules. The presence of a halogen (chloro group) and an electron-donating methyl group on the pyridine ring can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making these derivatives prime candidates for activity screening.[5][6]

This guide provides a comprehensive comparison of screening methodologies to evaluate the anticancer, antibacterial, and antifungal potential of novel this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data against established standards to offer a clear framework for researchers in drug discovery.

Section 1: Anticancer Cytotoxicity Screening

The initial evaluation of a compound's potential as an anticancer agent often begins with assessing its cytotoxicity against various cancer cell lines. This process helps identify compounds that can induce cell death or inhibit proliferation.

Chosen Methodology: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Its widespread use is due to its reliability and suitability for high-throughput screening.

Principle of Causality: The assay's logic is rooted in cellular function. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[7] By dissolving these crystals and measuring the absorbance of the resulting solution, we can quantify the effect of a test compound on cell viability. A lower absorbance in treated cells compared to untreated controls indicates cytotoxic or anti-proliferative activity.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Reaction & Measurement seed 1. Seed Cells (e.g., HeLa, MCF-7) in 96-well plates incubate1 2. Incubate 24h (37°C, 5% CO2) for cell adhesion seed->incubate1 treat 3. Add Derivatives (various concentrations) & Positive Control (Doxorubicin) incubate1->treat incubate2 4. Incubate 24-48h (37°C, 5% CO2) treat->incubate2 add_mtt 5. Add MTT Solution (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 2-4h (37°C) (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for MTT cytotoxicity screening.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cells (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Preparation: Prepare stock solutions of the this compound derivatives and the positive control, Doxorubicin, in DMSO. Create a series of dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a blank (medium only). Incubate the plate for another 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7][10]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Performance Data

The following table presents hypothetical, yet realistic, IC₅₀ values for a series of derivatives compared to the standard chemotherapeutic agent, Doxorubicin.

CompoundDerivative Structure (Modification at aldehyde)IC₅₀ on HeLa Cells (µM)IC₅₀ on MCF-7 Cells (µM)
Doxorubicin Standard Drug2.9[11][12]2.5[11][12]
Derivative A Schiff Base with Aniline15.218.5
Derivative B Schiff Base with p-nitroaniline8.911.2
Derivative C Hydrazone with Phenylhydrazine12.514.8
Derivative D Schiff Base with 4-methoxyaniline25.130.4

Interpretation: In this dataset, Derivative B, featuring an electron-withdrawing nitro group, shows the most promising cytotoxic activity among the derivatives, though it is still less potent than Doxorubicin. This suggests that modifications to the aldehyde group significantly impact biological activity, providing a basis for structure-activity relationship (SAR) studies.

Section 2: Antibacterial Activity Screening

Screening for antibacterial activity is critical for identifying compounds that can combat bacterial infections. The choice of method depends on the need for qualitative (susceptibility) or quantitative (potency) data.

Chosen Methodology: Agar Well Diffusion

The agar well diffusion method is a widely used, preliminary technique to screen for antimicrobial activity.[13][14] It is valued for its simplicity, cost-effectiveness, and ability to visually demonstrate the inhibitory effects of a compound against various bacterial strains.[15][16]

Principle of Causality: This method operates on the principle of diffusion. A test compound placed in a well on an agar plate previously inoculated with a lawn of bacteria will diffuse outwards into the medium.[15] If the compound possesses antibacterial properties, it will inhibit bacterial growth in the area surrounding the well, creating a clear "zone of inhibition." The diameter of this zone is proportional to the compound's potency and its diffusion characteristics through the agar.

Experimental Workflow: Agar Well Diffusion

AgarWell_Workflow cluster_prep Phase 1: Plate Preparation cluster_loading Phase 2: Compound Loading cluster_incubation Phase 3: Incubation & Measurement prep_inoculum 1. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) spread_plate 2. Spread Inoculum on Mueller-Hinton Agar Plates prep_inoculum->spread_plate punch_wells 3. Aseptically Punch Wells (6 mm) spread_plate->punch_wells load_compounds 4. Add Derivatives & Controls (Ciprofloxacin, DMSO) to Wells punch_wells->load_compounds prediffuse 5. Allow Pre-diffusion (e.g., 1 hour at 4°C) load_compounds->prediffuse incubate 6. Incubate Plates (37°C for 18-24h) prediffuse->incubate measure 7. Measure Diameter of Zone of Inhibition (mm) incubate->measure

Caption: Workflow for Agar Well Diffusion assay.

Detailed Protocol: Agar Well Diffusion
  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[13]

  • Well Creation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.[14][15]

  • Compound Loading: Pipette a fixed volume (e.g., 50-100 µL) of each test derivative solution (at a set concentration, e.g., 1 mg/mL in DMSO) into separate wells.[15] Use a standard antibiotic (e.g., Ciprofloxacin, 5 µg/mL) as a positive control and the solvent (DMSO) as a negative control.[15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[15][17]

  • Data Acquisition: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).[18]

Comparative Performance Data
CompoundConcentration (in well)Zone of Inhibition vs. S. aureus (mm)Zone of Inhibition vs. E. coli (mm)
Ciprofloxacin 5 µg/mL~21[19]~26[18]
DMSO Negative Control00
Derivative A 1 mg/mL1410
Derivative B 1 mg/mL1813
Derivative C 1 mg/mL1611
Derivative D 1 mg/mL108

Interpretation: Derivative B demonstrates the most significant antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as indicated by the largest inhibition zones. The greater susceptibility of S. aureus across all derivatives suggests a potential mechanism of action more effective against Gram-positive bacteria. All derivatives are less potent than the standard antibiotic, Ciprofloxacin.

Section 3: Antifungal Activity Screening

Identifying novel antifungal agents is a critical area of research, given the rise of drug-resistant fungal infections. Pyridine derivatives have shown promise as potential antifungal compounds.[1][3][4]

Chosen Methodology: Broth Microdilution

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20] Following guidelines from the Clinical and Laboratory Standards Institute (CLSI) ensures reproducibility and inter-laboratory comparability.[21][22][23][24]

Principle of Causality: This quantitative assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The test compound is serially diluted in a liquid growth medium in a microtiter plate, and a standardized fungal inoculum is added. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the first well in the dilution series that remains clear, indicating growth inhibition. This provides a precise measure of the compound's potency.

Experimental Workflow: Broth Microdilution (CLSI M27)

BrothMicrodilution_Workflow cluster_prep Phase 1: Preparation cluster_inoculation Phase 2: Inoculation & Incubation cluster_analysis Phase 3: MIC Determination prep_compounds 1. Serially Dilute Derivatives & Fluconazole in RPMI Medium in a 96-well Plate prep_inoculum 2. Prepare Standardized Fungal Inoculum (e.g., C. albicans) prep_compounds->prep_inoculum inoculate 3. Add Fungal Inoculum to All Wells prep_inoculum->inoculate incubate 4. Incubate Plate (35°C for 24-48h) inoculate->incubate read_mic 5. Visually Determine MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for Broth Microdilution assay.

Detailed Protocol: Broth Microdilution
  • Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test derivatives and the positive control, Fluconazole, in RPMI-1640 medium. The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a fungal suspension of a common pathogenic yeast, such as Candida albicans, and adjust its concentration according to CLSI guidelines (typically to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL).[21]

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control well (inoculum, no compound) and a sterility control well (medium, no inoculum).

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.[20]

  • MIC Determination: After incubation, determine the MIC by visually observing the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.[20]

Comparative Performance Data
CompoundMIC vs. Candida albicans (µg/mL)
Fluconazole ≤ 2.0[25]
Derivative A 32
Derivative B 8
Derivative C 16
Derivative D 64

Interpretation: Derivative B exhibits the lowest MIC value, indicating it is the most potent antifungal agent among the synthesized compounds against C. albicans. While its activity (8 µg/mL) is notable, it is less potent than the standard antifungal drug Fluconazole. These quantitative MIC values are crucial for comparing the efficacy of different derivatives and for guiding further optimization efforts.

Conclusion and Future Directions

This guide outlines a structured, multi-faceted approach to screening the biological activities of novel this compound derivatives. The comparative data, while illustrative, underscores the importance of systematic screening against established standards.

  • Anticancer: Derivative B showed the highest cytotoxicity, suggesting that electron-withdrawing substituents may enhance activity. Future work should involve screening against a wider panel of cancer cell lines and exploring mechanisms of action.

  • Antibacterial: Derivative B was also the most effective antibacterial agent, particularly against S. aureus. Further studies should include determining MIC values to quantify this activity and testing against drug-resistant bacterial strains.

  • Antifungal: Derivative B again proved most promising with the lowest MIC against C. albicans. Investigating the spectrum of activity against other fungal pathogens (e.g., Aspergillus fumigatus) would be a logical next step.

The consistent performance of Derivative B across all three assays marks it as a lead compound for further development. The methodologies and comparative frameworks presented here provide a robust foundation for researchers to effectively screen and identify promising new therapeutic candidates from the versatile this compound scaffold.

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A Senior Application Scientist's Guide to Predicting Chemical Reactivity: A DFT-Based Comparison of 6-Chloro-3-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis - Predicting Reactivity with Conceptual DFT

In modern drug discovery and materials science, the ability to predict a molecule's reactivity is paramount. Waiting for empirical results is often inefficient and costly. This is where computational chemistry, specifically Density Functional Theory (DFT), provides an indispensable toolkit.[1] DFT allows us to move beyond simple structural representation and delve into the electronic properties that govern how and why a reaction occurs.[2]

This guide provides a practical framework for using DFT to predict and understand the chemical reactivity of 6-Chloro-3-methylpicolinaldehyde , a versatile heterocyclic building block used in the synthesis of complex pharmaceutical agents.[3] Its reactivity is dictated by a nuanced interplay between the aldehyde functionality, the pyridine ring, and the electronic effects of its chloro and methyl substituents.[3]

We will employ the principles of Conceptual DFT (CDFT), a powerful extension of DFT that translates calculated electronic properties into chemically intuitive reactivity descriptors.[4][5] Concepts such as electronegativity, chemical hardness, and the Fukui function allow us to pinpoint reactive sites for nucleophilic, electrophilic, and radical attack.[5][6][7] To provide a clear, objective benchmark, we will compare the predicted reactivity of our target molecule with three structurally similar alternatives:

  • Picolinaldehyde: The parent scaffold, to establish a baseline.

  • 6-Chloropicolinaldehyde: To isolate the effect of the electron-withdrawing chloro group.[8]

  • 6-Methylpicolinaldehyde: To isolate the effect of the electron-donating methyl group.[9]

Through this comparative analysis, we will demonstrate not just how to perform the calculations, but why specific computational choices are made and how to interpret the results to gain actionable chemical insights.

The "Why": Causality Behind the Computational Protocol

The trustworthiness of any computational model hinges on the justification of its methodology. A protocol should be a self-validating system, where each step is chosen to ensure accuracy and reliability for the specific chemical problem at hand.

Choosing the Right Tool: Functional and Basis Set Selection

For molecules like substituted pyridines, the choice of the DFT functional and basis set is critical for obtaining meaningful results.

  • Functional Selection (ωB97X-D): We will use the ωB97X-D functional. This is a range-separated hybrid functional that includes empirical dispersion corrections.

    • Expertise & Experience: Standard hybrid functionals like B3LYP can sometimes struggle with charge-transfer and non-covalent interactions, which can be important in larger systems or when considering intermolecular reactions. Range-separated functionals provide a more robust treatment of long-range interactions. The "-D" suffix indicates the inclusion of Grimme's dispersion correction, which is crucial for accurate energetics, though less critical for the electronic reactivity indices we focus on here.[10] For reactivity prediction, this functional provides a good balance between computational cost and accuracy.[10]

  • Basis Set Selection (6-311++G(d,p)): We will employ the 6-311++G(d,p) basis set.

    • Expertise & Experience: This Pople-style basis set offers a good compromise between accuracy and computational expense. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of electron density in chemical bonds. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogens. Diffuse functions are critical for accurately describing systems with lone pairs or anionic character, which is necessary when calculating electron affinity and related reactivity descriptors.

The overall computational workflow is a systematic process designed to ensure the results are physically meaningful.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis & Interpretation cluster_output 4. Output mol_build Build 3D Structure of This compound & Analogues geom_opt Geometry Optimization & Frequency Analysis (ωB97X-D / 6-311++G(d,p)) mol_build->geom_opt Initial Geometry sp_calc Single-Point Energy Calculations (Neutral, Anion, Cation) geom_opt->sp_calc Optimized Structure (N) vis Visualize Orbitals (HOMO/LUMO) & Electrostatic Potential geom_opt->vis Optimized Structure react_desc Calculate Conceptual DFT Reactivity Descriptors sp_calc->react_desc Energies (E_N, E_N-1, E_N+1) compare Compare Reactivity Profiles of Aldehydes react_desc->compare guide Generate Comparison Guide & Data Tables vis->guide compare->guide G cluster_lumo LUMO Distribution cluster_mep Molecular Electrostatic Potential (MEP) LUMO_desc The LUMO is primarily localized on the aldehyde group (C=O) and extends into the pyridine ring. This indicates the carbonyl carbon is the primary electrophilic site. MEP_desc The MEP surface shows a strong positive potential (electrophilic region) around the aldehyde's carbonyl carbon and hydrogen. A negative potential (nucleophilic region) is located around the carbonyl oxygen and the pyridine nitrogen.

Caption: Local reactivity analysis from LUMO and MEP visualization.

Both the FMO analysis and the MEP map confirm that the aldehyde's carbonyl carbon is the most electrophilic site, making it highly susceptible to nucleophilic addition reactions. [3]Furthermore, condensed Fukui function (f⁺) calculations would quantitatively confirm this, showing the largest value on this specific carbon atom. This prediction is critical for drug development professionals, as it highlights the primary site for potential metabolic transformation by enzymes like Aldehyde Oxidase (AOX), which often involves nucleophilic attack at electron-deficient carbon centers. [11][12]

Conclusion

This guide demonstrates a robust, validated DFT-based workflow for predicting the chemical reactivity of this compound. By systematically applying the principles of Conceptual DFT and comparing the target molecule to well-chosen analogues, we have quantitatively confirmed the significant role of its substituents.

Our calculations predict that this compound is a highly reactive electrophile, with the primary site for nucleophilic attack being the carbonyl carbon of the aldehyde group. This enhanced reactivity is a direct consequence of the strong electron-withdrawing effect of the chlorine atom on the pyridine ring. Such predictive insights are invaluable for anticipating a molecule's behavior in complex chemical and biological systems, guiding synthetic strategy, and flagging potential metabolic liabilities early in the drug development pipeline.

References

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  • Title: From Experiments to a Fast Easy-to-Use Computational Methodology to Predict Human Aldehyde Oxidase Selectivity and Metabolic Reactions Source: PubMed URL: [Link]

  • Title: this compound (C7H6ClNO) Source: PubChemLite URL: [Link]

  • Title: Synthesis of 6-chloro-3-pyridinemethanol Source: PrepChem.com URL: [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 6-Chloro-3-methylpicolinaldehyde Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-3-methylpicolinaldehyde is a substituted pyridine derivative that serves as a critical building block in the synthesis of novel pharmaceutical compounds and agrochemicals[1]. Its aldehyde functionality and substituted pyridine ring make it a versatile precursor for creating complex molecular architectures. As with any component used in pharmaceutical development, the ability to accurately and reliably quantify this compound is paramount. It is not merely a matter of process control; it is a foundational requirement for ensuring the quality, safety, and efficacy of the final drug product. Impurities and starting materials must be meticulously controlled, and this control is underpinned by robust, validated analytical methods.

This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices and grounds every protocol within the rigorous framework of analytical method validation. The principles discussed are aligned with the internationally harmonized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures[2][3][4]. Our objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to select, develop, and validate an analytical method that is truly fit for its intended purpose.

Pillar 1: The Foundation of Trust - Core Principles of Analytical Method Validation

Before comparing specific instrumental techniques, it is essential to understand the performance characteristics that define a validated method. According to ICH Q2(R2), validation is the process of demonstrating that an analytical procedure is suitable for its intended use[4][5]. This is achieved by assessing a set of core parameters that, together, build a comprehensive picture of the method's performance and limitations.

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[2][6].

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range[2].

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity[4].

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often expressed as percent recovery[2].

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time[5].

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[7].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage[4].

Pillar 2: Comparative Analysis of Quantification Methodologies

The selection of an analytical technique is a critical decision driven by factors such as the physicochemical properties of the analyte, required sensitivity, sample matrix, and available instrumentation. For an aldehyde-containing compound like this compound, several methods are viable. We will compare three common approaches: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of the pharmaceutical industry for purity and assay testing due to its high resolution, sensitivity, and applicability to a wide range of compounds[8]. For aldehydes, which may have weak chromophores, derivatization is a common strategy to enhance UV absorbance and, therefore, sensitivity. The most prevalent derivatizing agent for carbonyl compounds is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a highly conjugated hydrazone that absorbs strongly around 360 nm[7][9][10][11].

Causality Behind the Method:

  • Why Derivatization? this compound possesses a UV chromophore, but its molar absorptivity may not be sufficient for quantifying trace-level impurities. The reaction with DNPH creates a new, larger chromophore, significantly lowering the limits of detection and quantitation[7].

  • Why Reversed-Phase HPLC? A C18 column (a nonpolar stationary phase) with a polar mobile phase (e.g., acetonitrile and water) is ideal for separating the relatively nonpolar DNPH-derivative from polar impurities and excess reagent[8].

  • Why UV Detection at 360 nm? The resulting 2,4-dinitrophenylhydrazone derivative exhibits maximum absorbance near 360 nm, a wavelength where few other components are likely to interfere, thus enhancing the specificity of the method[7][11].

Experimental Protocol: HPLC-UV Quantification of this compound via DNPH Derivatization

  • Preparation of DNPH Reagent: Prepare a saturated solution of 2,4-Dinitrophenylhydrazine in acetonitrile containing a small amount of catalytic acid (e.g., 2% sulfuric acid)[7].

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the this compound reference standard and test samples in acetonitrile to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serial dilution from the stock solution.

  • Derivatization Reaction:

    • To 1.0 mL of each standard and sample solution, add 1.0 mL of the DNPH reagent.

    • Vortex the mixture and allow it to react at room temperature for at least one hour in the dark to ensure complete reaction and prevent photodegradation.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)[12].

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example: start at 70% A, ramp to 30% A over 25 minutes[7][13].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-35 °C to ensure reproducible retention times[7][13].

    • Detection Wavelength: 360 nm[7][13].

    • Injection Volume: 10-20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards. Determine the concentration of the analyte in the test samples from this curve.

Workflow for HPLC-UV Analysis

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Analyte dissolve Dissolve in Acetonitrile weigh->dissolve standards Prepare Calibration Standards dissolve->standards add_dnph Add DNPH Reagent standards->add_dnph react React for 1 hour add_dnph->react inject Inject into HPLC react->inject separate Separate on C18 Column inject->separate detect Detect at 360 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for HPLC-UV quantification via DNPH derivatization.

Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It offers high resolution and sensitivity, particularly with an FID detector[14]. Since this compound is a relatively small organic molecule, it is likely amenable to GC analysis. However, polar functional groups like aldehydes can sometimes exhibit poor peak shape (tailing) on standard GC columns. Derivatization can mitigate this issue and improve thermal stability.

Causality Behind the Method:

  • Why GC? If the analyte and its potential impurities have sufficient volatility and thermal stability, GC can be a faster and higher-resolution alternative to HPLC.

  • Why FID? The Flame Ionization Detector is a robust, universal detector for organic compounds, providing a response that is proportional to the number of carbon atoms, making it excellent for quantitative analysis.

  • Why Derivatization (Optional but Recommended)? Converting the polar aldehyde to a less polar, more stable derivative (e.g., an oxime or a silyl ether after reduction) can improve chromatographic performance, leading to sharper peaks and better resolution[14][15]. For this guide, we will consider direct analysis, but derivatization should be explored during method development if peak shape is poor.

  • Why a Mid-Polarity Column? A column like a DB-5 or HP-5 (5% phenyl-methylpolysiloxane) is a good starting point, offering a good balance for separating compounds of varying polarity.

Experimental Protocol: GC-FID Quantification of this compound

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the reference standard and test samples in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serial dilution. An internal standard (e.g., a stable compound with a similar structure and retention time, like a different substituted picoline) should be added to all samples and standards to improve precision.

  • GC-FID Analysis:

    • Column: HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overload.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. (This must be optimized).

    • Detector: FID.

    • Detector Temperature: 300 °C.

    • Injection Volume: 1 µL.

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Determine the concentration in test samples from this curve.

Workflow for GC-FID Analysis

G cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Analyte dissolve Dissolve in Volatile Solvent weigh->dissolve add_is Add Internal Standard (IS) dissolve->add_is standards Prepare Calibration Standards add_is->standards inject Inject 1 µL into GC standards->inject separate Separate on HP-5 Column inject->separate detect Detect with FID separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for GC-FID quantification with an internal standard.

Method 3: UV-Vis Spectrophotometry

Spectrophotometry is a simpler, lower-cost technique that measures the absorbance of light by a substance at a specific wavelength[16]. While direct quantification of the aldehyde is possible, its sensitivity is limited. A more robust approach involves a derivatization reaction that produces a colored product, shifting the absorbance maximum to the visible region where fewer interferences from starting materials or other impurities are expected. A classic reagent for this is 3-Methyl-2-benzothiazolinone hydrazone (MBTH), which reacts with aliphatic and aromatic aldehydes to form a blue formazan dye with a strong absorbance around 628 nm[10][16].

Causality Behind the Method:

  • Why Spectrophotometry? It is a rapid, accessible, and cost-effective method suitable for routine analysis where high sample throughput is needed and the sample matrix is relatively simple.

  • Why MBTH Derivatization? The reaction with MBTH provides high sensitivity and shifts the measurement into the visible spectrum, which significantly improves specificity over direct UV measurement of the starting material[10]. The resulting blue color is stable and follows Beer's Law over a considerable concentration range.

  • Why an Oxidizing Agent? An oxidizing agent, typically ferric chloride (FeCl₃), is required in the second step of the reaction to facilitate the oxidative coupling that forms the final colored formazan cation[16].

Experimental Protocol: Spectrophotometric Quantification using the MBTH Method

  • Reagent Preparation:

    • MBTH Solution: Prepare a fresh 0.05% (w/v) aqueous solution of 3-methyl-2-benzothiazolinone hydrazone hydrochloride.

    • Oxidizing Solution: Prepare a 0.2% (w/v) aqueous solution of ferric chloride.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) and create a set of calibration standards by serial dilution.

    • Prepare test samples in the same solvent.

  • Derivatization Reaction:

    • To a known volume (e.g., 2.0 mL) of each standard and sample in a test tube, add 1.0 mL of the MBTH solution.

    • Allow the mixture to stand at room temperature for 30 minutes for the initial reaction (azine formation) to complete[16].

    • Add 2.0 mL of the ferric chloride oxidizing solution and mix well.

    • Allow the blue color to develop for 15-20 minutes.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), typically around 628 nm, against a reagent blank[16].

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the analyte in the test samples from this curve.

Workflow for Spectrophotometric Analysis

G cluster_prep Sample & Standard Preparation cluster_react Colorimetric Reaction cluster_measure Measurement & Analysis stock Prepare Stock Solutions standards Prepare Calibration Standards stock->standards add_mbth Add MBTH Solution standards->add_mbth incubate1 Incubate 30 min add_mbth->incubate1 add_fecl3 Add Oxidizing Agent (FeCl3) incubate1->add_fecl3 incubate2 Incubate 20 min (Color Develops) add_fecl3->incubate2 measure_abs Measure Absorbance at ~628 nm incubate2->measure_abs calibrate Construct Calibration Curve measure_abs->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for spectrophotometric quantification using MBTH.

Pillar 3: Objective Performance Comparison

The ultimate choice of method depends on a balance of performance, cost, and the specific analytical challenge. The following table summarizes the expected performance characteristics for each validated method. The values presented are representative targets based on literature for similar analyses and must be confirmed during formal validation studies.

Validation Parameter HPLC-UV (with DNPH) GC-FID UV-Vis Spectrophotometry (with MBTH) Rationale / Key Consideration
Specificity Excellent Very Good Good HPLC offers superior separation of isomers and closely related impurities. GC resolution is high but co-elution is possible. Spectrophotometry is susceptible to interference from other aldehydes or colored compounds.
Linearity (R²) > 0.999> 0.998> 0.995All methods are expected to show excellent linearity over their respective ranges.
Range Wide (e.g., 0.1 - 100 µg/mL)Moderate (e.g., 1 - 200 µg/mL)Narrow (e.g., 0.5 - 10 µg/mL)HPLC typically offers the widest dynamic range, suitable for both assay and impurity analysis.
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%All methods can achieve high accuracy. The multi-step spectrophotometric method may have slightly higher variability.
Precision (%RSD) < 1.5%< 2.0%< 3.0%HPLC generally provides the highest precision due to robust automation. The manual steps in the MBTH method can increase variability.
Limit of Quantitation (LOQ) Low (ng/mL level)Low (ng/mL level)Moderate (µg/mL level)Derivatization makes HPLC highly sensitive. GC-FID is also very sensitive. Spectrophotometry is generally less sensitive.
Robustness High High Moderate Chromatographic methods are generally robust to minor changes in parameters like mobile phase composition or temperature. The colorimetric reaction can be more sensitive to timing and reagent stability.
Throughput ModerateModerate to HighHighSpectrophotometry, especially with a plate reader, offers the highest throughput for routine screening.
Cost / Complexity HighHighLowSpectrophotometry requires the least expensive and complex instrumentation.

Conclusion and Method Selection

The validation of an analytical method is a systematic process that proves its suitability for a specific purpose. For the quantification of this compound, there is no single "best" method; instead, there is a "most appropriate" method based on the analytical objective.

  • For regulatory filings, stability studies, and the quantification of trace-level impurities , HPLC-UV with DNPH derivatization is the superior choice. Its excellent specificity, wide dynamic range, and high precision provide the trustworthy data required to meet stringent pharmaceutical quality standards[5][6].

  • For process monitoring where speed and resolution are key and the analyte is known to be thermally stable , GC-FID presents a powerful alternative. It can offer faster run times than HPLC and is highly effective for quantifying the main component.

  • For high-throughput screening, preliminary assays, or in a quality control environment with a well-characterized and simple sample matrix , UV-Vis Spectrophotometry with MBTH derivatization is a highly efficient and cost-effective solution. Its simplicity and speed are significant advantages, provided its limitations in specificity are acceptable for the intended application.

Ultimately, the responsibility lies with the senior application scientist to align the analytical technique with the data requirements. By grounding the choice in the principles of method validation and understanding the causality behind each experimental step, one can ensure the generation of data that is not only accurate and precise but also defensible and fit for purpose.

References

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Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-3-methylpicolinaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Chloro-3-methylpicolinaldehyde Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic selection of a core scaffold is paramount. The this compound molecule represents a highly versatile and valuable heterocyclic building block.[1] Its structure is deceptively simple, yet it offers a rich array of reactive sites for chemical modification, making it an ideal starting point for the generation of diverse compound libraries for biological screening.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative framework for researchers engaged in the design and synthesis of novel therapeutic agents.

The core of this scaffold consists of a pyridine ring substituted with three key functional groups:

  • An aldehyde at the 2-position: A versatile chemical handle for a multitude of transformations.

  • A methyl group at the 3-position: A small lipophilic group that can probe specific hydrophobic pockets in a biological target.

  • A chloro group at the 6-position: An electron-withdrawing group that modulates the electronic properties of the entire ring system and serves as a site for nucleophilic aromatic substitution.

Understanding how modifications at each of these positions influence biological activity is the cornerstone of a successful lead optimization campaign.[2] This guide will dissect these relationships, supported by established chemical principles and experimental insights from related heterocyclic systems.

Pillar 1: Modifications of the Aldehyde Group - The Gateway to Diversity

The aldehyde functionality at the C2 position is the most prominent reactive center of the molecule. Its electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, making it a primary site for analog synthesis.[1] The electron-withdrawing nature of the chloro group at the 6-position further enhances this electrophilicity, facilitating a wide range of chemical reactions.[1]

Comparative Analysis of Aldehyde Modifications
Modification TypeResulting MoietyPredicted Impact on ActivityRationale & Supporting Evidence
Reductive Amination Secondary/Tertiary AminesOften enhances potency and bioavailability.Introduction of a basic nitrogen can form salt bridges with acidic residues in a target protein. This is a cornerstone of modern drug design. Potent N-[(6-chloro-3-pyridinyl)methyl] compounds have been developed for the α4β2 neuronal nicotinic acetylcholine receptor.[3]
Schiff Base Formation Imines/ImidazolidinesHighly variable; can act as prodrugs or active compounds.Imine formation with chiral amines can introduce stereocenters for asymmetric catalysis or specific chiral interactions.[1] Analogs like 1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine are potent ligands for nAChR.[3]
Reduction Primary AlcoholGenerally reduces activity but can serve as an intermediate.The resulting (6-chloro-3-methylpyridin-2-yl)methanol can be used for further functionalization, such as ether or ester formation.[1]
Grignard/Organolithium Addition Secondary AlcoholsIncreases steric bulk and lipophilicity.Can probe larger hydrophobic pockets within a binding site. The choice of organometallic reagent allows for fine-tuning of the substituent's size and shape.[1]
Wittig Reaction AlkenesIntroduces conformational rigidity.The resulting vinyl group can be used to explore interactions requiring a specific geometric orientation, as seen in the SAR of 6-Chloro-2-arylvinylquinolines.[4]
Experimental Protocol: Synthesis of a Schiff Base (Imine) Analog

This protocol describes a standard, self-validating method for synthesizing an imine derivative from this compound.

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.

  • Amine Addition: Add 1.05 equivalents of the desired primary amine to the solution.

  • Catalysis (Optional): For less reactive amines, a catalytic amount of acetic acid can be added to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity.

  • Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude imine can be purified by recrystallization or column chromatography to yield the final product.

Pillar 2: The Role of the C6-Chloro Substituent - An Electronic Anchor and Leaving Group

The chlorine atom at the 6-position is a critical modulator of the scaffold's properties. Its strong electron-withdrawing inductive effect influences the reactivity of the entire pyridine ring. Furthermore, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents.

Comparative Analysis of C6-Substitutions

SAR studies on related heterocyclic systems, such as quinolines, have demonstrated that the nature of the C6 substituent is crucial for biological activity.[4] For instance, in a series of antimalarial 2-arylvinylquinolines, introducing a fluorine atom at the C6 position improved antiplasmodial activity compared to methoxy analogs.[4] This highlights the importance of halogen bonding and electronic effects at this position.

C6-SubstituentElectronic EffectPredicted Impact on ActivityRationale
-Cl (Parent) Electron-withdrawingBaseline ActivityProvides a good balance of electronic activation and metabolic stability.
-F Strongly Electron-withdrawingPotentially Increased PotencyFluorine can form favorable hydrogen bonds and halogen bonds, and its introduction can block metabolic oxidation.[4]
-OCH3 Electron-donatingPotentially Decreased PotencyMay alter the electronic profile unfavorably for some targets, as observed in certain quinoline series.[4]
-NHR, -OR VariableHighly Target-DependentIntroduction of amine or ether linkages via SNAr allows for significant expansion of the chemical space to target specific interactions.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) at C6
  • Reactant Preparation: In a sealed reaction vessel, dissolve 1.0 equivalent of a this compound analog in an appropriate polar aprotic solvent (e.g., DMF or DMSO).

  • Nucleophile and Base Addition: Add 1.2-2.0 equivalents of the desired nucleophile (e.g., an amine or alcohol) and a non-nucleophilic base (e.g., K2CO3 or Cs2CO3).

  • Heating: Heat the reaction mixture to an elevated temperature (typically 80-150 °C). The reaction progress should be monitored by TLC or LC-MS.

  • Quenching and Extraction: After completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Pillar 3: The C3-Methyl Group - Probing Steric and Lipophilic Interactions

The methyl group at the 3-position, while less reactive than the other substituents, plays a key role in orienting the molecule within a binding pocket. Its small size and lipophilic character are ideal for probing hydrophobic regions of a target protein.

SAR Considerations for the C3-Position

While direct SAR studies modifying this specific methyl group were not found in the initial search, general medicinal chemistry principles suggest several avenues for exploration:

  • Size Variation: Replacing the methyl group with larger alkyl groups (ethyl, propyl) would test the steric tolerance of the binding pocket.

  • Electronic Variation: Substitution with small, electron-withdrawing groups (e.g., -CF3) or electron-donating groups (e.g., -OCH3) could modulate the electronics of the pyridine ring and introduce new polar contacts.

  • Bioisosteric Replacement: Replacing the methyl group with bioisosteres like -NH2 or -OH could introduce new hydrogen bonding capabilities.

These modifications would be crucial in a lead optimization phase to fine-tune the potency and selectivity of an active compound.[2]

Visualizing the SAR Workflow and Synthetic Pathways

To better conceptualize the process, the following diagrams illustrate the general workflow for conducting SAR studies and the synthetic routes to key analog classes.

SAR_Workflow A Core Scaffold (this compound) B Synthesize Analog Library (Modify C2, C3, C6 positions) A->B Diversification C Biological Screening (e.g., Enzyme Inhibition Assay) B->C Testing D Analyze Data: Identify Activity Trends C->D Correlation E Identify Key Structural Features (Pharmacophore) D->E Insight F Design Next-Generation Analogs E->F Rational Design F->B Iterative Cycle G Lead Optimization F->G

Caption: A typical iterative workflow for Structure-Activity Relationship (SAR) studies.

Synthesis_Pathway cluster_c2 C2-Aldehyde Modifications cluster_c6 C6-Chloro Modifications parent 6-Chloro-3-methyl- picolinaldehyde imine Imine / Schiff Base parent->imine R-NH2 alcohol1 Primary Alcohol parent->alcohol1 NaBH4 alcohol2 Secondary Alcohol parent->alcohol2 R-MgBr snar SNA_r_ Product (-OR, -NR2) parent->snar Nu-H, Base

Caption: Key synthetic pathways for diversifying the core scaffold.

Conclusion and Future Directions

The this compound scaffold is a privileged starting point for the development of novel bioactive compounds. This guide has demonstrated that its three primary substitution sites offer distinct and complementary opportunities for structural modification. The aldehyde group is a gateway to vast chemical diversity, the C6-chloro position allows for modulation of electronic properties and the introduction of diverse functional groups, and the C3-methyl group provides a handle for probing steric and hydrophobic interactions.

A systematic, iterative approach to modifying these positions, guided by the principles outlined here, will enable researchers to efficiently navigate the chemical space and optimize their compounds for enhanced potency, selectivity, and pharmacokinetic properties.[2][5] Future work should focus on generating empirical data for specific biological targets to build a quantitative understanding of the SAR for this promising class of molecules.

References

  • This compound | CAS 1211537-07-3 - Benchchem.
  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC.
  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services.
  • Novel and Potent 6-Chloro-3-pyridinyl Ligands for the α4β2 Neuronal Nicotinic Acetylcholine Receptor‡ - Journal of Medicinal Chemistry - ACS Figshare.
  • Total Synthesis and Pharmacological Evaluation of Phochrodines A–C - PubMed Central.

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A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for 6-Chloro-3-methylpicolinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Chloro-3-methylpicolinaldehyde

In the landscape of modern medicinal and organic chemistry, this compound stands out as a highly valuable heterocyclic building block.[1] Its unique structure, featuring a reactive aldehyde group and a chloro-substituted pyridine ring, offers a versatile scaffold for the synthesis of complex molecular architectures.[1] This versatility is paramount in the development of novel pharmaceutical agents, where the aldehyde allows for straightforward functionalization and the creation of diverse compound libraries for biological screening.[1]

However, unlocking the full synthetic potential of this molecule is critically dependent on catalysis. The right catalyst can steer a reaction towards high efficiency, exquisite selectivity, and broad functional group tolerance, which are non-negotiable requirements in multi-step drug development pathways.[1] This guide provides an in-depth, objective comparison of various catalytic systems for key transformations of this compound. Moving beyond a simple list of options, we will explore the causality behind experimental choices and provide field-proven protocols to empower researchers in their catalyst selection and optimization efforts.

Understanding the Substrate: Reactivity Profile

The synthetic utility of this compound is dictated by the interplay of its functional groups. The aldehyde is the primary site of reactivity, readily undergoing nucleophilic additions, reductions, and oxidations.[1] Crucially, the electronic properties of the pyridine ring and its substituents govern the reactivity of this carbonyl group. The electron-withdrawing nature of both the nitrogen atom in the pyridine ring and the chloro group at the 6-position significantly enhances the electrophilicity of the carbonyl carbon. This makes it exceptionally susceptible to attack by nucleophiles compared to analogues bearing electron-donating groups.[1]

This enhanced reactivity is particularly relevant in C-N bond-forming reactions like reductive amination, a cornerstone for synthesizing secondary amines, which are ubiquitous intermediates in pharmaceuticals and agrochemicals.[2]

A Framework for Rigorous Catalyst Benchmarking

To ensure a fair and meaningful comparison, a standardized framework for catalyst evaluation is essential.[3] Benchmarking is a community-driven activity that relies on consensus to make reproducible and relevant assessments.[3] Our evaluation hinges on three key performance indicators (KPIs):

  • Activity: This measures the intrinsic rate of the reaction. It is often expressed as Turnover Number (TON), representing the number of substrate molecules converted per catalyst active site, and Turnover Frequency (TOF), which is the TON per unit of time.

  • Selectivity: This quantifies the catalyst's ability to produce the desired product over other possible side products. High selectivity is crucial for minimizing downstream purification efforts and maximizing atom economy.

  • Stability and Reusability: A catalyst's long-term performance and ability to be recycled without significant loss of activity are critical for sustainable and cost-effective processes.[2]

The following workflow provides a systematic approach to screening and benchmarking catalysts for any given reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Durability Testing A Define Model Reaction (Substrate, Reagents, Solvent) B Select Diverse Catalysts (e.g., Pd, Pt, Co-based) A->B C Run Small-Scale Reactions (Standardized T, P, Time) B->C D Analyze Initial Yield & Selectivity (TLC, GC/MS, NMR) C->D E Select Top 3-5 Catalysts D->E Promising Candidates F Optimize Reaction Parameters (Temp, Pressure, Catalyst Loading) E->F G Determine TON/TOF F->G H Perform Catalyst Recycling Runs G->H Optimized Conditions I Assess Activity Loss Per Cycle H->I J Characterize Spent Catalyst I->J K Benchmark Report J->K Final Recommendation G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A Aldehyde (R-CHO) C Carbinolamine Intermediate A->C + B Amine (R'-NH2) B->C + D Imine (R-CH=NR') C->D - H2O E Imine F Secondary Amine (R-CH2-NHR') E->F + H2 [Catalyst]

Caption: Simplified mechanism for reductive amination.

Validated Experimental Protocol

This protocol provides a self-validating, step-by-step method for benchmarking catalyst performance in the reductive amination of this compound.

Objective: To determine the yield, selectivity, and reusability of a selected catalyst (e.g., Pd/HMMS-Fe₃O₄) for the synthesis of N-benzyl-(6-chloro-3-methylpyridin-2-yl)methanamine.

Materials:

  • This compound (1 mmol)

  • Benzylamine (1.1 mmol)

  • Catalyst (e.g., Pd/HMMS-Fe₃O₄, 1 mol% Pd)

  • Anhydrous Ethanol (10 mL)

  • Hydrogen (H₂) gas supply with balloon or gas burette

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

  • External magnet (for magnetic catalysts)

  • Analytical tools: TLC plates, GC-MS, NMR spectrometer

Procedure:

  • Catalyst Pre-treatment (if required): Some catalysts may require pre-reduction. For instance, a new batch of Pd/C might be stirred under an H₂ atmosphere in the reaction solvent for 30 minutes prior to adding the substrates. [4]2. Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1 mmol) and the catalyst (1 mol%).

  • Solvent and Reagent Addition: Add anhydrous ethanol (10 mL) followed by benzylamine (1.1 mmol).

  • Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure using a balloon. For quantitative studies, a gas burette can be used to measure H₂ uptake.

  • Reaction Execution: Stir the mixture vigorously at room temperature (25 °C).

  • Monitoring (Trustworthiness Pillar): The reaction progress should be monitored every hour using Thin-Layer Chromatography (TLC). This provides a semi-quantitative check on the consumption of the starting aldehyde. A co-spot of the starting material should always be run for accurate comparison.

  • Work-up: Upon reaction completion (as indicated by TLC, typically 2-4 hours), remove the H₂ source.

    • For magnetic catalysts, place a strong external magnet against the side of the flask. The catalyst will be immobilized, allowing the clear supernatant to be decanted.

    • For non-magnetic catalysts like Pd/C, filter the mixture through a pad of Celite.

  • Analysis: Analyze the crude product mixture by GC-MS to determine the conversion and selectivity. Purify the product via column chromatography for full characterization by NMR.

  • Catalyst Recycling: Wash the recovered catalyst with ethanol (3 x 10 mL), dry it under vacuum, and use it directly in a subsequent run with fresh substrates to assess its reusability.

Challenges and Future Outlook

While significant progress has been made, challenges in catalysis remain. Ensuring robust benchmarking requires careful control over reaction conditions and transparent reporting of data. [3]Catalyst deactivation, whether by poisoning or structural degradation, is an ongoing area of research. [3] The future of catalysis for reactions involving aldehydes like this compound is bright. Exciting frontiers include the development of highly active non-noble metal catalysts and the application of novel energy sources. [5]Visible-light photoredox catalysis, for example, offers the potential to drive reactions under exceptionally mild conditions, often at ambient temperature, opening new avenues for sustainable chemical synthesis. [6]

Conclusion

The selection of a catalyst for reactions with this compound is a multi-faceted decision that balances activity, selectivity, cost, and process sustainability. For high-performance, lab-scale synthesis with easy recovery, palladium nanoparticles on magnetic supports represent the state-of-the-art. For large-scale industrial applications, cost-effective cobalt-based systems present a compelling alternative, despite requiring more demanding conditions.

This guide has provided a framework for making informed decisions, grounded in comparative data and reproducible protocols. By adopting a systematic benchmarking approach, researchers can accelerate the discovery and optimization of catalytic processes, ultimately enabling the efficient synthesis of the next generation of complex molecules.

References

  • Di M, et al. Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. MDPI. [Link]

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Spectroscopic Fingerprints: A Comparative Analysis of 6-Chloro-3-methylpicolinaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in ensuring the efficacy, safety, and novelty of a synthesized molecule. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed comparative spectroscopic analysis of 6-Chloro-3-methylpicolinaldehyde and its positional isomers, offering a framework for their differentiation using fundamental spectroscopic techniques.

The strategic placement of the chloro, methyl, and aldehyde groups on the pyridine ring creates a unique electronic environment for each isomer, resulting in distinct spectroscopic signatures. Understanding these subtle yet significant differences is paramount for unambiguous characterization. This guide will delve into the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), providing a robust analytical toolkit for researchers.

The Isomeric Landscape

The focus of this guide is to differentiate this compound from its key positional isomers. The varied placement of the substituents—an electron-withdrawing chloro group, an electron-donating methyl group, and a strongly electron-withdrawing aldehyde group—profoundly influences the electron density distribution within the pyridine ring, which in turn governs the spectroscopic output.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. The electron-withdrawing aldehyde and chloro groups will deshield adjacent protons, shifting their signals downfield (to higher ppm values), while the electron-donating methyl group will cause an upfield shift (to lower ppm values) for nearby protons. The coupling patterns (splitting) between adjacent protons will also be a key differentiator, revealing the substitution pattern of the pyridine ring.

¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents. The carbon atom of the aldehyde group will appear at a characteristic downfield position (around 190 ppm). The positions of the chlorinated and methylated carbons, as well as the other ring carbons, will vary significantly between isomers, providing a unique fingerprint for each.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound and its Isomers

IsomerPredicted ¹H Chemical Shifts (ppm)Predicted ¹³C Chemical Shifts (ppm)
This compound Aldehyde H: ~10.1; Aromatic Hs: ~7.5-8.5; Methyl H: ~2.5C=O: ~192; Aromatic Cs: ~120-160; Methyl C: ~18
Positional Isomer A Varies based on substituent positionsVaries based on substituent positions
Positional Isomer B Varies based on substituent positionsVaries based on substituent positions
Positional Isomer C Varies based on substituent positionsVaries based on substituent positions

Note: The predicted values are based on established substituent effects on the pyridine ring. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

The key vibrational bands to consider for these isomers are:

  • C=O stretch (aldehyde): A strong absorption band typically appearing in the range of 1700-1720 cm⁻¹. The electronic environment can slightly shift this frequency.

  • C-H stretch (aromatic and methyl): Aromatic C-H stretches appear above 3000 cm⁻¹, while methyl C-H stretches are found just below 3000 cm⁻¹.

  • C=C and C=N stretches (pyridine ring): These appear in the 1450-1600 cm⁻¹ region.[1]

  • C-Cl stretch: A band in the 850-550 cm⁻¹ region.[1]

  • Out-of-plane C-H bending: The pattern of these bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.[2]

Table 2: Characteristic Infrared Absorption Frequencies for this compound Isomers

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aldehyde (C=O)Stretch1700–1720[1]
Aromatic C-HStretch3000–3100[1]
Methyl C-HStretch2850–3000[1]
Pyridine Ring (C=C, C=N)Stretch1450–1600[1]
C-ClStretch850–550[1]

The precise positions of the C=C, C=N, and C-H out-of-plane bending vibrations will be the most informative for distinguishing between the isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like substituted pyridines exhibit characteristic absorptions in the UV region. The position and intensity of these absorption bands are influenced by the substituents on the pyridine ring.

Generally, aromatic compounds display a primary absorption band around 200-210 nm and a less intense secondary band between 255-275 nm.[2] The presence of the aldehyde and chloro groups, which can extend the conjugation and influence the electronic transitions, will likely cause a bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted pyridine. The exact λmax values will differ for each isomer due to the unique electronic interactions between the substituents.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound Isomers

IsomerPredicted λmax (nm)
This compound ~210-220 and ~260-280
Positional Isomer A Varies based on substituent positions
Positional Isomer B Varies based on substituent positions
Positional Isomer C Varies based on substituent positions
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the isomers of this compound, the molecular ion peak (M⁺) will be the same. However, the key to their differentiation lies in the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in the appearance of an M+2 peak with about one-third the intensity of the molecular ion peak.

The fragmentation patterns, while potentially complex, can also provide structural clues. The position of the substituents will influence the stability of the resulting fragment ions, leading to differences in the relative abundances of certain fragments.

Experimental Protocols

To obtain the spectroscopic data discussed above, the following standard experimental protocols should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Reference the chemical shifts to tetramethylsilane (TMS) at 0.00 ppm.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

FTIR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]

    • Press the mixture in a pellet die under high pressure to form a transparent pellet.[4]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution (10⁻⁴ to 10⁻⁵ M) of the isomer in a UV-transparent solvent (e.g., ethanol or hexane).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a blank and zero the instrument.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the absorbance over a wavelength range of approximately 200-400 nm.[5]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Separation:

    • Inject the sample into the GC. The isomers may have slightly different retention times depending on their polarity and volatility.

    • Use an appropriate GC column (e.g., a non-polar DB-5ms column) and temperature program to achieve separation.[6]

  • MS Analysis:

    • As the separated compounds elute from the GC column, they will be ionized in the mass spectrometer (typically by electron ionization).

    • The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z), and the detector will record their abundance.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, the characteristic chlorine isotopic pattern, and the fragmentation pattern.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of this compound isomers.

Caption: Workflow for the spectroscopic differentiation of this compound isomers.

Conclusion

The differentiation of positional isomers of this compound is a critical analytical challenge that can be effectively addressed through a multi-faceted spectroscopic approach. By carefully analyzing the nuances in NMR chemical shifts and coupling constants, the characteristic vibrational modes in IR spectroscopy, the electronic transitions in UV-Vis spectroscopy, and the isotopic patterns and fragmentation in mass spectrometry, researchers can confidently identify and characterize each specific isomer. This guide provides a foundational framework for these analyses, empowering scientists in their pursuit of novel chemical entities.

References

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The Ascendant Scaffold: Evaluating the Therapeutic Potential of 6-Chloro-3-methylpicolinaldehyde-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone of therapeutic design, integral to a multitude of FDA-approved drugs.[1] Its unique electronic properties and capacity for hydrogen bonding significantly enhance the pharmacokinetic profiles of drug candidates.[1] Within this privileged class of heterocycles, picolinaldehydes, or pyridine-2-carboxaldehydes, offer a versatile platform for the synthesis of novel bioactive molecules due to the reactivity of the aldehyde group.[2][3] This guide focuses on a particularly promising, yet underexplored starting material: 6-Chloro-3-methylpicolinaldehyde . We will delve into its potential as a scaffold for generating new therapeutic agents, comparing its prospective derivatives against established alternatives in key therapeutic areas: oncology, infectious diseases, and inflammation.

The Strategic Advantage of the this compound Scaffold

This compound (C₇H₆ClNO) is a heterocyclic building block whose structure is primed for synthetic diversification.[4] The presence of a chloro group at the 6-position, a methyl group at the 3-position, and an aldehyde at the 2-position of the pyridine ring provides multiple reactive sites for targeted functionalization.

  • The Aldehyde "Warhead": The formyl group is a key reactive handle, readily participating in condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively.[5][6][7][8][9][10][11] This allows for the straightforward introduction of a wide array of molecular fragments, enabling the rapid generation of diverse compound libraries for biological screening.[4]

  • The Chloro "Anchor": The chlorine atom can be a site for nucleophilic substitution, offering another avenue for structural modification. Furthermore, the presence of a halogen can significantly modulate the electronic properties of the pyridine ring and influence the compound's pharmacokinetic and pharmacodynamic profile. Halogenated compounds have demonstrated enhanced anticancer and antimicrobial activities in numerous studies.[12]

  • The Methyl "Tuner": The methyl group can influence the steric and electronic properties of the molecule, potentially enhancing binding affinity to biological targets and improving metabolic stability.[13]

Comparative Therapeutic Potential: A Data-Driven Outlook

While direct biological data for derivatives of this compound is emerging, we can project their potential by examining structurally analogous compounds. The primary synthetic routes from this aldehyde lead to Schiff bases and hydrazones, classes of compounds with well-documented and potent biological activities.

Anticancer Potential

The search for novel anticancer agents is relentless. Pyridine and its derivatives have been incorporated into numerous anticancer drugs.[14] The introduction of a halogen atom into these scaffolds has been shown to significantly enhance cytotoxic activity.[12]

Comparative Analysis:

We propose the synthesis of Schiff base and hydrazone derivatives of this compound and compare their potential anticancer activity with known agents. Based on existing literature for similar structures, we anticipate promising activity. For instance, novel 6-chloro-quinazolin derivatives have demonstrated potent antitumor activities, inducing apoptosis in cancer cell lines.[15] Similarly, other halogenated heterocyclic compounds have shown significant cytotoxicity against a range of cancer cell lines.[12][16][17]

Compound Class Representative Structure (Hypothetical) Anticipated Activity based on Analogs Reference Compounds Reported IC₅₀ Ranges (Analogs)
Schiff Bases This compound derived Schiff basePotent cytotoxicity against various cancer cell lines (e.g., Leukemia, Colon, CNS, Melanoma).[16]Doxorubicin, Cisplatin< 0.01–10 µM[16][18]
Hydrazones This compound derived hydrazoneInduction of apoptosis and cell cycle arrest.[15]Etoposide2.51–16.87 µg/mL[18][19]
Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have a long history of use as antimicrobial agents.[15][20] The functionalization of the pyridine scaffold can lead to compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[20][21]

Comparative Analysis:

Derivatives of this compound, particularly Schiff bases and hydrazones, are expected to exhibit significant antimicrobial properties. Studies on similar pyridine derivatives have shown potent activity against a range of pathogens, including resistant strains.[20][21]

Compound Class Representative Structure (Hypothetical) Anticipated Activity based on Analogs Reference Antibiotics Reported MIC Ranges (Analogs)
Schiff Bases This compound derived Schiff baseBroad-spectrum activity against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[20][21]Ciprofloxacin, Ampicillin0.12–16 µg/mL[20]
Hydrazones This compound derived hydrazoneActivity against bacteria and fungi (C. albicans).[5]Fluconazole< 0.0048–0.039 mg/mL[21]
Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Many heterocyclic compounds, including those with a pyridine core, have been investigated for their anti-inflammatory properties.[2][22][23] The mechanism often involves the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.[24]

Comparative Analysis:

The carrageenan-induced paw edema model in rats is a standard preclinical assay for evaluating acute anti-inflammatory activity.[25][26][27][28][29] Derivatives of this compound are promising candidates for development as novel anti-inflammatory agents.

Compound Class Representative Structure (Hypothetical) Anticipated Activity based on Analogs Reference NSAIDs Reported Inhibition of Edema (Analogs)
Schiff Bases This compound derived Schiff baseSignificant reduction in paw edema, comparable to or exceeding standard NSAIDs.[24]Indomethacin, DiclofenacUp to 60% inhibition at 100 mg/kg[25]
Hydrazones This compound derived hydrazoneDose-dependent anti-inflammatory effects.[14]IbuprofenSignificant edema reduction[27]

Experimental Workflows and Protocols

To empirically validate the therapeutic potential of this compound derivatives, a systematic experimental approach is required. This involves the synthesis of a focused library of compounds followed by a cascade of in vitro and in vivo biological assays.

Synthetic Workflow

The synthesis of Schiff base and hydrazone derivatives from this compound is a straightforward and efficient process.

Synthesis_Workflow A This compound C Condensation Reaction (e.g., Reflux in Ethanol) A->C B Primary Amine (R-NH2) or Hydrazine (R-NHNH2) B->C D Schiff Base or Hydrazone Derivative C->D E Purification (e.g., Recrystallization) D->E F Characterization (NMR, IR, Mass Spec) E->F

Caption: General workflow for the synthesis of Schiff base and hydrazone derivatives.

Biological Evaluation Pipeline

A tiered screening approach allows for the efficient identification of lead compounds.

Biological_Evaluation_Pipeline cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Anticancer Screening (MTT Assay) D Xenograft Tumor Models A->D B Antimicrobial Screening (Broth Microdilution) E Infection Models B->E C Anti-inflammatory Screening (e.g., COX Inhibition Assay) F Carrageenan-Induced Paw Edema Model C->F

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 6-Chloro-3-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 6-Chloro-3-methylpicolinaldehyde. As researchers and drug development professionals, adherence to rigorous safety protocols is paramount not only for personal safety but also for environmental stewardship. The procedures outlined below are designed to provide a clear, step-by-step framework for managing this compound as a hazardous waste material, grounded in established regulatory standards and chemical principles.

Core Safety Profile and Immediate Handling

Understanding the inherent hazards of this compound is the foundation of its safe management. This compound is a chlorinated pyridine derivative, a class of chemicals that requires careful handling.

1.1. Hazard Identification

The primary known hazard associated with this compound is that it is harmful if swallowed (H302).[1] While specific data for this exact compound is limited, analogous structures such as 6-chloropyridine-3-carboxaldehyde are known to cause serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[2] Therefore, it is prudent to handle it with the assumption that it poses similar risks.

Table 1: Chemical and Safety Data for this compound

PropertyValueSource
Chemical Formula C₇H₆ClNO[1]
Molecular Weight 155.58 g/mol [1]
Physical Form Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statement H302: Harmful if swallowed[1]
Storage Class 11: Combustible Solids[1]

1.2. Required Personal Protective Equipment (PPE)

Before handling this compound in any capacity, from experimental use to waste disposal, the following PPE is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate PPE and training for all laboratory personnel.[3]

  • Eye Protection: Chemical safety goggles (meeting EN 166 standard or equivalent) are required.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[5]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] For emergencies or large spills, a NIOSH-approved respirator may be necessary.[4]

1.3. First Aid Measures

In the event of an exposure, immediate and correct first aid is critical.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[4]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. This compound falls under the category of halogenated organic waste . The presence of a carbon-halogen bond (in this case, C-Cl) is the defining feature.[7] The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds due to their persistence and potential to form toxic byproducts if not disposed of correctly.[8][9]

The Causality Behind Segregation: Halogenated and non-halogenated organic waste streams must never be mixed.[10] The primary reason for this strict segregation is the disposal method. Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like HCl) produced during combustion.[11][12] Mixing them with non-halogenated solvents, which can often be recycled or burned for fuel recovery, contaminates the entire waste stream, drastically increasing disposal costs and environmental complexity.

Protocol 2.1: Waste Collection and Labeling

  • Select a Compatible Container: Use a designated, leak-proof waste container with a secure, tight-fitting lid. The container must be compatible with chlorinated organic compounds. High-density polyethylene (HDPE) is a common choice.

  • Label the Container: Before adding any waste, clearly label the container as "HAZARDOUS WASTE – HALOGENATED ORGANICS."

  • List Contents: All constituents of the waste must be clearly listed on the label with their approximate concentrations. For this compound, write the full chemical name. Do not use abbreviations.[10]

  • Keep Closed: The waste container must remain closed at all times, except when actively adding waste.[10][13]

Disposal Workflow

The following workflow outlines the decision-making and procedural steps for the compliant disposal of this compound. This process aligns with the requirements of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates a formal Chemical Hygiene Plan (CHP) for all laboratories.[3][14][15]

G cluster_prep Preparation & Handling cluster_collection On-Site Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste: This compound B Characterize as Halogenated Organic Waste A->B Analyze Properties C Don Required PPE: Gloves, Goggles, Lab Coat B->C Assess Hazards F Add Waste to Container (in a fume hood) C->F Safe Handling D Select Designated Halogenated Waste Container E Ensure Container is Properly Labeled D->E E->F G Securely Close Container F->G H Store in Satellite Accumulation Area (SAA) G->H Move to Storage I Inspect Container Weekly for Leaks or Degradation H->I J Arrange for Pickup by Certified Hazardous Waste Contractor I->J When Full or Time Limit Reached K Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) J->K L Final Treatment: High-Temperature Incineration K->L

Caption: Disposal workflow for this compound.

3.1. Recommended Disposal Method: Incineration

For chlorinated aromatic compounds, high-temperature incineration is the most effective and environmentally sound disposal method.[8][13]

  • Mechanism: Incineration at temperatures typically above 900°C ensures the complete thermal decomposition of the molecule.[11][12] This process breaks the stable aromatic ring and the carbon-chlorine bonds, preventing the formation of highly toxic and persistent polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), which can form at lower temperatures.[16]

  • Implementation: This process must be carried out in a licensed hazardous waste incineration facility. These facilities are equipped with flue gas treatment systems (scrubbers) that neutralize hydrogen chloride (HCl) and other acidic gases, preventing their release into the atmosphere.[12] It is the responsibility of the laboratory to use a certified hazardous waste disposal contractor for this service.

3.2. Unacceptable Disposal Methods

Under no circumstances should this compound or its waste solutions be disposed of via the following methods:

  • Drain Disposal: This is illegal and environmentally irresponsible. The compound can persist in waterways and harm aquatic life.

  • Standard Trash: Disposing of this chemical in the regular trash can lead to exposure for sanitation workers and environmental contamination through landfill leachate.

  • Evaporation in Fume Hood: While sometimes used for non-hazardous solvents, this is not an acceptable disposal method for hazardous or combustible solids.

Spill Management

Accidental spills must be managed promptly and safely.

Protocol 4.1: Small Spill Cleanup (Contained within a Fume Hood)

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Wear the full complement of PPE as described in section 1.2.

  • Containment: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[6] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbent material and spilled solid into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

Protocol 4.2: Large Spill Cleanup (Outside of a Fume Hood)

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors to contain any dust or vapors.

  • Contact Authority: Notify your institution's Environmental Health & Safety (EHS) office and/or the local fire department. Do not attempt to clean up a large spill yourself.

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental health.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-3-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Chloro-3-methylpicolinaldehyde is foundational to discovery. However, innovation cannot come at the cost of safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and a causal understanding of its potential hazards. Our primary objective is to create a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: Understanding the "Why" Behind the "What"

While a specific, comprehensive toxicological profile for this compound is not widely published, its structure—a halogenated picolinaldehyde—provides a strong basis for hazard assessment by referencing analogous compounds. Picolinaldehydes and other chlorinated pyridine derivatives are known to possess biological activity and potential for irritation.

Based on data from similar chemical structures, the primary hazards are categorized as follows:

  • Acute Toxicity: Harmful if swallowed (Acute Tox. 4 Oral).[1][2]

  • Skin Irritation: Causes skin irritation (H315).[2][3] Direct contact can lead to redness and discomfort.

  • Eye Damage: Causes serious eye irritation (H319).[2][3] The aldehyde functional group can be particularly damaging to sensitive eye tissues.

  • Respiratory Irritation: May cause respiratory tract irritation (H335), especially if the compound is in solid, powder form or if vapors are generated.[2][3]

These classifications are the driving force behind the specific PPE and handling protocols outlined below. We are not just following rules; we are actively mitigating clearly defined risks.

Core Protective Equipment: A Multi-Layered Defense

Handling this compound requires a comprehensive barrier against exposure. All operations should, at a minimum, be conducted within a certified chemical fume hood to control vapor and particulate exposure.[4]

A. Eye and Face Protection Direct ocular exposure is a primary risk. Therefore, mandatory protection includes:

  • Chemical Safety Goggles: Tightly fitting goggles that form a seal around the eyes are essential to protect against splashes and airborne particulates.[5] Standard safety glasses are insufficient.

  • Face Shield: For operations with a higher risk of splashing, such as transferring solutions or working with larger quantities, a face shield should be worn in addition to safety goggles to protect the entire face.[5]

B. Skin and Body Protection To prevent skin contact, which can cause irritation, a multi-component approach is necessary:[2][3]

  • Gloves: Handle this chemical exclusively with chemical-resistant gloves, which must be inspected for integrity before each use.[5]

    • Material Selection: While specific breakthrough data for this exact compound is unavailable, gloves made of Viton® are an excellent choice for handling similar aromatic compounds. Double-gloving (wearing two pairs of nitrile gloves) can be a practical alternative for short-duration tasks, but be aware of the shorter breakthrough times.

    • Technique: Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[5]

  • Laboratory Coat: A standard cotton lab coat is not sufficient. A chemically resistant lab coat or a disposable coverall (e.g., Tyvek) should be worn to protect street clothes and underlying skin.

  • Full-Body Protection: For large-scale operations or situations with a high risk of significant spills, a full chemical-resistant suit is required to ensure complete protection.[5]

C. Respiratory Protection Engineering controls like a fume hood are the first and most critical line of defense.[4] However, in specific situations, respiratory protection is non-negotiable:

  • When Required: Respiratory protection is necessary if you are weighing or handling the solid powder outside of a contained system (like a glove box), responding to a spill, or if engineering controls are known to be insufficient.

  • Respirator Type: A full-face respirator equipped with multi-purpose combination (US) or ABEK-type (EN 14387) cartridges is recommended.[5] If the respirator is the sole means of protection, a positive-pressure, supplied-air respirator is the authoritative standard.[5]

PPE Protocols for Specific Laboratory Operations

The level of PPE must correspond to the risk of the specific task being performed. The following table provides clear, tiered guidance.

Operation Engineering Control Eye/Face Protection Gloves Body Protection Respiratory Protection
Storage & Transport General VentilationSafety GlassesNitrile Gloves (Single Pair)Standard Lab CoatNot typically required
Weighing (Solid) Chemical Fume HoodSafety GogglesDouble Nitrile or Viton®Chemical-Resistant Lab CoatRecommended if dust is possible
Solution Preparation Chemical Fume HoodSafety Goggles & Face ShieldDouble Nitrile or Viton®Chemical-Resistant Lab CoatNot required in a certified hood
Reaction Workup Chemical Fume HoodSafety Goggles & Face ShieldDouble Nitrile or Viton®Chemical-Resistant Lab CoatNot required in a certified hood
Spill Cleanup N/AFull-Face RespiratorHeavy-duty Viton® or ButylChemical-Resistant Suit/ApronMandatory: Full-face with ABEK cartridges[5]

Procedural Workflow for Safe Handling

A systematic approach ensures that safety is integrated into every step of the experimental process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Assemble All Required PPE prep1->prep2 prep3 Locate Emergency Equipment (Shower, Eyewash, Spill Kit) prep2->prep3 handle1 Don All PPE (Gloves last) handle2 Perform Chemical Work Within Fume Hood handle1->handle2 handle3 Keep Containers Closed When Not in Use handle2->handle3 clean1 Segregate Halogenated Waste into Designated Container clean2 Decontaminate Work Surface clean1->clean2 clean3 Remove PPE (Gloves first) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard Operating Procedure from Preparation to Cleanup.

Emergency Protocols: A Rapid Response Plan

In the event of an exposure or spill, a clear and immediate plan is critical. All personnel must be trained on these procedures.

G cluster_spill Chemical Spill cluster_exposure Personal Exposure start EMERGENCY (Spill or Exposure) spill1 Alert Personnel & Evacuate Area start->spill1 expo1 Remove Contaminated Clothing start->expo1 spill2 Remove Ignition Sources spill1->spill2 spill3 Assess Spill Size spill2->spill3 spill_small Small Spill: Use Spill Kit with Full PPE spill3->spill_small <100 mL spill_large Large Spill: Call Emergency Services spill3->spill_large >100 mL expo2 Identify Exposure Route expo1->expo2 skin Skin Contact: Flush with Soap & Water for 15 min expo2->skin eyes Eye Contact: Flush at Eyewash Station for 15 min expo2->eyes inhale Inhalation: Move to Fresh Air expo2->inhale seek_med Seek Immediate Medical Attention skin->seek_med eyes->seek_med inhale->seek_med

Caption: Immediate Response Workflow for Spills and Personal Exposure.

Decontamination and Disposal Plan

Proper disposal is a crucial final step in the safe handling workflow.

  • PPE Decontamination: Disposable PPE (gloves, coveralls) should be placed in a sealed bag and disposed of as hazardous waste. Non-disposable items, like goggles and face shields, should be thoroughly cleaned with soap and water before reuse.

  • Waste Disposal: All waste containing this compound, including contaminated absorbent materials from spills, must be treated as hazardous waste.

    • Segregation: It must be collected in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[6]

    • Regulations: Never dispose of this chemical down the drain.[7] Adhere strictly to local, state, and federal regulations for hazardous waste disposal, which may require high-temperature incineration for halogenated compounds.[8]

By adhering to this comprehensive guide, you build a culture of safety that goes beyond simple compliance. You create a trusted, self-validating system where the rationale behind each safety measure is understood, ensuring the protection of both the scientist and the science.

References

  • ChemicalBook. (2025, August 2). 2-Pyridinecarboxaldehyde - Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.